4-Bromo-N-(2-pyridyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYAOASOWZRBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967183 | |
| Record name | 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203758 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5273-99-4 | |
| Record name | 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Scaffold
4-Bromo-N-(2-pyridyl)benzenesulfonamide is a molecule of considerable interest within the realms of medicinal chemistry and drug discovery. Its structure, which incorporates a sulfonamide linkage, a brominated benzene ring, and a pyridine moiety, presents a versatile scaffold for the development of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents. The presence of the bromine atom offers a convenient handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for screening. Furthermore, the pyridine ring can influence the molecule's pharmacokinetic properties and its ability to interact with biological targets. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for its characterization. The molecule serves as a key intermediate in the synthesis of related compounds for drug discovery, such as derivatives of Sulfasalazine.[1]
Core Synthesis Pathway: Sulfonamide Bond Formation
The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 2-aminopyridine. This reaction is a classic example of sulfonamide bond formation, a cornerstone of medicinal chemistry.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic attack of the primary amine group of 2-aminopyridine on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The reaction is typically conducted in the presence of a base, such as pyridine, which serves a dual purpose. Firstly, it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The neutralization of HCl is crucial as its accumulation can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction. Secondly, pyridine can act as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate, which is then more readily attacked by the amine.
The causality behind the experimental choices lies in facilitating this key bond-forming step while minimizing side reactions. The choice of an appropriate solvent is also critical to ensure the solubility of the reactants and to facilitate the reaction. Dichloromethane or pyridine itself are commonly used solvents for this type of transformation.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
4-Bromobenzenesulfonyl chloride
-
2-Aminopyridine
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous pyridine.
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath. Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred 2-aminopyridine solution over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing distilled water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol to yield pure this compound as a white to off-white solid.
Quantitative Data Summary
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | 1.05 |
| 2-Aminopyridine | C₅H₆N₂ | 94.11 | 1.0 |
| This compound | C₁₁H₉BrN₂O₂S | 313.17 | - |
Visualization of the Synthetic Workflow
Characterization and Validation
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the bromophenyl and pyridyl rings, as well as a signal for the sulfonamide N-H proton. Based on similar structures, the aromatic protons would appear in the range of δ 7.0-8.5 ppm.[2][3][4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The aromatic carbons typically resonate in the δ 110-150 ppm region.[2][3]
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the sulfonamide group (around 3200-3300 cm⁻¹), the S=O stretches (asymmetric and symmetric, around 1350 and 1160 cm⁻¹ respectively), and C-Br stretch.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Safety and Handling
-
4-Bromobenzenesulfonyl chloride: Corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
2-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate PPE in a well-ventilated area.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen. All manipulations should be performed in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Conclusion
The synthesis of this compound via the reaction of 4-bromobenzenesulfonyl chloride and 2-aminopyridine is a robust and reliable method. This in-depth guide provides the necessary theoretical background and practical instructions for its successful preparation and characterization. The versatility of this scaffold ensures its continued importance as a key building block in the design and development of new chemical entities with potential therapeutic applications.
References
- Supporting Information. The Royal Society of Chemistry. (URL not provided)
- Application Notes and Protocols for the Preparation of Neopentyl 4-Bromobenzenesulfon
- An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Benchchem. (URL not provided)
- The values for proton and C-13 chemical shifts given below are typical approxim
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. PMC. (URL not provided)
- ¹H NMR and ¹³C NMR of the prepared compounds. | Download Table.
- Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents.
- (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. (URL not provided)
- ¹³C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.
- Synthetic method of 2-amino-4-bromopyridine.
- NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- Organic Syntheses Procedure. (URL not provided)
- CAS RN 206259-00-9 | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. (URL not provided)
- 3609-89-0 | Product Name : 4-Bromo-N-(pyridin-2-yl)
- 1261849-85-7 | 4-Amino-2-bromobenzenesulfonyl chloride. ChemScene. (URL not provided)
- CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica. (URL not provided)
- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry. (URL not provided)
- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Bromo-N-(2-pyridyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-N-(2-pyridyl)benzenesulfonamide is a key chemical intermediate with significant applications in pharmaceutical synthesis, particularly in the development of sulfonamide-based therapeutic agents.[1][2] Its utility as a building block in medicinal chemistry for creating kinase inhibitors and other biologically active molecules underscores the importance of a thorough understanding of its physicochemical properties.[1] This guide provides an in-depth analysis of these properties, offering both compiled data and detailed experimental protocols for their validation. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating systems for researchers.
Introduction: The Role of Physicochemical Properties in Drug Discovery
The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is fundamentally governed by its physicochemical properties. These characteristics, including solubility, lipophilicity (logP/logD), and acid-base dissociation constants (pKa), dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. For a molecule like this compound, which serves as a scaffold in the synthesis of more complex bioactive compounds, a precise characterization of these properties is paramount.[1][2] The bromo-functional group, for instance, allows for further molecular modifications through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery.[1] A comprehensive understanding of the parent molecule's physicochemical landscape is therefore the first logical step in any rational drug design program that utilizes it as a starting material.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. This data has been aggregated from various sources and represents a combination of experimental and predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O₂S | [1] |
| Molecular Weight | 313.17 g/mol | [1] |
| CAS Number | 3609-89-0 | [2] |
| Melting Point | 187-188 °C | [1] |
| Boiling Point (Predicted) | 445.7 ± 51.0 °C | [1] |
| Density (Predicted) | 1.666 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 11.19 ± 0.50 | [3] |
| XLogP3 (Predicted) | 2.7 | [4] |
In-Depth Analysis and Experimental Protocols
Chemical Structure and Synthesis
The structural integrity of a compound is the foundation of its chemical behavior. The synthesis of this compound is a critical step that can influence its purity and, consequently, its measured physicochemical properties. A common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminopyridine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Diagram: Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Protocol 1: Synthesis and Purification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine in an excess of pyridine.
-
Addition of Reactant: Slowly add 4-bromobenzenesulfonyl chloride to the solution. An exothermic reaction may be observed.
-
Reflux: Heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Quenching: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Precipitation and Filtration: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a white to off-white solid.
-
Drying: Dry the purified product under vacuum.
Causality: The use of pyridine as both a solvent and a base is a common and efficient method for this type of sulfonamide formation. Recrystallization is a critical step to remove unreacted starting materials and byproducts, ensuring the purity of the final compound, which is essential for accurate physicochemical measurements.
Solubility
Solubility is a critical parameter that influences a drug's bioavailability. The aqueous solubility of sulfonamides can be pH-dependent due to the acidic nature of the sulfonamide proton.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solutions: Add an excess of this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the solubility as a function of pH.
Causality: The shake-flask method is considered the gold standard for solubility determination as it measures the thermodynamic equilibrium solubility. Using a range of pH values is crucial for understanding how the compound will behave in different physiological environments, such as the stomach and intestines.
Lipophilicity (logP and logD)
Lipophilicity is a measure of a compound's ability to partition between an aqueous and a lipid phase, which is a key determinant of its ability to cross cell membranes. LogP refers to the partition coefficient of the neutral form of the molecule, while logD takes into account all ionic species at a given pH.[5]
Diagram: Experimental Workflow for logP/logD Determination
Caption: Workflow for determining logP and logD values.
Protocol 3: Shake-Flask Method for logP/logD Determination
-
Phase Preparation: Prepare a mutually saturated solution of n-octanol and an appropriate aqueous buffer (for logD, use a buffer of a specific pH, e.g., 7.4; for logP, a pH where the compound is predominantly in its neutral form should be used).
-
Partitioning: Add a known amount of this compound to a vial containing equal volumes of the n-octanol and aqueous phases.
-
Equilibration: Shake the vial vigorously for several hours to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P or D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is the logP or logD.
Causality: The shake-flask method directly measures the partitioning of the compound between two immiscible liquids, providing a reliable measure of its lipophilicity. It is important to use mutually saturated phases to ensure accurate results.
Acidity (pKa)
The pKa value indicates the strength of an acid. For this compound, the sulfonamide proton is weakly acidic.[6] The pKa is crucial for predicting the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.
Protocol 4: pKa Determination by UV-Metric Titration
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary for solubility).
-
Titration: Titrate the solution with a strong base (e.g., NaOH) of known concentration.
-
UV-Vis Monitoring: At each incremental addition of the titrant, record the full UV-Vis spectrum of the solution.
-
Data Analysis: The changes in the UV-Vis spectrum are due to the different electronic structures of the protonated and deprotonated forms of the molecule. By analyzing the spectral changes as a function of pH, the pKa can be determined using appropriate software that fits the data to the Henderson-Hasselbalch equation.
Causality: UV-metric titration is a sensitive method for pKa determination, especially for compounds with a chromophore close to the ionization center, as is the case here. This method is often preferred over potentiometric titration for compounds with low aqueous solubility.
Conclusion: A Foundation for Rational Drug Design
The physicochemical properties of this compound detailed in this guide provide a critical foundation for its application in drug discovery and development. A thorough understanding and experimental validation of these properties enable researchers to make informed decisions in the design of novel therapeutic agents with improved ADME profiles. The provided protocols offer a robust framework for the in-house characterization of this and similar chemical entities, fostering a culture of scientific integrity and reproducibility.
References
- Vertex AI Search, query: "Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S"
- MySkinRecipes. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide.
- Synchem. N-(4-Bromo-2-pyridinyl)-4-methyl-benzenesulfonamide.
- Synchem. 4-Bromo-N-(2-chloro-4-pyridinyl)benzenesulfonamide.
- PubChem. N-(5-Bromo-pyridin-2-yl)-4-ethyl-benzenesulfonamide | C13H13BrN2O2S | CID 766689.
- Pharmaffiliates. 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide | 3609-89-0.
- PubChem. 4-bromo-N-(5-phenyl-2-pyridinyl)benzenesulfonamide | C17H13BrN2O2S.
- Hoffman Fine Chemicals. 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide | CAS RN 206259-00-9.
- PubChem. N-(4-bromo-2-pyridinyl)-N-methylbenzenesulfonamide | C12H11BrN2O2S | CID.
- MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
- NIH PMC. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.
- ResearchGate. Relative pKa values of the primary sulfonamide group across the series... | Download Scientific Diagram.
- ChemicalBook. 4-bromo-N-(2-phenylethyl)benzenesulfonamide) Product Description | 3609-88-9.
- ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF.
- ResearchGate. (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.
- PubChem. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696.
- BLDpharm. 4-Bromo-N-(pyridin-4-yl)benzenesulfonamide | 3763-34-6.
- ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
Sources
- 1. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3609-88-9 CAS MSDS (4-bromo-N-(2-phenylethyl)benzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. N-(4-bromo-2-pyridinyl)-N-methylbenzenesulfonamide | C12H11BrN2O2S | CID 115268395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide
This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who are interested in the detailed structural elucidation of sulfonamide-based compounds.
Introduction: The Significance of Structural Analysis
This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide spectrum of pharmacological activities.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets such as enzymes and receptors.[1][3] The sulfonamide moiety, with its tetrahedral geometry and capacity for robust hydrogen bonding, serves as a versatile scaffold in drug design.[1][4][5]
The precise characterization of the crystal structure through techniques like single-crystal X-ray diffraction (SC-XRD) is non-negotiable.[6][7] It provides definitive information on:
-
Molecular Conformation: The spatial arrangement of atoms and functional groups.
-
Intermolecular Interactions: The network of non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern crystal packing.[8]
-
Structure-Activity Relationships (SAR): Establishing a clear link between the molecule's architecture and its biological function.[3]
This guide will walk through the complete workflow, from chemical synthesis to the final structural analysis, offering field-proven insights into the causality behind key experimental choices.
Synthesis and Crystallization: From Powder to Single Crystal
A robust and reproducible synthesis followed by a meticulous crystallization process is paramount for obtaining high-quality single crystals suitable for diffraction studies.
Synthesis Protocol
The synthesis of N-arylbenzenesulfonamides is a well-established procedure. A common and effective method involves the reaction of an appropriate sulfonyl chloride with an amine in the presence of a base.[5][9]
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in a suitable solvent such as pyridine or acetonitrile (20 mL).[5]
-
Addition of Sulfonyl Chloride: To the stirred solution, slowly add 4-bromobenzenesulfonyl chloride (1.1 equivalents). The use of a slight excess of the sulfonyl chloride ensures the complete consumption of the limiting amine.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by pouring the mixture into ice-cold water. This will precipitate the crude product.
-
Purification: Filter the resulting solid, wash it with cold water, and then recrystallize it from a suitable solvent system (e.g., ethanol, acetonitrile) to yield the purified this compound.[5]
Crystallization: The Art of Growing Quality Crystals
Obtaining a single crystal of sufficient size and quality is often the most challenging step. The slow evaporation method is a reliable technique for molecules of this type.
Experimental Protocol: Single Crystal Growth via Slow Evaporation
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a high-purity solvent (e.g., acetone, ethanol, or a mixture like dichloromethane/hexane) at a slightly elevated temperature to ensure complete dissolution. The choice of solvent is critical as it influences crystal packing and polymorphism.
-
Environment Control: Transfer the saturated solution to a clean vial. Loosely cap the vial or cover it with perforated parafilm.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Crystal Formation: Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, nucleation will occur, leading to the growth of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[6][7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The workflow from crystal mounting to structure solution follows a standardized, self-validating path to ensure data integrity.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection and Refinement
-
Mounting and Centering: A suitable crystal is selected under a microscope and mounted on a goniometer head. It is then centered in the X-ray beam of the diffractometer.
-
Data Collection: Data is typically collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[10] A modern CCD or CMOS area-detector diffractometer is used to collect a series of diffraction images as the crystal is rotated. Data should be collected to a sufficient resolution, typically better than 0.85 Å for small molecules, to resolve atomic positions accurately.[11]
-
Data Reduction and Structure Solution: The collected images are processed to integrate the reflection intensities and apply corrections.[11] The resulting data is used to solve the "phase problem" and generate an initial electron density map, from which the atomic positions are determined using software like SHELXS.[10]
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method with software like SHELXL.[10] This iterative process optimizes the atomic coordinates, thermal parameters, and occupancy to achieve the best possible fit between the calculated and observed diffraction patterns.
Structural Analysis of this compound
While the specific crystal structure for the title compound is not available in the search results, we can analyze the key features based on closely related sulfonamide structures reported in the literature.[10][12][13]
Crystallographic Data Summary
The following table summarizes typical crystallographic parameters one would expect to obtain for a compound of this nature. Data is hypothetical but based on a similar reported structure, N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide.[10]
| Parameter | Expected Value | Significance |
| Chemical Formula | C₁₁H₉BrN₂O₂S | Defines the elemental composition of the asymmetric unit. |
| Formula Weight | 313.17 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or C2/c | Defines the specific symmetry operations within the crystal lattice.[12] |
| a, b, c (Å) | e.g., a=11.8, b=13.3, c=8.6 | The dimensions of the unit cell.[10] |
| α, β, γ (°) | e.g., α=90, β=105.5, γ=90 | The angles of the unit cell.[10] |
| Volume (ų) | ~1300 | The volume of a single unit cell.[10] |
| Z | 4 | The number of molecules in the unit cell.[10] |
| Temperature (K) | 113 K | Low temperature minimizes atomic thermal motion.[10] |
| R-factor (R1) | < 0.05 | A key indicator of the quality of the refinement; lower is better.[10] |
| wR2 | < 0.15 | A weighted R-factor that includes all reflection data.[10] |
Molecular Conformation and Intermolecular Interactions
The crystal packing of sulfonamides is dominated by a network of hydrogen bonds.[1][14]
-
Hydrogen Bonding: The most significant interaction is expected to be an N—H···O hydrogen bond, where the sulfonamide N-H group acts as a donor and one of the sulfonyl oxygen atoms acts as an acceptor. This interaction frequently links molecules into infinite chains or dimeric motifs.[10][12][13] The pyridyl nitrogen can also act as a hydrogen bond acceptor.
-
Dihedral Angle: The relative orientation of the bromophenyl ring and the pyridyl ring is a key conformational feature. A significant dihedral angle (twist) between these two rings is expected, typically in the range of 60-75°.[10]
-
Halogen Bonding: The bromine atom on the phenyl ring is capable of participating in halogen bonding (Br···O or Br···N), a directional interaction where the electropositive region (σ-hole) on the bromine interacts with a Lewis base.[1]
-
π-π Stacking: Aromatic rings in adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice, with typical centroid-to-centroid distances around 3.7-4.2 Å.[10][12]
Caption: Key intermolecular interactions in sulfonamide crystals.
Conclusion
The crystal structure analysis of this compound provides indispensable insights into its molecular architecture and the supramolecular assembly that dictates its solid-state properties. A thorough understanding of the synthesis, crystallization, and diffraction analysis is crucial for rational drug design. The interplay of strong N—H···O hydrogen bonds, potential halogen bonding, and π-π stacking interactions are the defining features that stabilize the crystal lattice. This detailed structural knowledge empowers medicinal chemists to modify the molecular scaffold to optimize physicochemical properties and enhance biological activity.
References
-
Adsmond, D. & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1942-1956. Available at: [Link]
-
ResearchGate. (n.d.). Hydrogen bonding in sulfonamides | Request PDF. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In X-Ray Diffraction. Available at: [Link]
-
Zhang, Y., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(3), 1685–1697. Available at: [Link]
-
Thakuria, R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1735-1753. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved January 14, 2026, from [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. Retrieved January 14, 2026, from [Link]
-
Mphahlele, M. J., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 933. Available at: [Link]
-
Wang, X., et al. (2010). N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o205. Available at: [Link]
-
Zhang, Y., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(3), 1685-1697. Available at: [Link]
-
Bookwala, Z., et al. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1137-1141. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-bromo-2-pyridinyl)-N-methylbenzenesulfonamide. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
-
Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(21), 6649. Available at: [Link]
-
ResearchGate. (n.d.). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF. Retrieved January 14, 2026, from [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]
-
Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(4), o344. Available at: [Link]
Sources
- 1. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 6. rigaku.com [rigaku.com]
- 7. excillum.com [excillum.com]
- 8. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 10. N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Bromo-N-(2-pyridyl)benzenesulfonamide: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Bromo-N-(2-pyridyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of such compounds is fundamental to ensuring purity, confirming identity, and understanding molecular behavior. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a key sulfonamide linkage connecting a 4-brominated phenyl ring and a 2-aminopyridine moiety. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for researchers synthesizing or utilizing this compound.
Below is a diagram illustrating the molecular structure and numbering of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra for this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the sulfonamide proton's chemical shift can be solvent-dependent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the bromophenyl and pyridyl rings, as well as the sulfonamide N-H proton.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2', H-6' | 7.70 - 7.85 | Doublet | ~8.5 | These protons are ortho to the sulfonyl group and will be deshielded. |
| H-3', H-5' | 7.60 - 7.75 | Doublet | ~8.5 | These protons are meta to the sulfonyl group and ortho to the bromine atom. |
| H-6 | 8.10 - 8.25 | Doublet | ~5.0 | This pyridyl proton is adjacent to the nitrogen and will be the most deshielded of the pyridyl protons. |
| H-4 | 7.65 - 7.80 | Triplet of doublets | ~7.8, 1.8 | This proton will show coupling to H-3, H-5, and H-6. |
| H-5 | 7.00 - 7.15 | Doublet of doublets | ~7.5, 5.0 | This proton is coupled to H-4 and H-6. |
| H-3 | 6.80 - 6.95 | Doublet | ~8.0 | This proton is coupled to H-4. |
| N-H | 10.5 - 11.5 | Broad singlet | - | The chemical shift of the sulfonamide proton is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be a broad singlet at a high chemical shift due to hydrogen bonding. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| C-1' | 139 - 142 | The carbon attached to the sulfur atom will be deshielded. |
| C-4' | 125 - 128 | The carbon bearing the bromine atom. |
| C-2', C-6' | 128 - 130 | Aromatic carbons ortho to the sulfonyl group. |
| C-3', C-5' | 132 - 134 | Aromatic carbons meta to the sulfonyl group. |
| C-2 | 152 - 155 | The pyridyl carbon attached to the sulfonamide nitrogen will be significantly deshielded. |
| C-6 | 148 - 151 | The pyridyl carbon adjacent to the nitrogen. |
| C-4 | 138 - 141 | Aromatic carbon in the pyridyl ring. |
| C-5 | 118 - 121 | Aromatic carbon in the pyridyl ring. |
| C-3 | 113 - 116 | Aromatic carbon in the pyridyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3200 - 3300 | Medium | Characteristic of the sulfonamide N-H bond. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Typical for aromatic rings. |
| Asymmetric SO₂ Stretch | 1330 - 1360 | Strong | A key characteristic of the sulfonamide group.[1] |
| Symmetric SO₂ Stretch | 1150 - 1180 | Strong | Another key characteristic of the sulfonamide group.[1] |
| C=N and C=C Stretches | 1450 - 1600 | Medium-Strong | Vibrations from the pyridyl and phenyl rings. |
| S-N Stretch | 900 - 930 | Medium | Characteristic of the sulfonamide linkage.[1] |
| C-Br Stretch | 500 - 600 | Medium-Strong | Vibration of the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, typically in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography.
Predicted Mass Spectrum and Fragmentation
The exact mass of this compound (C₁₁H₉BrN₂O₂S) is approximately 327.96 g/mol . Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Predicted Molecular Ion:
-
[M+H]⁺: m/z ~328.97 (for ⁷⁹Br) and ~330.97 (for ⁸¹Br)
Key Fragmentation Pathways:
The molecule is expected to fragment at the relatively weak S-N and S-C bonds.
Caption: Predicted fragmentation of this compound.
Conclusion
The spectroscopic data presented in this guide, while predicted based on the analysis of analogous structures, provides a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating system for confirming the identity and purity of this compound. Researchers working with this molecule can use this guide as a reference for interpreting their own experimental data.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Retrieved from [Link]
-
Zeitschrift für Naturforschung B. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS RN 206259-00-9 | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. Retrieved from [Link]
-
Adeniyi, A. A., et al. (n.d.). Synthesis and characterization of (E)-N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking and ADMET predictions. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-2,5-dimethoxy-N-(3-pyridinylmethyl)benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N-(5-phenyl-2-pyridinyl)benzenesulfonamide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Nitro-N-[2-(4-pyridyl)ethyl]benzenesulfonamide. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility of 4-Bromo-N-(2-pyridyl)benzenesulfonamide in Common Laboratory Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-N-(2-pyridyl)benzenesulfonamide, a compound of interest for researchers, scientists, and drug development professionals. Given the limited availability of publicly accessible, quantitative solubility data for this specific molecule, this document emphasizes the theoretical principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical research and pharmaceutical development. For a compound like this compound, understanding its solubility profile is paramount for a variety of applications, including:
-
Synthetic Chemistry: Choice of appropriate solvents for reaction media, work-up, and purification (e.g., crystallization).
-
Pharmacology and Drug Discovery: Aqueous solubility is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability.[1][2] In early drug discovery, kinetic solubility measurements are crucial for high-throughput screening and guiding structure-activity relationship (SAR) studies.[1][3]
-
Formulation Science: The development of viable dosage forms, whether for oral, intravenous, or topical administration, is contingent on the active pharmaceutical ingredient's (API) solubility.[4][5]
This guide will delve into the structural aspects of this compound that dictate its solubility and provide robust protocols for its quantitative measurement.
Molecular Structure and its Influence on Solubility
The solubility of this compound is governed by the interplay of its constituent functional groups and the overall molecular architecture. A thorough analysis of its structure provides the basis for predicting its behavior in various solvents.
Caption: Molecular structure of this compound with key functional groups highlighted.
-
4-Bromophenyl Group: This moiety is largely nonpolar and hydrophobic, contributing to solubility in less polar organic solvents. The presence of the bromine atom increases the molecular weight and polarizability, which can enhance van der Waals interactions.
-
Sulfonamide Linkage (-SO₂NH-): This is a highly polar group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sulfonyl oxygens). The proton on the sulfonamide nitrogen is acidic, with pKa values for benzenesulfonamides typically in the range of 9-11. This acidity allows the compound to form water-soluble salts in basic solutions.[6]
-
2-Pyridyl Group: The pyridine ring is a polar, aromatic heterocycle. The nitrogen atom is basic and can act as a hydrogen bond acceptor. This group is expected to enhance solubility in polar solvents.
Qualitative Solubility Prediction:
Based on the principle of "like dissolves like," a qualitative solubility profile can be anticipated:
-
Water: Low solubility is expected due to the significant hydrophobic surface area of the bromophenyl ring. The compound's amphipathic nature (containing both polar and nonpolar regions) may lead to slight solubility. Solubility is expected to increase at pH values above the pKa of the sulfonamide proton, due to salt formation.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is likely. These solvents can engage in hydrogen bonding with the sulfonamide and pyridyl groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): High solubility is anticipated. These solvents can act as hydrogen bond acceptors and effectively solvate the polar functionalities of the molecule. DMSO is often used to create stock solutions for biological assays due to its strong solvating power for a wide range of organic molecules.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the high polarity of the sulfonamide and pyridyl groups.
Experimental Determination of Solubility
The following section provides detailed protocols for the experimental determination of the solubility of this compound. It is crucial that the compound is of high purity for accurate measurements.
Qualitative Solubility Assessment
This rapid screening method provides a preliminary understanding of suitable solvents.
Methodology:
-
Preparation: Label a series of small glass vials or test tubes, one for each solvent to be tested (e.g., water, methanol, ethanol, acetone, DMSO, toluene, hexane).
-
Addition of Solute: Add approximately 5-10 mg of this compound to each labeled vial.
-
Addition of Solvent: Add 1 mL of the corresponding solvent to each vial.
-
Mixing: Securely cap the vials and vortex vigorously for 60 seconds.
-
Observation: Allow the samples to stand for 5-10 minutes and visually inspect for any undissolved solid.
-
Classification: Classify the solubility based on visual inspection as follows:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely undissolved.
-
Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.[7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[2][4]
Caption: Workflow for Thermodynamic Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial on a rotator or orbital shaker in a constant temperature bath (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) and carefully collect the supernatant.
-
Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm PTFE or PVDF) suitable for the solvent used. Discard the initial few drops to avoid any adsorption effects.
-
-
Quantification:
-
Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., DMSO or acetonitrile).
-
From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Dilute the filtered supernatant with a suitable solvent to bring its concentration within the range of the calibration curve.
-
Analyze the standard solutions and the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
-
Calculation: Determine the concentration of the diluted supernatant from the calibration curve. Calculate the original solubility, accounting for the dilution factor. Express the solubility in units such as mg/mL or µM.
Quantitative Kinetic Solubility Determination
This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[8][9][10] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO solution of the compound.[3]
Caption: Workflow for Kinetic Solubility Determination.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤ 2%).
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with agitation for a defined period (typically 1-2 hours).
-
Detection and Quantification: Determine the concentration of the dissolved compound. Common methods include:
-
Nephelometry: Measure the light scattering caused by precipitated particles. The concentration at which light scattering significantly increases is the kinetic solubility.[11]
-
Filtration and UV/LC-MS Analysis: Filter the contents of the wells through a filter plate to remove precipitated material. The concentration of the compound in the filtrate is then determined by UV-Vis spectrophotometry or LC-MS/MS, using a calibration curve prepared in a similar DMSO/buffer mixture.[9][12]
-
Data Presentation
It is recommended to present the determined solubility data in a clear and organized manner.
Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (mg/mL) | Method |
| Water | Polar Protic | (to be determined) | (to be determined) | Thermodynamic |
| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | (to be determined) | (to be determined) | Kinetic/Thermodynamic |
| Methanol | Polar Protic | (to be determined) | (to be determined) | Thermodynamic |
| Ethanol | Polar Protic | (to be determined) | (to be determined) | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | (to be determined) | (to be determined) | Thermodynamic |
| Acetone | Polar Aprotic | (to be determined) | (to be determined) | Thermodynamic |
| Acetonitrile | Polar Aprotic | (to be determined) | (to be determined) | Thermodynamic |
| Toluene | Nonpolar | (to be determined) | (to be determined) | Thermodynamic |
| Hexane | Nonpolar | (to be determined) | (to be determined) | Thermodynamic |
Conclusion
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Alqahtani, S., & Kaddoumi, A. (2015). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
International Journal of Pharmaceutical Erudition. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Pharmaguideline. Determination of Solubility in Pharmaceuticals. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
National Center for Biotechnology Information. N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide. [Link]
-
ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. [Link]
-
The BMJ. SOLUBILITY OF SULPHONAMIDES. [Link]
-
National Center for Biotechnology Information. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. rheolution.com [rheolution.com]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide on the Potential Mechanisms of Action of 4-Bromo-N-(2-pyridyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-N-(2-pyridyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules, a well-established pharmacophore in drug discovery. While specific biological data for this particular entity is not extensively documented in publicly available literature, its structural motifs suggest several potential mechanisms of action that are of significant interest to researchers in oncology, infectious diseases, and inflammation. This guide synthesizes the current understanding of related sulfonamide compounds to propose and elaborate on the most probable molecular targets and signaling pathways for this compound. We will delve into three primary putative mechanisms: inhibition of dihydropteroate synthase (DHPS), modulation of carbonic anhydrase (CA) activity, and interference with the phosphoinositide 3-kinase (PI3K)/mTOR signaling cascade. This document is intended to serve as a foundational resource for investigators seeking to elucidate the pharmacological profile of this and structurally similar compounds.
Introduction to this compound
The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in the development of antimicrobial agents and a diverse array of other therapeutics. This compound incorporates this key moiety, featuring a brominated benzene ring linked to a pyridine nucleus via a sulfonamide bridge. While this compound is noted as an intermediate in the synthesis of sulfasalazine-related compounds, its intrinsic biological activities remain a subject of investigation. The exploration of its mechanism of action is critical for unlocking its therapeutic potential.
Putative Mechanisms of Action
Based on the extensive body of research on sulfonamide-containing molecules, we can hypothesize three primary avenues through which this compound may exert its biological effects.
Dihydropteroate Synthase (DHPS) Inhibition: An Antimicrobial Perspective
The quintessential mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1]
The Causality Behind the Experimental Choice: Bacteria, unlike mammals who obtain folate from their diet, must synthesize it de novo. DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. Due to their structural similarity to pABA, sulfonamides act as competitive inhibitors of DHPS, halting the production of dihydrofolic acid and subsequently arresting bacterial growth.[1] This selective toxicity makes DHPS an attractive target for antimicrobial drug development.
Signaling Pathway Diagram:
Caption: Competitive inhibition of dihydropteroate synthase by this compound.
Experimental Protocol: Spectrophotometric Assay for DHPS Inhibition
This protocol outlines a continuous spectrophotometric assay to determine the inhibitory potential of this compound against DHPS.[2]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.
-
Substrate Stock Solutions: 10 mM p-aminobenzoic acid (pABA) and 1 mM 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) in assay buffer.
-
Enzyme Stock: Purified recombinant DHPS at a concentration of 1 mg/mL.
-
Coupling Enzyme: Dihydropteroate reductase (DHFR) at 1 U/mL.
-
Cofactor: 10 mM NADPH.
-
Test Compound: 10 mM stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add 170 µL of assay buffer.
-
Add 2 µL of the test compound solution at various concentrations (e.g., serial dilutions from 100 µM to 0.1 µM). For the control, add 2 µL of DMSO.
-
Add 10 µL of DHPP substrate solution.
-
Add 5 µL of NADPH solution.
-
Add 5 µL of DHFR solution.
-
Initiate the reaction by adding 5 µL of a pre-mixed solution of pABA and DHPS enzyme.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm over time (typically 10-15 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram:
Caption: Workflow for the spectrophotometric DHPS inhibition assay.
Carbonic Anhydrase (CA) Inhibition: A Focus on Anticancer Applications
Benzenesulfonamides are a well-characterized class of carbonic anhydrase inhibitors.[3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[4]
The Causality Behind the Experimental Choice: The sulfonamide moiety can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to inhibition of their catalytic activity.[3] The pyridine and bromophenyl groups of this compound can further interact with residues in the active site, potentially conferring isoform selectivity. Investigating the inhibition of tumor-associated CAs like CA IX is a rational approach to exploring the anticancer potential of this compound.
Signaling Pathway Diagram:
Caption: Inhibition of carbonic anhydrase IX by this compound.
Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow method to measure the inhibition of CA-catalyzed CO₂ hydration.[5]
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Indicator Solution: 0.2 mM Phenol Red in assay buffer.
-
Enzyme Stock: Purified recombinant human CA IX at 10 µM.
-
Substrate Solution: CO₂-saturated water.
-
Test Compound: 10 mM stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
The assay is performed using a stopped-flow instrument. Syringe A contains the enzyme, indicator, and test compound at various concentrations in the assay buffer. Syringe B contains the CO₂-saturated water.
-
Equilibrate both syringes to the desired temperature (e.g., 25°C).
-
Rapidly mix the contents of the two syringes. The final concentrations in the reaction cell would be, for example, 10 nM CA IX, 0.1 mM Phenol Red, and varying concentrations of the test compound.
-
The reaction is initiated upon mixing, and the hydration of CO₂ leads to a pH drop, which is monitored by the change in absorbance of the Phenol Red indicator at 557 nm.
-
-
Data Acquisition and Analysis:
-
Record the change in absorbance over a short time course (milliseconds to seconds).
-
Calculate the initial rate of the reaction from the slope of the absorbance change versus time.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Ki values can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the enzyme for CO₂ is known.
-
PI3K/mTOR Pathway Inhibition: A Strategy in Oncology
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common feature in many cancers, making its components attractive targets for drug development. Some pyridinyl-benzenesulfonamide derivatives have been identified as potent inhibitors of PI3K and mTOR.
The Causality Behind the Experimental Choice: The structural features of this compound, particularly the pyridinyl and benzenesulfonamide moieties, are present in known PI3K/mTOR inhibitors. These features may allow the compound to bind to the ATP-binding pocket of these kinases, thereby inhibiting their activity and downstream signaling.
Signaling Pathway Diagram:
Caption: Putative inhibition of the PI3K/mTOR signaling pathway.
Experimental Protocol: In Vitro Kinase Assay (e.g., for PI3Kα)
This protocol describes a general in vitro kinase assay to assess the inhibitory activity of the compound against a specific PI3K isoform.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme: Recombinant human PI3Kα.
-
Substrate: DiC8-PI(4,5)P₂.
-
ATP: Stock solution of ATP, to be used at a concentration close to its Km for the enzyme.
-
Test Compound: Serial dilutions of this compound in DMSO.
-
Detection Reagent: A commercial kit for detecting ADP production (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the PI3Kα enzyme and the lipid substrate to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions. This typically involves a luminescence-based readout.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation
As specific experimental data for this compound is not available in the public domain, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform the assays described above to generate such data. A hypothetical data summary table is presented below for illustrative purposes.
| Target Enzyme | Assay Type | Endpoint | Putative Value |
| Dihydropteroate Synthase | Spectrophotometric | IC50 | To be determined |
| Carbonic Anhydrase IX | Stopped-Flow | Ki | To be determined |
| PI3Kα | Luminescence Kinase Assay | IC50 | To be determined |
Conclusion and Future Directions
This compound is a molecule of interest due to its structural similarity to compounds with known biological activities. The three potential mechanisms of action outlined in this guide—inhibition of dihydropteroate synthase, carbonic anhydrases, and the PI3K/mTOR pathway—represent promising avenues for future investigation. The provided experimental protocols offer a starting point for researchers to systematically evaluate the pharmacological profile of this compound. Elucidating the precise mechanism of action will be crucial for determining its potential therapeutic applications, be it in the realm of infectious diseases, oncology, or inflammatory conditions. Further studies, including cell-based assays and in vivo models, will be necessary to validate the findings from these initial enzymatic assays and to understand the full spectrum of its biological effects.
References
- Fernley, R. T., Iliades, P., & Macreadie, I. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 360(2), 227–234.
-
MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. Retrieved from [Link]
-
Wikipedia. (2023). Dihydropteroate synthase inhibitor. Retrieved from [Link]
- McKenna, R., & Supuran, C. T. (2014). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 780–786.
-
National Center for Biotechnology Information. (n.d.). protein kinase inhibitor H89. PubChem. Retrieved from [Link]
- Angeli, A., Maresca, A., Gotor-Valdeiras, A., De Luca, V., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 826–830.
- Mickevičiūtė, A., Zubrienė, A., Gražina, A., Revuckienė, J., Baranauskienė, L., & Matulis, D. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ChemistrySelect, 5(21), 6423–6430.
- McCullough, J. L., & Maren, T. H. (1973). Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides. Antimicrobial Agents and Chemotherapy, 3(6), 665–669.
- D'Agostino, I., Fantacuzzi, M., Carradori, S., Sanni, F., Agamennone, M., Angeli, A., ... & Carta, F. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269–1279.
- Stratikopoulos, E., & Parsons, R. (2016). Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue. Clinical Cancer Research, 22(10), 2321–2326.
Sources
- 1. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Targets of 4-Bromo-N-(2-pyridyl)benzenesulfonamide: A Mechanistic and Methodological Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-Bromo-N-(2-pyridyl)benzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, suggesting a rich polypharmacology. While direct experimental data for this specific molecule is nascent, a comprehensive analysis of its structural analogues provides a robust framework for predicting its primary biological targets. This guide synthesizes current knowledge to explore the most probable mechanisms of action, focusing on three well-established target classes for the benzenesulfonamide core: Carbonic Anhydrases (CAs), Dihydropteroate Synthase (DHPS), and Dihydroorotate Dehydrogenase (DHODH). Furthermore, we delve into its potential as a kinase inhibitor, supported by recent findings. This document provides not only a detailed examination of the biochemical pathways involved but also presents actionable, step-by-step protocols for key experimental workflows—such as enzyme inhibition assays and cellular target engagement—to empower researchers in the validation of these potential targets.
Introduction: The Benzenesulfonamide Scaffold as a Versatile Pharmacophore
The benzenesulfonamide moiety is a cornerstone of modern drug discovery, renowned for its ability to engage with a diverse array of biological targets. Its unique electronic and structural properties, particularly the sulfonamide group's capacity to act as a zinc-binding motif and a hydrogen bond donor/acceptor, have led to the development of drugs spanning multiple therapeutic areas, from antimicrobials to anticancer agents. This compound incorporates this key functional group, along with a brominated phenyl ring and a pyridyl moiety, suggesting a multi-faceted interaction profile with biological macromolecules.
This technical guide provides a deep dive into the probable biological targets of this compound. The analysis is built upon extensive data from structurally related compounds, offering a scientifically grounded roadmap for future research and development. We will explore the molecular mechanisms of these potential interactions and provide the technical methodologies required to validate them experimentally.
Target Class I: Carbonic Anhydrases (CAs)
Carbonic Anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The sulfonamide group is a classic and highly effective inhibitor of CAs, acting as a transition-state analog that coordinates directly to the catalytic Zn2+ ion in the active site.
Therapeutic Rationale: Targeting Hypoxia in Solid Tumors
Among the 15 known human CA isoforms, CA IX is of particular interest in oncology. Its expression is strongly upregulated by hypoxia through the Hypoxia-Inducible Factor 1α (HIF-1α) pathway, a hallmark of the solid tumor microenvironment.[1] By catalyzing CO2 hydration at the cell surface, CA IX contributes to the acidification of the extracellular space while supplying bicarbonate ions for intracellular pH regulation, promoting tumor cell survival, proliferation, and metastasis.[2][3] Inhibition of CA IX can disrupt this pH-regulating machinery, rendering cancer cells more susceptible to acidosis-induced apoptosis and potentially enhancing the efficacy of other therapies.[1]
Signaling Pathway: CA IX in the Hypoxic Tumor Microenvironment
The induction and function of CA IX are central to a key survival pathway in cancer cells. Under low oxygen conditions, HIF-1α is stabilized and translocates to the nucleus, where it drives the transcription of target genes, including CA9. The resulting CA IX protein then integrates into a pH-regulating "metabolon" with bicarbonate transporters at the cell membrane.
Quantitative Data: Sulfonamide Inhibition of DHPS
The inhibitory activity of sulfonamides against DHPS has been well-characterized for decades.
| Compound Class | Organism | Inhibition Metric | Value | Reference |
| Diphenylsulfones (DDS) | E. coli | I50 | 2 x 10-5 M (20 µM) | [4][5] |
| Diphenylsulfones (DDS) | E. coli | Ki | 5.9 x 10-6 M (5.9 µM) | [4][5] |
| Sulfadiazine | E. coli | Ki | 2.5 x 10-6 M (2.5 µM) | [4][5] |
| N-Sulfonamide 2-Pyridones | DHPS (Enzyme Assay) | IC50 | 2.76 µg/mL | [6] |
Table 2: Representative inhibition data for sulfonamides and sulfones against Dihydropteroate Synthase (DHPS). These compounds exhibit competitive inhibition with micromolar potency.
Target Class III: Dihydroorotate Dehydrogenase (DHODH)
A more recently identified target class for benzenesulfonamide derivatives is Dihydroorotate Dehydrogenase (DHODH). This mitochondrial enzyme is the rate-limiting step in the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. [7]
Therapeutic Rationale: Anticancer and Antiviral Applications
Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides and are particularly dependent on the de novo pyrimidine synthesis pathway. [8]Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. The structural similarity of this compound to known N-pyridinyl ureidobenzenesulfonate DHODH inhibitors makes this a highly plausible target. [7]
Pathway: De Novo Pyrimidine Biosynthesis
DHODH catalyzes the fourth step in this critical pathway: the oxidation of dihydroorotate to orotate. The subsequent steps lead to the formation of Uridine 5'-monophosphate (UMP), the precursor for all other pyrimidine nucleotides.
Quantitative Data: N-Pyridinyl Benzenesulfonate Inhibition of DHODH
Studies on N-pyridinyl ureidobenzenesulfonates, which share the key N-pyridinyl sulfonamide feature, have demonstrated potent inhibition of human DHODH.
| Compound Class | Target | Inhibition Metric | Value (nM) | Reference |
| N-pyridinyl ureidobenzenesulfonates | hDHODH | IC50 | 12 - 31 | [7] |
| Imidazo[1,2-a]pyridine derivatives | hDHODH | KD | 6.06 µM (6060 nM) | [9] |
Table 3: Inhibition data for N-pyridinyl benzenesulfonamide-related compounds against human Dihydroorotate Dehydrogenase (DHODH), showing potent nanomolar activity.
Potential as a Kinase Inhibitor
The benzenesulfonamide scaffold is frequently utilized in the design of protein kinase inhibitors. [10][11]Kinases play a central role in cellular signaling, and their dysregulation is a common driver of cancer and inflammatory diseases.
Rationale and Evidence
While broad screening data for this compound is not publicly available, specific examples demonstrate the potential of this chemical class. A recent study synthesized and tested a panel of benzenesulfonamide derivatives for activity against Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in glioblastoma. [12]
| Compound | Target Kinase | Inhibition Metric | Value (µM) | Reference |
|---|---|---|---|---|
| AL106 (Benzenesulfonamide Analog) | TrkA | IC50 (in U87 cells) | 58.6 | [12] |
| O(6)-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine | CDK2 | IC50 | 0.21 | [11]|
Table 4: Inhibition data for benzenesulfonamide analogs against specific protein kinases. This demonstrates the scaffold's potential, though the potency can be modest and target-dependent.
Methodologies for Target Identification and Validation
Validating the interaction between a small molecule and its putative target is a critical step in drug development. Below are detailed protocols for an in vitro enzyme inhibition assay and a cell-based target engagement assay.
Experimental Protocol: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a coupled spectrophotometric assay suitable for determining the IC50 of an inhibitor against DHPS. [13]The assay measures the DHPS-dependent oxidation of NADPH by linking the reaction to dihydrofolate reductase (DHFR).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X Assay Buffer (e.g., 100 mM Tris-HCl pH 8.5, 20 mM MgCl₂, 10 mM DTT).
-
Prepare stock solutions of DHPS and DHFR enzymes in an appropriate buffer.
-
Prepare stock solutions of substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA).
-
Prepare a stock solution of NADPH.
-
Perform serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
-
Assay Plate Setup (96-well UV-transparent plate):
-
To each well, add 50 µL of a 2X enzyme/cofactor mix containing DHPS, DHFR, and NADPH at their final desired concentrations.
-
Add 25 µL of the diluted test compound or DMSO for positive (no inhibition) and negative (no enzyme) controls.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 5 minutes to allow the compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of a 4X substrate mix containing DHPPP and pABA.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes), which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein within the complex environment of an intact cell. [14][15]The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).
Step-by-Step Methodology:
-
Cell Treatment:
-
Grow the cells of interest (expressing the target protein) to ~80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) and incubate under normal culture conditions for 1-2 hours.
-
-
Cell Harvesting:
-
Harvest the cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend in PBS containing protease inhibitors.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Pellet the aggregated, denatured proteins and cell debris by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE followed by Western blotting using a specific antibody against the putative target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For both the vehicle- and compound-treated groups, plot the relative band intensity against the corresponding temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
Conclusion
This compound is a compound of significant scientific interest due to its privileged benzenesulfonamide scaffold. Based on robust evidence from closely related analogs, its most probable biological targets are Carbonic Anhydrases (specifically tumor-associated CA IX), bacterial Dihydropteroate Synthase , and human Dihydroorotate Dehydrogenase . Each of these targets presents a compelling therapeutic rationale, spanning oncology, infectious disease, and immunology. Furthermore, emerging evidence suggests a potential role as a kinase inhibitor , warranting further investigation. The experimental protocols detailed in this guide provide a clear and validated path for researchers to confirm these interactions, elucidate the compound's precise mechanism of action, and unlock its full therapeutic potential.
References
-
Supuran, C. T., & Winum, J. Y. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 683–688. [Link]
-
Zhao, Y., Suling, W. J., & Barrow, E. W. (2012). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 425(2), 116–122. [Link]
-
Jaramillo Martinez, G., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2212–2223. [Link]
-
Angeli, A., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1361-1371. [Link]
-
Pike, A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2354833. [Link]
-
El-Sayed, M. A., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules, 27(22), 7703. [Link]
-
Yun, M. K., et al. (2016). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Molecules, 21(11), 1555. [Link]
- BenchChem. (n.d.). 4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide. BenchChem.
-
Svastova, E., et al. (2012). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 3, 275. [Link]
-
ResearchGate. (n.d.). DHODH in the de novo pyrimidine biosynthesis pathway and dual action of DHODHi. ResearchGate. [Link]
-
Wykoff, C. C., et al. (2000). Hypoxia-inducible Expression of Tumor-associated Carbonic Anhydrases. Cancer Research, 60(24), 7075-7083. [Link]
-
Chafe, S. C., et al. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research, 7(7), 1064-1078. [Link]
-
Gagné-Boulet, C., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. European Journal of Medicinal Chemistry, 243, 114777. [Link]
-
Gautam, P. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]
-
Poe, M. (1973). Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides. Antimicrobial Agents and Chemotherapy, 3(6), 665–669. [Link]
-
Murugesan, A., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(14), 5556. [Link]
- BenchChem. (n.d.). Cross-reactivity profiling of Methyl 4-benzenesulfonamidobenzoate against a panel of kinases. BenchChem.
-
Murugesan, A., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(14), 5556. [Link]
-
Chen, Y. L., et al. (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences, 25(11), 5897. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Molecules, 22(11), 1953. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2022). Kinase-targeting small-molecule inhibitors and emerging bifunctional molecules. Trends in Pharmacological Sciences, 43(10), 866-881. [Link]
-
Poe, M. (1973). Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. Antimicrobial Agents and Chemotherapy, 3(6), 665-669. [Link]
-
Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(12), 2747-2758. [Link]
Sources
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophobic and polar interactions of FDA-approved small molecule protein kinase inhibitors with their target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinase-targeting small-molecule inhibitors and emerging bifunctional molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Bromo-N-(2-pyridyl)benzenesulfonamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromo-N-(2-pyridyl)benzenesulfonamide, a key intermediate in pharmaceutical synthesis. We will delve into its chemical properties, a detailed synthesis protocol, and its significant applications in medicinal chemistry, particularly as a precursor for sulfasalazine and in the construction of novel molecular entities through cross-coupling reactions.
Core Compound Properties
This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3609-89-0 | [1] |
| Molecular Formula | C₁₁H₉BrN₂O₂S | |
| Molecular Weight | 313.17 g/mol | [1] |
| Appearance | White Solid | |
| Melting Point | 187-188 °C | [2] |
| Boiling Point (Predicted) | 445.7±51.0 °C | [2] |
| Density (Predicted) | 1.666±0.06 g/cm³ | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 2-aminopyridine and 4-bromobenzenesulfonyl chloride. The reaction is generally carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of N-acylsulfonamides[3].
Materials:
-
2-Aminopyridine
-
4-Bromobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add pyridine (1.2 equivalents) at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from ethanol to afford pure this compound as a white solid.
Spectroscopic Characterization
Applications in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of various biologically active molecules.
Precursor to Sulfasalazine
A primary application of this compound is as an intermediate in the synthesis of Sulfasalazine, a drug used in the treatment of inflammatory bowel disease and rheumatoid arthritis. The synthesis involves a diazotization reaction of a related sulfapyridine derivative followed by a coupling reaction with salicylic acid[5][6]. While the direct conversion of this compound to Sulfasalazine is not the standard route, its structural motif is central to the final drug.
Suzuki-Miyaura Cross-Coupling Reactions
The presence of the bromo-substituent on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction[2]. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the benzenesulfonamide moiety, enabling the creation of diverse chemical libraries for drug discovery programs[2].
Caption: General scheme of Suzuki-Miyaura coupling.
This reaction is a powerful tool for medicinal chemists to synthesize novel compounds with potential therapeutic activities, such as kinase inhibitors[2].
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on safety data for similar sulfonamide compounds, it is advisable to:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area.
-
Wear suitable protective clothing, gloves, and eye/face protection.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its bromo-substituent in cross-coupling reactions make it a key building block for the development of new pharmaceutical compounds. A thorough understanding of its properties and reactivity is essential for its effective utilization in research and drug discovery.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]
-
1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC - NIH. (2021, January 22). Retrieved January 14, 2026, from [Link]
- CN106032358A - A kind of synthetic technique of sulfasalazine - Google Patents. (n.d.).
-
4-Bromo-N-(pyridin-3-yl)benzenesulfonamide - MySkinRecipes. (n.d.). Retrieved January 14, 2026, from [Link]
-
4-bromo-N-(5-phenyl-2-pyridinyl)benzenesulfonamide | C17H13BrN2O2S - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
CAS RN 206259-00-9 | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. (n.d.). Retrieved January 14, 2026, from [Link]
-
. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of 4-bromo-2-fluoro-biphenyl - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]
- CN111303022A - Preparation method of sulfasalazine - Google Patents. (n.d.).
- CN105348184A - Preparation method for sulfasalazine - Google Patents. (n.d.).
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.).
-
4-Bromo-2,5-dimethoxy-N-(3-pyridinylmethyl)benzenesulfonamide - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 14, 2026, from [Link]
-
An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids - SciELO México. (2004). Retrieved January 14, 2026, from [Link]
-
Chichibabin reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. synchem.de [synchem.de]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111303022A - Preparation method of sulfasalazine - Google Patents [patents.google.com]
- 6. CN105348184A - Preparation method for sulfasalazine - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Bromo-N-(2-pyridyl)benzenesulfonamide: Synthesis, Characterization, and Context in Drug Development
This guide provides a comprehensive technical overview of 4-Bromo-N-(2-pyridyl)benzenesulfonamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context within the sulfonamide class of drugs, its synthesis and characterization, and its significant role as an intermediate and potential impurity in the manufacturing of sulfasalazine-related compounds.
Introduction and Historical Context
This compound (CAS No. 3609-89-0) is a sulfonamide derivative that, while not a therapeutic agent in itself, holds importance in the pharmaceutical industry.[1] Its discovery and history are intrinsically linked to the broader story of sulfonamides, the first class of broadly effective systemic antibacterial agents.[2] The journey of sulfonamides began in the 1930s with the discovery of Prontosil, a sulfonamide dye, which was found to be metabolized in the body to the active antibacterial agent, sulfanilamide.[3] This discovery ushered in a new era of medicine and led to the synthesis of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity.[2]
While the initial "sulfa craze" focused on developing direct antibacterial agents, the versatility of the sulfonamide scaffold was later exploited to create drugs for a variety of other conditions.[4][5][6] This is where this compound finds its place, not as a frontline drug, but as a crucial building block in the synthesis of more complex therapeutic molecules, most notably those related to sulfasalazine.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3609-89-0 | [1] |
| Molecular Formula | C₁₁H₉BrN₂O₂S | [1] |
| Molecular Weight | 313.17 g/mol | [1] |
| Appearance | White Solid | [1] |
| Synonyms | 4-Bromo-N-2-pyridinylbenzenesulfonamide, p-bromo-N-2-pyridyl-Benzenesulfonamide | [1] |
Synthesis and Characterization
The synthesis of this compound is a classic example of nucleophilic substitution on a sulfonyl chloride. The reaction involves the coupling of two key intermediates: 4-bromobenzenesulfonyl chloride and 2-aminopyridine.
Synthesis of Precursors
2.1.1. 4-Bromobenzenesulfonyl Chloride
The primary precursor, 4-bromobenzenesulfonyl chloride, can be synthesized via the chlorosulfonation of bromobenzene. This electrophilic aromatic substitution reaction is a standard industrial process.
Experimental Protocol: Synthesis of 4-Bromobenzenesulfonyl Chloride
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Cold water
Procedure:
-
In a round-bottom flask equipped with a stirrer and a gas trap, carefully add chlorosulfonic acid.
-
Cool the flask in a water bath to 12-15°C.
-
Slowly add bromobenzene to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature around 15°C. Hydrogen chloride gas will be evolved and should be trapped.
-
After the addition is complete, heat the reaction mixture to 60°C for two hours.
-
Carefully pour the cooled reaction mixture into crushed ice with stirring in a well-ventilated fume hood.
-
Collect the precipitated crude 4-bromobenzenesulfonyl chloride by suction filtration.
-
Wash the solid with cold water to remove residual acid.
-
The crude product can be further purified by recrystallization.
2.1.2. 2-Aminopyridine
2-Aminopyridine is a commercially available reagent. Historically, its synthesis involved multi-step processes starting from pyridine. Modern industrial syntheses have been optimized for yield and efficiency.
Synthesis of this compound
The final step in the synthesis is the reaction of 4-bromobenzenesulfonyl chloride with 2-aminopyridine. The lone pair of electrons on the amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromobenzenesulfonyl chloride
-
2-Aminopyridine
-
Pyridine (as a base and solvent)
-
Acetone (as a solvent)
Procedure:
-
Dissolve 2-aminopyridine in a mixture of dry pyridine and acetone in a reaction flask.
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride in acetone to the stirred 2-aminopyridine solution.
-
The reaction is typically carried out at room temperature or with gentle heating and monitored for completion using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water or ice to precipitate the crude product.
-
The solid is collected by filtration and washed with water to remove pyridine hydrochloride and other water-soluble impurities.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Caption: Synthetic workflow for this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the types and connectivity of protons and carbon atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonamide (SO₂-NH) and the aromatic rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Melting Point Analysis: To assess the purity of the compound.
Role in Drug Development: The Sulfasalazine Connection
The primary significance of this compound in the pharmaceutical industry is its role as an intermediate and a potential impurity in the synthesis of sulfasalazine and related compounds.[1]
Sulfasalazine is a well-established drug used for the treatment of inflammatory bowel disease (ulcerative colitis and Crohn's disease) and rheumatoid arthritis.[7] It is a prodrug that is cleaved in the colon by bacterial enzymes into its active components: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[6]
The synthesis of sulfasalazine involves the diazotization of sulfapyridine followed by coupling with salicylic acid.[3][4][8] Sulfapyridine, in turn, is synthesized from 2-aminopyridine and a derivative of benzenesulfonyl chloride (typically p-acetylaminobenzenesulfonyl chloride).[9][10]
3.1. As a Synthetic Intermediate
This compound can be used as a starting material to synthesize analogues of sulfasalazine. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and develop new therapeutic agents.
3.2. As a Potential Impurity
In the industrial synthesis of sulfapyridine, the starting material p-acetylaminobenzenesulfonyl chloride is produced via the chlorosulfonation of acetanilide. If the starting acetanilide or the reagents used contain bromine impurities, or if brominated starting materials are used inadvertently, 4-bromo-p-acetylaminobenzenesulfonyl chloride could be formed. This impurity could then react with 2-aminopyridine to generate this compound as a process-related impurity in the sulfapyridine active pharmaceutical ingredient (API). The presence of such impurities needs to be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.
Caption: Relationship between this compound and the synthesis of Sulfasalazine.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and organic synthesis communities. While its own biological activity is not the primary focus, its role as a key intermediate for the synthesis of sulfasalazine analogues and its potential as a process-related impurity in the manufacturing of sulfapyridine highlight the importance of understanding its synthesis, characterization, and chemical behavior. The methodologies outlined in this guide provide a framework for the reliable production and analysis of this compound, contributing to the development of safe and effective pharmaceuticals.
References
-
SU ZIQIN, XU FUBIAO, & JIANG ERSHENG. (2016). A kind of method using sulfapyridine as raw material to synthesize sulfasalazine (Chinese Patent No. CN105367489A). PubChem. [Link]
-
Wikipedia. (2023, December 27). Sulfonamide (medicine). [Link]
-
SUZHOU TONGHUA PHARMACEUTICAL CO LTD. (2020). Preparation method of sulfasalazine (Chinese Patent No. CN105348184B). PubChem. [Link]
-
Huvepharma. (n.d.). Sulfonamides: A Short History And Their Importance For Livestock Use. Retrieved January 14, 2026, from [Link]
-
EBSCO. (2022). Sulfonamide (medicine) | Research Starters. [Link]
-
Knesl, P., & Jordis, U. (n.d.). Synthesis of Sulfapyridine metabolites. 7th International Electronic Conference on Synthetic Organic Chemistry. [Link]
- SUZHOU TONGHUA PHARMACEUTICAL CO LTD. (2016). Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material (Chinese Patent No. CN105330599A).
- SUZHOU TONGHUA PHARMACEUTICAL CO LTD. (2016). Preparation method for sulfasalazine (Chinese Patent No. CN105348184A).
-
SUZHOU YIJIJIE ELECTRONIC TECHNOLOGY CO LTD. (2018). Preparation method of sulfasalazine (Chinese Patent No. CN105348184B). Patsnap Eureka. [Link]
- ZHENJIANG JIANGNAN CHEMICAL CO LTD. (2020). Preparation method of sulfasalazine (Chinese Patent No. CN111303022A).
-
MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). [Link]
-
Pharmaffiliates. (n.d.). 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide. Retrieved January 14, 2026, from [Link]
-
DrugBank. (n.d.). Sulphapyridine. Retrieved January 14, 2026, from [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
-
Rodrigues, V. Z., Suchetan, P. A., Saritha, L., Lokanath, N. K., & Naveen, S. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. IUCrData, 1(8), x161256. [Link]
-
Wikipedia. (2023, December 18). Sulfapyridine. [Link]
-
Bhattacharyya, J., & Ovung, A. (2018). Synthesis of 2-aminopyridine substituted benzene sulphonamides. ResearchGate. [Link]
-
Sharma, K., et al. (2019). Synthesis of sulpha drug based hydroxytriazene derivatives: Anti-diabetic, antioxidant, anti-inflammatory activity and their molecular docking studies. Bioorganic Chemistry, 86, 598-611. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
-
PubChem. (n.d.). N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
MDPI. (2016). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 21(9), 1184. [Link]
-
National Center for Biotechnology Information. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 485–489. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN111303022A - Preparation method of sulfasalazine - Google Patents [patents.google.com]
- 3. CN105348184A - Preparation method for sulfasalazine - Google Patents [patents.google.com]
- 4. Preparation method of sulfasalazine - Patent CN-105348184-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation method of sulfasalazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. mdpi.org [mdpi.org]
- 7. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 8. A kind of method using sulfapyridine as raw material to synthesize sulfasalazine - Patent CN-105367489-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]
- 10. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 4-Bromo-N-(2-pyridyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 4-Bromo-N-(2-pyridyl)benzenesulfonamide. Publicly available data on the specific biological activities of this molecule are limited. However, its core structure, featuring a benzenesulfonamide moiety linked to a pyridine ring, is a well-established pharmacophore present in numerous compounds with demonstrated therapeutic potential. Structurally related molecules have shown promise as antimicrobial, anticancer, and specific enzyme inhibitors.[1][2][3]
Therefore, this guide presents a logical, multi-faceted approach to systematically investigate the potential biological activities of this compound. The protocols provided herein are designed to be robust and adaptable, enabling researchers to generate high-quality, reproducible data. We will first address the critical preliminary steps of physicochemical characterization, including solubility and stability assessments, followed by detailed protocols for evaluating its potential antimicrobial, cytotoxic, and enzyme-inhibitory properties.
Preliminary Characterization and Reagent Preparation
A thorough understanding of a compound's physicochemical properties is paramount for the successful design and interpretation of any in vitro assay. Inaccurate assumptions about solubility or stability can lead to erroneous and irreproducible results.
Solubility Assessment
Given the aromatic nature of this compound, poor aqueous solubility is anticipated. This protocol outlines methods to determine both kinetic and thermodynamic solubility.
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Type | Concentration | Storage | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 10-50 mM | Aliquot and store at -20°C or -80°C, protected from light and moisture. | Preferred solvent for creating high-concentration stock solutions. Ensure the final DMSO concentration in assays is typically ≤0.5% to avoid solvent-induced cytotoxicity.[4] |
| Dimethylformamide (DMF) | Polar aprotic | As needed | Store under similar conditions to DMSO. | An alternative to DMSO if solubility issues persist. |
Protocol 1: Kinetic Solubility Determination
This method is rapid and suitable for early-stage discovery, mimicking the conditions of many high-throughput screening assays.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the stock solution in DMSO.
-
Add the DMSO solutions to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to achieve a final compound concentration range (e.g., 1-100 µM) and a fixed final DMSO concentration (e.g., 1%).[5]
-
Incubate at room temperature for 1-2 hours.
-
Assess for precipitation visually or by measuring turbidity using a nephelometer or plate reader at ~600 nm. The highest concentration that remains clear is the kinetic solubility.
Protocol 2: Thermodynamic (Shake-Flask) Solubility
This method determines the equilibrium solubility and is more relevant for later-stage development.
-
Add an excess amount of solid this compound to a vial containing an aqueous buffer (e.g., PBS, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment
It is crucial to confirm that the compound remains stable under the conditions of your experiment (in stock solution and in the final assay medium).
Protocol 3: Stability in DMSO and Culture Medium
-
Prepare a working solution of the compound in both DMSO and the intended cell culture medium at a relevant concentration (e.g., 10 µM).
-
Incubate the solutions under the same conditions as your planned experiments (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of each solution.
-
Immediately analyze the concentration of the intact compound by HPLC.
-
A plot of concentration versus time will reveal the degradation kinetics and the compound's half-life under experimental conditions. Significant degradation (>10-15%) over the course of the experiment may necessitate adjustments, such as replenishing the compound.
In Vitro Biological Evaluation: A Multi-Assay Approach
Based on the activities of structurally similar sulfonamides, we propose a tiered screening approach to efficiently identify the primary biological effects of this compound.
Caption: A tiered workflow for the in vitro characterization of a novel compound.
Antimicrobial Susceptibility Testing
The sulfonamide scaffold is the basis for sulfa drugs, which classically inhibit bacterial folate synthesis.[6][7] Therefore, assessing antimicrobial activity is a logical starting point.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method quantitatively determines the lowest concentration of the compound that inhibits visible bacterial growth.
-
Bacterial Strains: Select a panel of representative bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) strains.
-
Inoculum Preparation: Culture the bacteria overnight in an appropriate broth (e.g., Mueller-Hinton Broth, MHB). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in MHB to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used in the dilutions). A known antibiotic (e.g., sulfamethoxazole) should be run in parallel.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.
Anticancer Cytotoxicity Screening
Many sulfonamide derivatives have been investigated for their anticancer properties.[1][8] The MTT assay is a standard colorimetric method to assess the impact of a compound on cell viability and metabolic activity.
Protocol 5: MTT Assay for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cell growth.
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) to assess for potential selectivity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. A common starting range is 0.1 µM to 100 µM.[8]
-
Controls: Include untreated cells (vehicle control) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Table 2: Example Data Presentation for Cytotoxicity Screening
| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Cancer | [Experimental Value] | [Reference Value] |
| A549 | Lung Cancer | [Experimental Value] | [Reference Value] |
| HeLa | Cervical Cancer | [Experimental Value] | [Reference Value] |
| HEK293 | Normal Kidney | [Experimental Value] | [Reference Value] |
Enzyme Inhibition Assays
The sulfonamide moiety is a well-known zinc-binding group and can interact with the active sites of various metalloenzymes.
2.3.1. Carbonic Anhydrase (CA) Inhibition
Benzenesulfonamides are classical inhibitors of carbonic anhydrases, enzymes involved in pH regulation and linked to diseases like glaucoma and cancer.
Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.
Protocol 6: Colorimetric CA Inhibition Assay
This assay measures the esterase activity of CA, which correlates with its primary physiological function.
-
Reagents: Human carbonic anhydrase II (CAII), p-Nitrophenyl acetate (p-NPA) as the substrate, and Acetazolamide as a positive control inhibitor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Procedure (in a 96-well plate): a. Add assay buffer to all wells. b. Add serial dilutions of this compound (or Acetazolamide/DMSO). c. Add the CA working solution to all wells except the blank. d. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding. e. Initiate the reaction by adding the p-NPA substrate solution.
-
Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of this reaction is proportional to the enzyme's activity.
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
2.3.2. Dihydropteroate Synthase (DHPS) Inhibition
DHPS is the target for sulfonamide antibiotics. Inhibition of this enzyme disrupts the folate biosynthesis pathway in bacteria.
Protocol 7: Coupled Spectrophotometric DHPS Assay
This assay measures the consumption of a substrate in a coupled reaction, which is proportional to DHPS activity.
-
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.
-
Reagents: Recombinant DHPS, p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), DHFR, and NADPH.
-
Procedure: a. In a UV-transparent 96-well plate, combine assay buffer (e.g., 50 mM HEPES, pH 7.6, with 10 mM MgCl₂), DHFR, NADPH, and serial dilutions of the test compound. b. Add DHPS enzyme and pre-incubate. c. Initiate the reaction by adding the substrates, pABA and DHPPP.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time.
-
Analysis: Determine the initial reaction rates from the linear portion of the kinetic trace. Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
This document provides a foundational framework for the initial in vitro characterization of this compound. The proposed workflow, starting with essential physicochemical evaluations and progressing to a multi-pronged biological screening, offers a systematic and efficient path to uncovering its potential therapeutic value. Positive results in any of these primary assays should be followed by more in-depth secondary studies, such as mechanism of action studies, selectivity profiling against a broader panel of cell lines or enzymes, and structure-activity relationship (SAR) explorations with synthesized analogs. The data generated from these protocols will be instrumental in guiding the future development of this promising chemical scaffold.
References
-
Zhang, L., et al. (2018). Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents. Pest Management Science, 74(1), 189-199. Retrieved from [Link]
-
Hawkins, A. R., & Russell, R. J. (2010). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 406(1), 87-92. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. Retrieved from [Link]
-
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 618. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222. Retrieved from [Link]
-
Fantacuzzi, M., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1656. Retrieved from [Link]
-
Singh, A. K., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1873-1883. Retrieved from [Link]
-
Wang, Y., et al. (2021). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]
-
Li, X., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(9), 4635-4653. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2017). What are the different concentration of a new compound can i start on cancer cell line to calculate IC50? Retrieved from [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 845-853. Retrieved from [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
-
Captivate Bio. (n.d.). Small Molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(4-bromo-2-pyridinyl)-N-methylbenzenesulfonamide | C12H11BrN2O2S | CID 115268395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide: An Application Note and Laboratory Protocol
This technical guide provides a comprehensive overview and a detailed laboratory protocol for the synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide, a molecule of interest for researchers, scientists, and professionals in drug development. The document outlines the chemical principles, experimental procedures, safety considerations, and characterization of the target compound.
Introduction
Sulfonamides represent a critical class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of novel sulfonamide derivatives is a cornerstone of many drug discovery programs. This compound serves as a valuable intermediate, incorporating a reactive bromine atom that allows for further molecular elaboration through cross-coupling reactions, and a pyridyl moiety which is a common feature in many biologically active molecules.[3] This guide details a reliable and reproducible method for its laboratory-scale synthesis.
The synthetic strategy is based on the well-established nucleophilic substitution reaction between an amine and a sulfonyl chloride.[1] Specifically, 2-aminopyridine acts as the nucleophile, attacking the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. Pyridine is employed not only as a solvent but also as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Reaction Scheme
The overall chemical transformation is depicted below:
Figure 1: Synthesis of this compound from 4-bromobenzenesulfonyl chloride and 2-aminopyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromobenzenesulfonyl chloride | ≥98% | e.g., Sigma-Aldrich, Alfa Aesar | Store in a desiccator. |
| 2-Aminopyridine | ≥99% | e.g., Sigma-Aldrich, Acros Organics | Toxic, handle with care. |
| Pyridine | Anhydrous | e.g., Fisher Scientific, Merck | Store over molecular sieves. |
| Deionized Water | N/A | In-house | |
| Ethanol | Reagent Grade | e.g., Fisher Scientific | For recrystallization. |
| Hydrochloric Acid (HCl) | Concentrated | e.g., VWR | For workup. |
| Sodium Bicarbonate (NaHCO3) | Saturated solution | In-house | For workup. |
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals. All operations should be performed in a well-ventilated fume hood.
Chemical Hazards:
-
4-Bromobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Reacts with water to release hydrochloric acid. Handle in a dry environment.
-
2-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7] Causes skin and serious eye irritation.[5][6]
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Experimental Protocol
This protocol is adapted from a similar, well-established procedure for the synthesis of N-arylsulfonamides.[8]
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 g, 10.6 mmol). b. Add anhydrous pyridine (20 mL) to the flask and stir until the 2-aminopyridine is completely dissolved.
2. Addition of Sulfonyl Chloride: a. In a separate, dry beaker, weigh out 4-bromobenzenesulfonyl chloride (3.0 g, 11.7 mmol, 1.1 equivalents). b. Gradually add the 4-bromobenzenesulfonyl chloride to the stirred 2-aminopyridine solution in portions over 15-20 minutes. The addition may be slightly exothermic.
3. Reaction: a. Heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle. b. Maintain the reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
4. Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Slowly and carefully pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate should form. c. Continue stirring for 30 minutes to ensure complete precipitation. d. Collect the crude product by vacuum filtration using a Büchner funnel. e. Wash the solid with copious amounts of cold deionized water to remove pyridine and pyridine hydrochloride. f. To further neutralize any remaining acid, wash the solid with a saturated sodium bicarbonate solution, followed by another wash with deionized water.
5. Purification: a. The crude product can be purified by recrystallization.[6] b. Transfer the crude solid to an Erlenmeyer flask. c. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Expected Results and Characterization
The final product, this compound, should be a white to off-white solid. The expected yield is typically in the range of 70-85%.
Characterization Data (Predicted based on similar structures):
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic peaks for the aromatic protons on both the bromophenyl and pyridyl rings, as well as a broad singlet for the sulfonamide N-H proton.
-
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should display signals corresponding to all carbon atoms in the molecule.
-
FT-IR (KBr, cm⁻¹): Key vibrational bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and the characteristic asymmetric and symmetric S=O stretches of the sulfonamide group (around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively).[9]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₁H₉BrN₂O₂S, MW: 313.17 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |
| Wet reagents/solvent | Ensure all glassware is dry and use anhydrous pyridine. | |
| Oily product instead of solid | Impurities present | Purify the crude product by column chromatography before recrystallization. |
| Incorrect workup | Ensure thorough washing of the crude product. | |
| Difficulty in recrystallization | Inappropriate solvent | Try a different solvent or solvent mixture (e.g., ethanol-water). |
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound. This application note serves as a practical guide for researchers in the field of medicinal and organic chemistry, enabling the synthesis of this valuable intermediate for further research and development. Adherence to the safety precautions is paramount throughout the experimental procedure.
References
-
Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-amino pyridine. [Link]
-
Alkali Metals Limited. (n.d.). Material Safety Data Sheet: 2-Amino Pyridine. [Link]
-
Pharmaffiliates. (n.d.). 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide. [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. [Link]
-
Tandale, S. A., et al. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(9), 837-854. [Link]
-
Popova, Y., et al. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(63), 38463-38478. [Link]
-
Mphahlele, M. J., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2829. [Link]
-
Gowda, B. T., & Jayalakshmi, B. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 59(11), 751-758. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. znaturforsch.com [znaturforsch.com]
A Researcher's Guide to Target Identification and Validation for the Novel Chemical Probe: 4-Bromo-N-(2-pyridyl)benzenesulfonamide
Authored by: A Senior Application Scientist
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] 4-Bromo-N-(2-pyridyl)benzenesulfonamide is a member of this versatile chemical class. While its specific biological targets are not yet fully elucidated, its structure presents an intriguing starting point for the discovery of novel biological pathways and potential drug targets. The process of identifying the cellular targets of a small molecule is a critical step in its development from a chemical entity to a validated chemical probe.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the identification and validation of the protein targets of this compound. We will delve into the principles behind target identification, provide detailed protocols for key experiments, and discuss the necessary steps for validating putative targets. The overarching goal is to equip the reader with the knowledge and methodologies to characterize this compound as a novel chemical probe for a specific protein or protein family.
Part 1: Initial Characterization of this compound
Before embarking on complex target identification experiments, it is essential to perform preliminary characterization of the compound to ensure its suitability as a chemical probe and to determine the appropriate conditions for subsequent assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O₂S | [3] |
| Molecular Weight | 313.17 g/mol | [3] |
| Appearance | Solid | - |
| Melting Point | 187-188 °C | [3] |
Cellular Activity Assessment
A crucial first step in any cell-based assay is to determine the concentration range at which the compound of interest exhibits a biological effect without causing overt toxicity. A standard cell viability assay, such as the MTT or resazurin assay, should be performed using the cell line(s) relevant to the intended research area.
Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be broad, for example, from 1 nM to 100 µM. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the cell viability (%) against the compound concentration to determine the IC₅₀ (inhibitory concentration 50%) value.
Part 2: Strategies for Target Identification
The identification of a small molecule's binding partners is a key challenge in chemical biology.[4] Several powerful techniques have been developed for this purpose. Below, we outline two major strategies and provide a detailed protocol for the widely used affinity-based approach.
Affinity-Based Target Identification
This method, also known as compound-centric chemical proteomics, relies on the immobilization of the chemical probe to a solid support (e.g., agarose or magnetic beads).[5] This "bait" is then used to "fish" for its interacting proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.
Experimental Workflow for Affinity-Based Target Identification
Protocol: Affinity Pull-Down Assay
Note: This protocol assumes the availability of a derivative of this compound containing a suitable linker for immobilization.
-
Preparation of Affinity Matrix:
-
Couple the linker-modified this compound to activated beads (e.g., NHS-activated sepharose or streptavidin beads if using a biotin linker) according to the manufacturer's instructions.
-
Prepare a control matrix with the linker alone or a structurally similar but inactive compound to identify non-specific binders.
-
-
Cell Lysis:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Affinity Pull-Down:
-
Incubate the cleared cell lysate with the prepared affinity matrix and control matrix for 2-4 hours at 4°C with gentle rotation.
-
For competitive experiments, pre-incubate the lysate with an excess of free this compound before adding the affinity matrix. This will prevent the target proteins from binding to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, a low pH buffer, or a high salt buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the obtained peptide fragmentation data against a protein database.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes.[4] While this compound does not possess an intrinsically reactive group for covalent modification, a competitive ABPP approach can be employed. In this setup, a cell lysate is pre-incubated with this compound before treatment with a broad-spectrum activity-based probe for a particular enzyme class (e.g., serine hydrolases or kinases). If the test compound binds to a target enzyme, it will block the binding of the activity-based probe, leading to a decrease in its labeling signal.
Part 3: Target Validation
Identifying a list of potential binding partners through a discovery-based proteomics experiment is only the first step. It is crucial to validate these interactions using orthogonal methods to confirm that they are direct, specific, and occur in a cellular context.[2]
In Vitro Binding Assays
These assays use purified proteins and the compound of interest to directly measure their binding affinity.
-
Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (e.g., the compound) to a ligand (e.g., the purified protein) immobilized on a sensor chip in real-time. This allows for the determination of association and dissociation rate constants (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ).
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Cellular Target Engagement Assays
These assays confirm that the compound binds to its target within the complex environment of a living cell.
Protocol: Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Lysis and Protein Solubilization: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Target Validation Workflow
Conclusion
This compound represents a promising starting point for the development of a novel chemical probe. This guide provides a comprehensive framework for researchers to systematically identify and validate its cellular targets. By combining robust discovery proteomics methods with rigorous orthogonal validation assays, the scientific community can elucidate the mechanism of action of this compound and unlock its full potential as a tool for biological research and drug discovery.
References
-
Beerkens, B. L. H., et al. (2021). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. Journal of Medicinal Chemistry, 64(1), 544-558. [Link]
-
Shao, C.-T., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2774. [Link]
-
Beerkens, B. L. H., et al. (2021). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Publications. [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]
-
Shao, C.-T., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. PubMed. [Link]
-
Dix, M. M., et al. (2013). Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC. Methods in Molecular Biology, 977, 17-31. [Link]
-
Chemical Probes Portal. (2016). Engaging targets. Chemical Probes Portal. [Link]
-
ResearchGate. (2023). Chemical probes for target identification. ResearchGate. [Link]
-
MySkinRecipes. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. MySkinRecipes. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Engaging targets | Chemical Probes Portal [chemicalprobes.org]
- 3. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]
- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
developing derivatives of 4-Bromo-N-(2-pyridyl)benzenesulfonamide for improved potency
Application Note & Protocols
A Strategic Guide to the Development of 4-Bromo-N-(2-pyridyl)benzenesulfonamide Derivatives for Enhanced Biological Potency
Abstract: This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel derivatives based on the this compound scaffold. The benzenesulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, demonstrating a wide range of biological activities, including carbonic anhydrase inhibition and anticancer effects.[1][2][3] The strategic placement of a bromine atom on the benzenesulfonyl ring serves as a versatile synthetic handle, enabling extensive chemical exploration through modern cross-coupling reactions to improve potency and selectivity.[4][5] This document details a systematic workflow, from in-silico design and structure-activity relationship (SAR) analysis to detailed synthetic protocols and robust bioassay methods for potency determination, aimed at researchers and professionals in drug discovery and medicinal chemistry.
Rationale and Strategic Design
The core principle of this guide is to leverage the this compound structure as a starting point for lead optimization. The rationale for derivatization is based on established medicinal chemistry principles and structure-activity relationship (SAR) data from related sulfonamide compounds.[3][6]
Deconstruction of the Lead Scaffold for Targeted Modification
The lead compound can be divided into three key regions for chemical modification. Our strategy focuses on systematically altering these regions to probe the chemical space and identify substitutions that enhance biological activity.
-
Region A (Phenyl Ring): The 4-bromo position is the primary site for diversification. The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups to explore interactions within a target's binding pocket, such as hydrophobic, aromatic, or hydrogen-bonding moieties.
-
Region B (Sulfonamide Linker): The -SO₂NH- group is a critical pharmacophore, often involved in key hydrogen bonding interactions with target proteins, particularly the zinc ion in metalloenzymes like carbonic anhydrases.[2] While modifications here are less common, N-alkylation or N-acylation can be considered in later stages to modulate physicochemical properties like solubility or cell permeability.
-
Region C (Pyridyl Ring): The N-(2-pyridyl) moiety can be modified to explore additional binding interactions. Substitutions on the pyridine ring can influence the molecule's orientation in the binding site and provide opportunities for further potency gains.
The Design-Make-Test-Analyze (DMTA) Cycle
A successful lead optimization campaign follows an iterative DMTA cycle. This guide is structured to facilitate this process, providing the tools for each stage.
dot
Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle for lead optimization.
Synthetic Protocols & Methodologies
The following protocols are designed to be robust and adaptable, providing a foundation for creating a diverse library of derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
General Workflow for Synthesis
The primary synthetic strategy involves utilizing the 4-bromo position as a key reaction site for introducing chemical diversity.
dot
Caption: Workflow for synthesizing derivatives via cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Derivatives
This protocol describes the palladium-catalyzed coupling of the starting material with various boronic acids to introduce new aryl or heteroaryl groups.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the selected boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of the synthesis is validated through structural confirmation of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight. Purity should be assessed by HPLC (>95%).
Proposed Library of Derivatives for Synthesis
The following table outlines a starting library of derivatives to explore different chemical properties at the 4-position.
| Derivative ID | R-Group (Region A) | Boronic Acid Used | Rationale for Inclusion |
| D-01 | Phenyl | Phenylboronic acid | Baseline aromatic interaction |
| D-02 | 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | Introduces H-bond acceptor |
| D-03 | 4-Trifluoromethylphenyl | 4-(Trifluoromethyl)phenylboronic acid | Introduces electron-withdrawing group, alters electronics |
| D-04 | 3-Thienyl | Thiophene-3-boronic acid | Heteroaromatic ring to probe different space |
| D-05 | 4-Methylphenyl | p-Tolylboronic acid | Introduces small hydrophobic group |
| D-06 | 4-Hydroxyphenyl | 4-Hydroxyphenylboronic acid | Introduces H-bond donor/acceptor |
Biological Evaluation and Potency Determination
Once synthesized and purified, the derivatives must be evaluated for their biological activity. For this guide, we will use the inhibition of Carbonic Anhydrase II (CA-II) as a representative bioassay, given the prevalence of sulfonamides as CA inhibitors.[2]
Protocol 2: In Vitro Carbonic Anhydrase II Inhibition Assay
This assay measures the ability of a compound to inhibit the CA-II-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA).
Materials:
-
Human Carbonic Anhydrase II (hCA-II)
-
4-Nitrophenyl acetate (4-NPA) substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series in buffer to achieve final assay concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the well is ≤1%.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound dilution, and 20 µL of a freshly prepared hCA-II solution.
-
Include control wells: a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" blank.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 20 µL of the 4-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The product, 4-nitrophenol, is yellow.
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Interpreting Results for SAR Development
The IC₅₀ values obtained are used to build a structure-activity relationship. This analysis is crucial for guiding the next design cycle.
| Derivative ID | R-Group (Region A) | Hypothetical IC₅₀ (nM) | SAR Interpretation |
| Parent | -Br | 850 | Starting potency |
| D-01 | Phenyl | 420 | Aromatic extension improves potency. |
| D-02 | 4-Methoxyphenyl | 150 | H-bond acceptor significantly improves potency, suggesting a polar interaction. |
| D-03 | 4-Trifluoromethylphenyl | 95 | Strong electron-withdrawing group boosts potency, possibly through favorable electronic or hydrophobic interactions. |
| D-04 | 3-Thienyl | 310 | Heteroaromatic ring is well-tolerated and improves potency. |
| D-05 | 4-Methylphenyl | 550 | Small hydrophobic group offers a modest improvement. |
| D-06 | 4-Hydroxyphenyl | 98 | H-bond donor/acceptor provides a significant potency increase, similar to the methoxy group. |
References
- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). Pharmaceuticals.
- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (n.d.). Taylor & Francis Online.
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (n.d.). PubMed Central - NIH.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.).
- The Indispensable Role of 4-Bromobenzenesulfonamide in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. (n.d.). MySkinRecipes.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]
- 6. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 4-Bromo-N-(2-pyridyl)benzenesulfonamide Stock Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution and storage of 4-Bromo-N-(2-pyridyl)benzenesulfonamide. As a key intermediate in pharmaceutical synthesis, particularly for sulfasalazine-related compounds, ensuring the integrity and accurate concentration of its stock solutions is paramount for experimental reproducibility and success.[1] This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, ensuring a robust and reliable methodology. We will cover physicochemical properties, solvent selection, detailed protocols for stock and working solutions, long-term storage, and troubleshooting.
Compound Properties and Safety Considerations
A foundational understanding of the compound's characteristics is critical before any handling. This compound is a solid, typically a tan or white powder, at room temperature.[2] Its structure, featuring both a sulfonamide group and a brominated aromatic ring, dictates its solubility and handling requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3609-89-0 | [3] |
| Molecular Formula | C₁₁H₉BrN₂O₂S | [4][5] |
| Molecular Weight | 313.18 g/mol | [4][5] |
| Physical State | Solid | [2] |
| Storage (Solid) | Room temperature, sealed in a dry, dark place. | [3][4] |
Solubility Profile
Like many sulfonamides and complex organic molecules used in drug discovery, this compound exhibits poor solubility in aqueous solutions.[6] This is due to its relatively non-polar structure and strong intermolecular forces in its solid crystal lattice. Therefore, dissolution requires the use of polar aprotic organic solvents. The most common and recommended solvent for creating a primary stock solution is Dimethyl Sulfoxide (DMSO).[7] Other solvents like Dimethylformamide (DMF) may also be effective.[8]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses or goggles.[9]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[9][10]
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.[9][11]
Experimental Workflow for Solution Preparation
The overall process involves creating a concentrated primary stock in an organic solvent, which is then aliquoted for storage and subsequently diluted to a final working concentration in an aqueous medium for experimental use.
Caption: Workflow for preparing and storing stock solutions.
Protocol: Preparing a 10 mM Primary Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock, which serves as the foundation for all subsequent experimental dilutions.
Materials
-
This compound (MW: 313.18 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Appropriate glass vial or microcentrifuge tube
-
Vortex mixer
-
Water bath sonicator or water bath set to 37°C (optional)
-
Calibrated pipettes
-
Polypropylene cryovials for aliquoting
Step-by-Step Procedure
-
Calculation: Determine the mass of the compound needed. To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 313.18 g/mol × 1000 mg/g = 3.13 mg
-
-
Weighing: Carefully weigh out 3.13 mg of this compound powder and place it into a clean, dry vial.
-
Expert Insight: For small quantities, it is often easier and more accurate to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly (e.g., dissolve 10 mg in 3.19 mL of DMSO for a 10 mM solution).
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Causality: Anhydrous DMSO is preferred as residual water can sometimes affect compound stability or solubility over long-term storage.
-
-
Facilitating Solubilization: Cap the vial securely and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, one of the following gentle methods can be used.[6][7]
-
Sonication: Place the vial in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart solid aggregates.
-
Gentle Warming: Briefly warm the solution in a water bath at 37°C for 5-10 minutes. This increases the kinetic energy of the system, promoting dissolution.[7]
-
Trustworthiness: Always visually inspect the solution against a light source to ensure there are no remaining solid particulates before proceeding. A clear, homogenous solution is required.
-
Protocol: Long-Term Storage and Stability
Proper storage is essential to prevent degradation and maintain the compound's activity over time. The primary cause of degradation in stock solutions is repeated freeze-thaw cycles, which can introduce moisture and cause the compound to fall out of solution.[6]
Aliquoting
-
Once the primary stock is fully dissolved, immediately divide it into smaller, single-use volumes (e.g., 10-50 µL) in clearly labeled polypropylene cryovials.
-
The aliquot volume should be chosen based on the typical amount needed for a single experiment to avoid thawing the entire stock.
Storage Conditions
Store the aliquots protected from light. Recommended storage conditions are summarized below.
Table 2: Recommended Storage Conditions for Stock Solutions in DMSO
| Temperature | Recommended Duration | Rationale | Source |
| -20°C | Up to 3 months | Slows chemical degradation for short- to mid-term storage. | [7] |
| -80°C | Up to 6 months or longer | Greatly reduces molecular motion, providing the best long-term stability. | [6][12] |
Protocol: Preparing Aqueous Working Solutions
This is the most critical step where precipitation can occur. Diluting the DMSO-based stock into an aqueous buffer (e.g., PBS, cell culture medium) drastically changes the solvent environment.[7]
-
Thawing: Thaw a single aliquot of the primary stock solution at room temperature.
-
Dilution: Perform a stepwise or serial dilution. Do not add the small volume of concentrated stock directly into the final large volume of aqueous buffer.
-
Expert Insight: A good practice is to first make an intermediate dilution. For example, pipette the required amount of DMSO stock into a small volume of the final aqueous medium, mix well, and then transfer this mixture to the final volume. This gradual change in solvent polarity helps keep the compound in solution.[12]
-
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[12]
-
Vehicle Control: Crucially , always prepare and run a vehicle control in your experiments. This control should contain the same final concentration of DMSO in the aqueous medium as your test samples, but without the compound.[7] This allows you to differentiate the effects of the compound from the effects of the solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient agitation or kinetic barrier. | Continue vortexing. Use sonication or gentle warming (37°C) for 5-10 minutes to aid dissolution.[6][7] Ensure DMSO is of high purity. |
| Precipitate forms when diluting into aqueous buffer. | Compound has exceeded its solubility limit in the final aqueous medium. | Lower the final working concentration of the compound.[6] Use a stepwise dilution method.[12] Ensure the final DMSO concentration is sufficient to maintain solubility, but still biologically compatible. |
| Inconsistent experimental results. | Degradation of stock solution or inaccurate concentration. | Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.[6] Re-verify calculations and ensure the solid was fully dissolved in the primary stock. Store aliquots properly at -80°C and protected from light. |
References
-
Hoffman Fine Chemicals. (n.d.). CAS RN 206259-00-9 | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. (1981). Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine). Retrieved from [Link]
-
PubChem. (n.d.). N-(5-Bromo-pyridin-2-yl)-4-ethyl-benzenesulfonamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3609-89-0 | 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromo-2-pyridinyl)-N-methylbenzenesulfonamide. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 144-83-2|4-Amino-N-(pyridin-2-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]
- 5. 3763-34-6|4-Bromo-N-(pyridin-4-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. reddit.com [reddit.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: The Use of 4-Bromo-N-(2-pyridyl)benzenesulfonamide in Cell-Based Assays
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications and methodologies for utilizing 4-Bromo-N-(2-pyridyl)benzenesulfonamide in cell-based assays. While specific biological data for this exact molecule is emerging, the broader class of benzenesulfonamides is extensively studied. Drawing from authoritative research on structurally analogous compounds, we present hypothesized mechanisms of action and robust, validated protocols for investigating its efficacy, primarily as a potential carbonic anhydrase inhibitor. This guide emphasizes scientific integrity, providing the rationale behind experimental choices and self-validating systems to ensure reliable and reproducible results.
Introduction: The Scientific Context of Benzenesulfonamides
Benzenesulfonamide derivatives are a cornerstone of medicinal chemistry, renowned for their diverse biological activities.[1] This class of compounds has yielded clinically significant drugs with applications ranging from antimicrobial to anticancer therapies.[1][2] The core structure, featuring a benzenesulfonamide group, serves as a versatile scaffold for designing inhibitors of various enzymes.[1] this compound is an intermediate in pharmaceutical synthesis and a building block for developing kinase inhibitors and other bioactive molecules.[3] Its structure suggests a strong potential for targeted enzyme inhibition, making it a compound of interest for cell-based screening and drug discovery programs.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is critical for accurate and reproducible experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O₂S | [3] |
| Molecular Weight | 313.17 g/mol | [3] |
| Physical State | Solid | |
| Melting Point | 187-188 °C | [3] |
| Solubility | Predicted to have low aqueous solubility. Soluble in organic solvents like DMSO and ethanol. | [4] |
| Storage | Store at room temperature in a dry, sealed container. | [3] |
Stock Solution Preparation
Due to its predicted low aqueous solubility, a concentrated stock solution in an organic solvent is recommended.[4]
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh 3.13 mg of this compound using a calibrated analytical balance.
-
Solvent Addition: Add 1.0 mL of 100% DMSO to the weighed compound.
-
Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication in a water bath can be used to facilitate dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed tubes.[4]
Note on Co-solvent Systems: For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the stock solution in cell culture media before adding to the final assay.[4]
Proposed Mechanism of Action: Carbonic Anhydrase Inhibition
The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs).[2][5][6][7] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[7] Several CA isoforms are overexpressed in various cancers and are implicated in promoting tumor growth, metabolism, and metastasis, making them attractive therapeutic targets.[8] Specifically, tumor-associated isoforms like CA IX and CA XII are key regulators of pH in the tumor microenvironment.[7][8]
We hypothesize that this compound acts as an inhibitor of one or more carbonic anhydrase isoforms. The primary sulfonamide group can coordinate with the zinc ion in the enzyme's active site, disrupting its catalytic activity.
Figure 1: Hypothesized signaling pathway for this compound as a carbonic anhydrase inhibitor in cancer cells.
Application: Anti-proliferative Activity in Cancer Cell Lines
A primary application for a potential CA inhibitor is to assess its ability to suppress the growth of cancer cells, particularly those known to be dependent on CA activity for survival and proliferation.
Cell Line Selection
Choose cell lines with documented high expression of CA isoforms, such as:
-
MIA PaCa-2 (Pancreatic Cancer): Known to be sensitive to oxidative phosphorylation (OXPHOS) inhibitors, a related metabolic pathway.[9]
-
MCF-7 (Breast Cancer): Expresses CA II, IX, and XII.
-
HT-29 (Colorectal Cancer): Expresses CA IX.[10]
-
A549 (Lung Cancer): Expresses CA II and IX.
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM stock. A typical concentration range would be 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no treatment" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT/XTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
For XTT: No solubilization step is needed.
-
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Application: Assessing Target Engagement in Cells
To validate that the compound's anti-proliferative effects are due to CA inhibition, it is crucial to measure its impact on the enzyme's activity within the cellular context. Inhibition of CAs will lead to a decrease in intracellular pH (pHi).
Protocol 3: Intracellular pH Measurement using BCECF-AM
This protocol uses the pH-sensitive fluorescent dye BCECF-AM to monitor changes in pHi following compound treatment.
Materials:
-
Selected cancer cell lines
-
Black, clear-bottom 96-well plates
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader with dual excitation capabilities (490 nm and 440 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Wash cells twice with HBSS. Load cells with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.
-
Washing: Wash cells three times with HBSS to remove extracellular dye.
-
Compound Addition: Add the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) in HBSS. Include a vehicle control.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an emission wavelength of 535 nm, alternating between excitation wavelengths of 490 nm (pH-sensitive) and 440 nm (pH-insensitive).
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 490 nm to that at 440 nm. A decrease in this ratio over time in the treated wells compared to the control indicates intracellular acidification and suggests CA inhibition.
Figure 2: A logical workflow for investigating the cellular effects of this compound.
Trustworthiness and Self-Validation
To ensure the validity of your findings, incorporate the following controls and validation steps into your experimental design:
-
Positive Control: Use a known, well-characterized carbonic anhydrase inhibitor like Acetazolamide in parallel with your experiments.[11] This will validate that your assay system can detect CA inhibition.
-
Counter-Screening: Test the compound on a cell line with low or no expression of the target CA isoform. A significantly higher IC₅₀ in these cells would support a target-specific mechanism of action.
-
Dose-Response Relationship: A clear dose-dependent effect in both the viability and pH assays strengthens the evidence for a direct pharmacological effect.
Concluding Remarks
This compound belongs to a class of compounds with significant therapeutic potential. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for investigating its biological activity in cell-based assays. Based on extensive data from analogous structures, a primary hypothesized mechanism is the inhibition of carbonic anhydrases. Researchers are encouraged to use the outlined methodologies to systematically evaluate its anti-proliferative effects and validate its mechanism of action, paving the way for further development in oncology and other therapeutic areas.
References
- MySkinRecipes. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide.
- BenchChem. Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide as a Ligand for Enzyme Studies.
- PubMed. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold.
- BenchChem. 4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide.
- National Institutes of Health (NIH). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
- PubMed. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII.
- National Institutes of Health (NIH). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
- MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- National Institutes of Health (NIH). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
- BenchChem. Application Notes and Protocols for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide.
- BenchChem. Application Notes and Protocols for Cell Cycle Analysis with 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide Treatment.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold [pubmed.ncbi.nlm.nih.gov]
- 6. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the In Vivo Administration and Dosing of 4-Bromo-N-(2-pyridyl)benzenesulfonamide in Animal Models
Introduction: Navigating the Preclinical Path of a Novel Sulfonamide Derivative
4-Bromo-N-(2-pyridyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4][5] The introduction of a bromo-phenyl and a pyridyl group to the core benzenesulfonamide structure suggests the potential for novel biological activities, possibly as a kinase inhibitor or an antimicrobial agent.[1]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to the in vivo administration and dosing of this compound in preclinical animal models. Due to the novelty of this specific compound, established in vivo data is scarce. Therefore, this document emphasizes the foundational steps of characterization, formulation development, and dose-range finding that are critical for generating reliable and reproducible preclinical data. The protocols provided herein are designed to be adaptable, encouraging a scientifically rigorous approach to preclinical evaluation.
Part 1: Physicochemical Characterization and Formulation Development
A critical prerequisite for any in vivo study is the development of a safe and effective vehicle for drug administration. The physicochemical properties of this compound, such as its predicted high melting point and lipophilicity, suggest poor aqueous solubility.[1] This necessitates a careful and empirical approach to formulation development.
Solubility Assessment
The first step is to determine the solubility of the compound in a range of pharmaceutically acceptable vehicles. This will inform the selection of an appropriate formulation strategy.
Protocol 1: Small-Scale Solubility Screen
-
Vehicle Selection: Prepare a panel of common, well-tolerated in vivo vehicles. A recommended starting panel is presented in Table 1.
-
Compound Dispensing: Accurately weigh 1-2 mg of this compound into individual clear glass vials.
-
Vehicle Addition: Add a precise volume of each vehicle to the vials to achieve a target concentration (e.g., 1 mg/mL).
-
Mixing and Observation: Vortex the vials vigorously for 2-5 minutes. Allow the vials to stand at room temperature for at least one hour.
-
Solubility Determination: Visually inspect each vial for the presence of undissolved particles. A clear solution indicates solubility at the tested concentration. If the compound dissolves, incrementally add more compound to determine the saturation solubility. For suspensions, observe the degree of dispersion and any tendency for rapid precipitation.
Table 1: Recommended Vehicles for Initial Solubility Screening
| Vehicle Category | Specific Examples | Properties and Considerations |
| Aqueous | Sterile Water, 0.9% Saline, Phosphate-Buffered Saline (PBS) | Ideal for soluble compounds; least likely to cause vehicle-related toxicity.[6] |
| Co-solvents | 10-20% DMSO in Saline, 10-20% Ethanol in Saline, Polyethylene Glycol 400 (PEG400) | Can significantly increase the solubility of lipophilic compounds. Must be used with caution due to potential for toxicity at higher concentrations.[6][7] |
| Suspensions | 0.5% (w/v) Carboxymethylcellulose (CMC) in Water, 0.5% (w/v) Methylcellulose in Water | Suitable for oral administration of insoluble compounds. Requires homogenization to ensure uniform dosing.[7] |
| Lipid-based | Corn Oil, Sesame Oil | Appropriate for highly lipophilic compounds, often enhancing oral bioavailability. Not suitable for intravenous administration.[6] |
Formulation Strategy and Preparation
Based on the solubility screen, a formulation strategy can be selected. For poorly soluble compounds like this compound, a suspension or a co-solvent system is often the most practical approach for initial studies.
Workflow for Formulation Selection
Caption: Formulation decision workflow based on initial solubility screening.
Protocol 2A: Preparation of a Co-solvent Formulation (e.g., 10% DMSO in Saline)
-
Dissolution: Weigh the required amount of this compound for the desired final concentration. Dissolve the compound in the minimum necessary volume of DMSO.
-
Dilution: While vortexing, slowly add the aqueous component (e.g., 0.9% saline) to the DMSO concentrate to reach the final desired volume and co-solvent concentration.
-
Final Check: Ensure the final solution is clear and free of precipitation. If precipitation occurs, the formulation is not suitable and an alternative vehicle should be considered.
Protocol 2B: Preparation of a Suspension (e.g., 0.5% CMC)
-
Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring. Heat gently if necessary to aid dissolution. Allow the solution to cool to room temperature.
-
Wetting: Weigh the required amount of this compound. Add a small amount of a surfactant (e.g., 1-2 drops of Tween 80) to form a paste. This prevents clumping.
-
Suspension: Gradually add the 0.5% CMC vehicle to the paste while triturating or stirring continuously to achieve a uniform suspension.
-
Homogenization: Ensure the suspension is continuously stirred or vortexed immediately prior to each administration to guarantee consistent dosing.
Part 2: In Vivo Administration and Dosing Strategy
With a suitable formulation, the next phase involves determining a safe and effective dose range in a relevant animal model. The choice of animal model will depend on the therapeutic hypothesis (e.g., mouse models for infection or cancer xenografts, rat models for inflammation).[8]
Route of Administration
The intended clinical route of administration should guide the choice of the preclinical route.
-
Oral Gavage (PO): The most common route for initial efficacy and toxicity studies, especially for compounds intended for oral delivery.
-
Intraperitoneal (IP) Injection: Often used to bypass first-pass metabolism and ensure systemic exposure. Can be suitable for initial proof-of-concept studies.
-
Intravenous (IV) Injection: Provides 100% bioavailability and is used for pharmacokinetic studies to determine parameters like clearance and volume of distribution.
Dose Range Finding Study
A dose range finding (DRF) or tolerability study is essential to identify the maximum tolerated dose (MTD) and to select dose levels for subsequent efficacy studies.
Protocol 3: Acute Dose Range Finding Study in Mice
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old), with 3-5 animals per dose group.
-
Dose Selection: Based on in vitro potency (if available) and doses of similar compounds, select a wide range of doses. A logarithmic dose progression is recommended (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.
-
Administration: Administer a single dose of the formulated compound via the chosen route (e.g., oral gavage).
-
Monitoring: Observe the animals intensively for the first 4-6 hours post-dosing and then daily for 7-14 days. Record clinical signs of toxicity (e.g., changes in activity, posture, breathing, weight loss).
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity, mortality, or more than a 15-20% loss in body weight.
Table 2: Example Dose-Range Finding Study Design
| Group | Treatment | Dose (mg/kg) | Route | N (mice) |
| 1 | Vehicle (e.g., 0.5% CMC) | 0 | PO | 5 |
| 2 | This compound | 10 | PO | 5 |
| 3 | This compound | 30 | PO | 5 |
| 4 | This compound | 100 | PO | 5 |
Efficacy Study Design
Once non-toxic dose levels are established, efficacy studies can be designed. The specific design will be dictated by the therapeutic area. For example, if evaluating anti-inflammatory properties, a carrageenan-induced paw edema model in rats could be employed.[8][9] If assessing antibacterial activity, a mouse model of systemic infection would be appropriate.[8]
General Efficacy Study Workflow
Caption: General experimental workflow for an in vivo efficacy study.
Key Considerations for Efficacy Studies:
-
Controls: Always include a vehicle control group and, where possible, a positive control (a known effective drug) to validate the model.[8]
-
Blinding: To prevent bias, the individuals administering the treatment and assessing the outcomes should be blinded to the treatment groups.
-
Statistical Power: Ensure that group sizes are sufficient to detect a statistically significant effect.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Part 3: Data Interpretation and Next Steps
The data from these initial studies will be crucial for the continued development of this compound. Tolerability data will inform the design of chronic toxicity studies, while efficacy data will provide proof-of-concept for its therapeutic potential. Pharmacokinetic studies should be conducted in parallel to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is essential for correlating dose, exposure, and response.
By following a systematic and rigorous approach, from fundamental solubility and formulation work to carefully designed in vivo studies, researchers can effectively evaluate the preclinical potential of novel compounds like this compound.
References
- Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds. Benchchem.
- Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. Benchchem.
- What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate.
- Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed.
- Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities of. Benchchem.
- Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences.
- How to Improve the Bioavailability of Poorly Water-Soluble Compounds? WuXi AppTec.
- Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. MSD Veterinary Manual.
- 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. MySkinRecipes.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.
- (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate.
- Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PubMed Central.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers.
- 4-Bromobenzenesulfonamide. Sigma-Aldrich.
- Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI.
- Sulfonamides and Sulfonamide Combinations Use in Animals.pptx. Slideshare.
- N-(4-Bromo-2-pyridinyl)-4-methyl-benzenesulfonamide. Synchem.
- 4-bromo-N-(5-phenyl-2-pyridinyl)benzenesulfonamide. PubChem.
- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate.
- (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate.
- Prototype for rapid test devices to detect residues of sulfonamides in chicken carcasses from traditional breeders in Surabaya, Indonesia. National Institutes of Health.
- Effect of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide on Acquisition and Expression of Nicotine-Induced Behavioral Sensitization and Striatal Adenosine Levels. PubMed.
- Toxicokinetics of the plasticizer, N-butylbenzenesulfonamide, in plasma and brain following oral exposure in rodents: Route, species, and sex comparison. PubMed Central.
Sources
- 1. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide
Welcome to the technical support guide for the synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists. We aim to provide in-depth, field-tested insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt procedures to your specific laboratory context.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in medicinal chemistry and drug discovery, often serving as a scaffold for developing kinase inhibitors and other therapeutic agents.[1] The most common synthetic route involves the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 2-aminopyridine. While straightforward in principle, this reaction is frequently plagued by issues such as low yields, competing side reactions, and purification difficulties. These challenges arise from the high reactivity of the sulfonyl chloride, the specific electronic properties of the amine, and the nature of the reaction byproducts.
This guide provides a structured approach to identifying, understanding, and resolving these common issues.
Core Reaction Scheme
The fundamental transformation is the formation of a sulfonamide bond between an arylsulfonyl chloride and an amine. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.
Sources
Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-Bromo-N-(2-pyridyl)benzenesulfonamide
Welcome to the technical support guide for 4-Bromo-N-(2-pyridyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and solving these issues, moving from fundamental principles to advanced formulation strategies.
Understanding the Challenge: Why is this compound Poorly Soluble?
At its core, this compound is a classic Biopharmaceutics Classification System (BCS) Class II or IV candidate: a molecule whose therapeutic potential is often hindered by its reluctance to dissolve in water.[1] This poor solubility stems from its molecular structure:
-
High Lipophilicity: The presence of two aromatic rings (bromophenyl and pyridyl) creates a large, nonpolar surface area, leading to a high octanol-water partition coefficient (logP) and a preference for hydrophobic environments over aqueous ones.
-
Strong Crystal Lattice: The planar structure and potential for intermolecular hydrogen bonding (via the sulfonamide N-H) can lead to a stable crystal lattice. Significant energy is required to break this lattice apart, a prerequisite for dissolution.[2]
-
Amphoteric Nature: The molecule is amphoteric, meaning it has both an acidic and a basic functional group.
-
Acidic Center: The sulfonamide proton (-SO₂NH-) is weakly acidic. Its deprotonation at higher pH yields a negatively charged anion. Sulfonamides are generally more soluble in buffered solutions near physiological pH than in plain water due to this ionization.[3]
-
Basic Center: The nitrogen atom in the pyridine ring is basic and can be protonated at low pH to form a positively charged cation, which is typically more water-soluble.[4]
-
The interplay between these groups and the pH of the surrounding medium is the critical first step in troubleshooting.
Initial Troubleshooting: A Step-by-Step Q&A Guide
This section provides immediate, practical steps to address solubility issues. We will proceed from the simplest and most common solutions to more complex interventions.
Q1: My compound precipitated immediately upon addition to my standard phosphate-buffered saline (PBS) at pH 7.4. What happened and what is my first step?
Answer: This is a classic sign that the concentration you are trying to achieve exceeds the compound's intrinsic solubility at that specific pH. At pH 7.4, the pyridine ring (pKa ~5-6) is largely neutral, and the sulfonamide group (pKa ~8-10) is only partially ionized. The molecule's overall neutrality and lipophilicity dominate, leading to precipitation.
Your first and most critical step is to perform a pH-solubility profile . This will determine the pH range where your compound is most soluble due to ionization.[5] Because the compound has both a basic and an acidic center, its solubility will likely be lowest in the mid-pH range and increase at both acidic and basic extremes, creating a "U" shaped curve.
Workflow: Initial Solubility Troubleshooting This diagram outlines the logical progression from identifying the problem to implementing foundational solutions.
Caption: Logical workflow for initial solubility troubleshooting.
Q2: The pH-solubility screen shows higher solubility, but not enough for my desired stock concentration. What is the next logical step?
Answer: If pH manipulation alone is insufficient, the next step is to use co-solvents . Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[6]
For cell-based assays, it is crucial to start with a high-concentration stock in a pure organic solvent (like 100% DMSO) and then dilute it into your aqueous buffer. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5%) to avoid artifacts.
Table 1: Recommended Co-Solvents and Starting Concentrations
| Co-Solvent | Typical Starting Stock Conc. | Max Final Assay Conc. | Properties & Considerations |
| DMSO | 10-50 mM | < 0.5% | Excellent solubilizing power for many compounds. Can be cytotoxic at higher concentrations.[7] |
| Ethanol | 10-50 mM | < 1% | Less toxic than DMSO but generally has lower solubilizing power. |
| PEG 400 | 1-20 mM | < 2% | A good option for in vivo studies. Can increase viscosity. |
| NMP | 10-50 mM | < 0.5% | Strong solubilizer, but use with caution due to potential toxicity. |
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water. This lowers the overall polarity of the solvent system, reducing the energy penalty required to create a cavity for the nonpolar solute molecule.
Q3: My experiment is sensitive to organic solvents, and even 0.5% DMSO is causing issues. What advanced methods can I use?
Answer: When co-solvents are not viable, you should explore formulation technologies that encapsulate the drug molecule, presenting a hydrophilic exterior to the aqueous environment. The two most accessible lab-scale methods are surfactants and cyclodextrins .
-
Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. Your hydrophobic compound can partition into the hydrophobic core of these micelles, effectively solubilizing it in the bulk aqueous phase.[8][9]
-
Common Choices: Polysorbates (Tween® 20, Tween® 80), Sodium Dodecyl Sulfate (SDS). Non-ionic surfactants like Tweens are generally preferred for biological experiments due to lower toxicity.
-
Mechanism: The surfactant molecules surround the drug, with their hydrophobic tails interacting with the drug and their hydrophilic heads facing the water. This creates a stable, dispersed system that is optically clear.[10]
-
-
Cyclodextrins (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11] The this compound can fit into this nonpolar cavity, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[][13]
-
Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and safety profiles.[11][14]
-
Mechanism: The hydrophobic aromatic rings of your compound are sequestered within the cyclodextrin's "bucket," while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[]
-
Diagram: Solubilization Mechanisms This diagram illustrates the two primary advanced solubilization methods.
Caption: Mechanisms of advanced solubilization strategies.
Experimental Protocols
Protocol 1: Determination of a pH-Solubility Profile
This protocol uses the standard shake-flask method to determine thermodynamic solubility.[15]
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 at 1-unit intervals.
-
Add Excess Compound: To a series of glass vials, add an excess amount of this compound (e.g., 2-5 mg) to 1 mL of each buffer. The solid should be clearly visible.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]
-
Separate Solid: After equilibration, allow the vials to sit undisturbed for 1-2 hours for the excess solid to settle. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm PVDF or PTFE filter to remove all undissolved particles.
-
Quantify: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Analyze: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each buffer solution.
Protocol 2: Preparation of a Stock Solution Using Cyclodextrin
This protocol describes how to prepare a 10 mM stock solution assuming a molecular weight of ~328 g/mol .
-
Prepare Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS pH 7.4). This equates to 200 mg of HP-β-CD per 1 mL of buffer.
-
Weigh Compound: Weigh out 3.28 mg of this compound.
-
Combine and Mix: Add the compound to 1 mL of the 20% HP-β-CD solution.
-
Facilitate Dissolution: Vortex the mixture vigorously. If the compound does not dissolve completely, sonicate the vial in a bath sonicator for 10-15 minutes. Gentle warming (to 37-40°C) can also be applied, but stability should be confirmed.[4]
-
Inspect and Filter: Once the solution is clear with no visible particulates, sterile filter it through a 0.22 µm filter. This is your 10 mM stock solution, ready for dilution into your experimental system.
Frequently Asked Questions (FAQs)
-
Q: Can I just heat the buffer to get my compound into solution? A: While gentle heating can help overcome the initial energy barrier for dissolution, it is a risky practice. The resulting solution is likely supersaturated and may precipitate upon cooling to ambient or physiological temperatures.[15] Furthermore, you risk thermal degradation of your compound. This method should only be used with extreme caution and validation.
-
Q: How do I know if my solubilizing agent (DMSO, Tween, Cyclodextrin) is interfering with my biological assay? A: You must run a "vehicle control" experiment. This involves treating your cells or system with the buffer containing the same final concentration of the solubilizing agent but without your compound of interest. Any observed effect in this control group must be subtracted from the effect seen with your compound.
-
Q: What is the difference between kinetic and thermodynamic solubility? A: Thermodynamic solubility (measured by the shake-flask method) is the true equilibrium solubility and is the gold standard.[5] Kinetic solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer until it precipitates. It is a higher-throughput measurement often used in early discovery but can overestimate the true solubility.[5]
-
Q: My compound is still not soluble enough even with these methods. What now? A: If these common lab-scale techniques are insufficient, more advanced pharmaceutical formulation strategies may be required. These include creating amorphous solid dispersions, nanosuspensions, or lipid-based formulations.[16][17] These methods require specialized equipment and expertise and are typically employed during later-stage drug development. For discovery-phase research, it may be necessary to discuss chemical modification of the scaffold with a medicinal chemist to improve its physicochemical properties.[18]
References
- Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research.
-
Hörter, D., & Dressman, J. B. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(1), 89. [Link]
- Kumar, R. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
-
Choi, S. H., & Park, A. P. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145–155. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Request PDF. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. [Link]
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
-
The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4295), 546. [Link]
- Seydel, J. K. (1971). pH Dependency in Uptake of Sulfonamides by Bacteria. Arzneimittelforschung, 21(2), 236-239.
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Popa, G., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 29(1), 123. [Link]
- Park, J. Y., & Huwe, J. K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Journal of Environmental Quality, 45(2), 643-651.
-
Park, J. Y., & Huwe, J. K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 144, 1376-1383. [Link]
-
Cysewska, P., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5008. [Link]
- Kfoury, M., et al. (2022). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? Journal of Molecular Liquids, 367, 120422.
- MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. MySkinRecipes.
- Singh, R., Bharti, N., Madan, J., & Hiremath, S. N. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Applied Pharmaceutical Science, 1(5), 1-15.
- Singh, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
-
Verhaeghe, T., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 26(11), 3321. [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]
- BenchChem. (2025). improving the solubility of 4-(4-acetylphenyl)pyridine. BenchChem.
-
Pace, S., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 168. [Link]
-
Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(15), 4591-4601. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
- Scott, A. D. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
-
PubChem. (n.d.). 4-bromo-N-(5-phenyl-2-pyridinyl)benzenesulfonamide. PubChem. [Link]
-
PubChem. (n.d.). N-(5-Bromo-pyridin-2-yl)-4-ethyl-benzenesulfonamide. PubChem. [Link]
- Hoffman Fine Chemicals. (n.d.). CAS RN 206259-00-9 | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. Hoffman Fine Chemicals.
-
Delgado, D. R., et al. (2024). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 29(3), 590. [Link]
- Flippin, H. F., & D'Alonzo, C. A. (1961). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
-
Zhang, Y., et al. (2020). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. Pharmaceutics, 12(10), 947. [Link]
-
Slideshare. (2016). Solubility & Method for determination of solubility. Slideshare. [Link]
- ResearchGate. (n.d.). The solubility of benzenesulfonamide studied both experimentally and theoretically.
-
Claerhout, L. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. Huvepharma. [Link]
- Synchem. (n.d.). N-(4-Bromo-2-pyridinyl)-4-methyl-benzenesulfonamide. Synchem.
-
PubChem. (n.d.). N-(4-bromo-2-pyridinyl)-N-methylbenzenesulfonamide. PubChem. [Link]
- Hekster, Y. A., et al. (1981). Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine).
- BASF Pharma Solutions. (n.d.).
- Synchem. (n.d.). 4-Bromo-N-(2-chloro-4-pyridinyl)benzenesulfonamide. Synchem.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. books.rsc.org [books.rsc.org]
- 3. bmj.com [bmj.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. jocpr.com [jocpr.com]
- 11. scispace.com [scispace.com]
- 13. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
common impurities in 4-Bromo-N-(2-pyridyl)benzenesulfonamide synthesis and how to remove them
Technical Support Center: Synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important sulfonamide intermediate.[1] By understanding the origin of common impurities, you can effectively troubleshoot your experiments and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and what are the primary impurities I should expect?
The most prevalent method for synthesizing this compound is the condensation reaction between 4-bromobenzenesulfonyl chloride and 2-aminopyridine, typically in the presence of a base like pyridine to neutralize the HCl byproduct.[2][3]
The primary impurities stem directly from the starting materials and potential side reactions:
-
Unreacted 2-aminopyridine: An excess of the amine or incomplete reaction can leave this starting material in your crude product.
-
4-Bromobenzenesulfonic acid: The sulfonyl chloride starting material is highly reactive and sensitive to moisture.[4][5] Hydrolysis, either from residual water in the solvent or exposure to atmospheric moisture, converts it to the corresponding sulfonic acid.[2][4]
-
Bis-sulfonated byproduct: Although less common with heterocyclic amines, it's possible for a second molecule of the sulfonyl chloride to react with the already formed sulfonamide, particularly under harsh conditions.[2][6]
Diagram: Synthesis and Primary Impurity Formation
Caption: Reaction scheme showing the formation of the target product and key impurities.
Q2: How can I monitor the reaction progress to minimize unreacted starting materials?
Thin-Layer Chromatography (TLC) is the most effective method for real-time reaction monitoring.[2]
-
TLC System: A good starting point for a solvent system is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 3:7 v/v).
-
Monitoring: Spot the reaction mixture alongside your two starting materials (4-bromobenzenesulfonyl chloride and 2-aminopyridine). The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has completely disappeared, and a new, more polar spot for the sulfonamide product is prominent.
Q3: My crude product has "oiled out" during recrystallization instead of forming crystals. What's wrong?
"Oiling out" occurs when a dissolved solid separates as a liquid instead of crystals.[7] This is often due to a high concentration of impurities or because the solution temperature is higher than the melting point of your impure product.[7]
Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the saturation point. Allow it to cool much more slowly.[7]
-
Change Solvent System: The current solvent may be too nonpolar. For sulfonamides, which have both polar and nonpolar regions, a solvent mixture like ethanol/water or isopropanol/water is often effective.[7][8]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to provide a nucleation site.[7]
-
Pre-purify: If the crude product is highly impure, an initial purification by an acid-base wash or even column chromatography may be necessary before attempting recrystallization.[7]
Troubleshooting Guide: Impurity Removal
This section provides step-by-step protocols to address specific impurities you may encounter.
Problem 1: Presence of Unreacted 2-Aminopyridine (Basic Impurity)
-
Cause: Incomplete reaction or incorrect stoichiometry.
-
Identification: A lingering spot on TLC corresponding to the 2-aminopyridine standard. The amine can also be detected by ¹H NMR.
-
Solution: An acidic wash will protonate the basic 2-aminopyridine, forming a water-soluble salt that can be easily extracted from the organic layer containing your product.
Protocol: Acidic Wash for Amine Removal
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl) and shake vigorously.
-
Allow the layers to separate. Drain and discard the lower aqueous layer containing the protonated amine impurity.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to recover the purified product.[9]
Problem 2: Presence of 4-Bromobenzenesulfonic Acid (Acidic Impurity)
-
Cause: Hydrolysis of the 4-bromobenzenesulfonyl chloride starting material due to moisture.[4] This is a very common side product.[2]
-
Identification: This highly polar, acidic impurity will often remain at the baseline on a TLC plate.
-
Solution: A basic wash will deprotonate the sulfonic acid, forming a water-soluble salt that can be removed in the aqueous phase.
Protocol: Basic Wash for Sulfonic Acid Removal
-
Dissolve the crude product in an appropriate organic solvent (DCM or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and shake. Vent the funnel frequently to release CO₂ gas produced from the neutralization.
-
Allow the layers to separate. Drain and discard the aqueous layer containing the sulfonate salt.
-
Repeat the wash with sodium bicarbonate if necessary (check the pH of the aqueous layer).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Diagram: Purification Workflow
Caption: Decision workflow for the purification of the crude product.
Problem 3: General Discoloration and Minor Impurities
-
Cause: Formation of minor, often colored, side products or thermal degradation.
-
Identification: The solid product appears off-white, yellow, or brown.
-
Solution: Recrystallization is the most powerful technique for purifying solid organic compounds.[2] For sulfonamides, alcohols like ethanol and isopropanol, or mixtures with water, are excellent choices.[2][7][10]
Protocol: Recrystallization of this compound
-
Place the crude sulfonamide in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., 95% ethanol) to just cover the solid.[2]
-
Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions only if needed to achieve full dissolution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to prevent premature crystallization.[7]
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry thoroughly.
Data Summary
| Impurity Name | Source | Recommended Removal Method | Key Principle |
| 2-Aminopyridine | Unreacted starting material | Acidic Wash (e.g., 1M HCl) | Protonation to form a water-soluble salt |
| 4-Bromobenzenesulfonic acid | Hydrolysis of sulfonyl chloride | Basic Wash (e.g., NaHCO₃) | Deprotonation to form a water-soluble salt |
| Colored Byproducts | Side reactions/degradation | Recrystallization with charcoal | Differential solubility of product vs. impurities |
References
-
Cortes, S. (2020). Experiment 3 Notes. Chemistry LibreTexts. Retrieved from [Link]
-
LookChem. (n.d.). 4-Bromobenzenesulfonyl chloride 98-58-8 wiki. Retrieved from [Link]
- Google Patents. (1957). Sulfonamide purification process (US2777844A).
-
Pharmaffiliates. (n.d.). 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
MDPI. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. Retrieved from [Link]
-
National Institutes of Health. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Retrieved from [Link]
- Google Patents. (1984). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone (GB2135666A).
-
ResearchGate. (2014). Synthesis of 2-aminopyridine substituted benzene sulphonamides. Retrieved from [Link]
-
Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]
-
National Institutes of Health. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Syntheses. (2015). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Optimizing Derivatization of 4-Bromo-N-(2-pyridyl)benzenesulfonamide
Welcome to the comprehensive technical support guide for the derivatization of 4-Bromo-N-(2-pyridyl)benzenesulfonamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions on this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the fundamental principles governing these transformations.
I. Foundational Concepts: Understanding the Reactivity of this compound
This compound is a key intermediate in the synthesis of a variety of compounds, particularly in the development of novel therapeutics.[1] Its utility stems from the presence of a reactive aryl bromide, which can be readily functionalized through various palladium-catalyzed cross-coupling reactions. The two most common and powerful of these are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
The electronic nature of this substrate is a critical consideration. The electron-withdrawing sulfonamide group and the pyridine ring can influence the reactivity of the aryl bromide, making the oxidative addition step of the catalytic cycle more favorable compared to electron-rich aryl bromides.[2][3] However, the presence of the pyridyl nitrogen and the sulfonamide N-H proton can also lead to challenges, such as catalyst inhibition or undesired side reactions if conditions are not carefully optimized.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of question-and-answer scenarios that you may encounter during your experiments.
Low or No Product Yield
Question 1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am seeing very low conversion of my starting material. What are the likely causes?
Answer: Low conversion in a Suzuki-Miyaura coupling of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Incomplete reduction can lead to low activity. Furthermore, exposure to oxygen can lead to the formation of palladium black (inactive Pd metal), which is a common cause of failed reactions.[4]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvents thoroughly before use by sparging with an inert gas or by using the freeze-pump-thaw method. Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which can provide more consistent results.
-
-
Boronic Acid Decomposition: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, especially at elevated temperatures and in the presence of water. This is a frequent cause of low yields.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. For particularly unstable boronic acids, consider using the corresponding pinacol ester or MIDA boronate, which are more robust.[4]
-
-
Inadequate Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[5] An inappropriate or weak base can halt the catalytic cycle.
-
Solution: For this substrate, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point. If you suspect the sulfonamide N-H proton is interfering, a weaker base might be necessary, though this could slow down the reaction. A screen of different bases is often beneficial.
-
-
Ligand Incompatibility: The ligand stabilizes the palladium catalyst and modulates its reactivity. For an electron-deficient aryl bromide like ours, an electron-rich and bulky phosphine ligand is generally preferred to promote oxidative addition.
Question 2: My Buchwald-Hartwig amination with a primary or secondary amine is failing. What should I investigate?
Answer: Similar to the Suzuki coupling, a failed Buchwald-Hartwig amination points to issues with the catalyst system, base, or substrate stability.
-
Catalyst Deactivation: The pyridyl nitrogen in your substrate can coordinate to the palladium center, potentially inhibiting the catalyst.
-
Solution: Employing bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) can often mitigate this issue by sterically discouraging the pyridine coordination and favoring the desired catalytic cycle.[7]
-
-
Incorrect Base Selection: The base in a Buchwald-Hartwig reaction deprotonates the amine to form the active nucleophile. A base that is too weak will result in a slow or stalled reaction. Conversely, a base that is too strong could lead to side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for many Buchwald-Hartwig reactions. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃). The choice of base can be coupled with the choice of solvent.
-
-
Amine Reactivity: Sterically hindered amines or electron-poor anilines can be challenging coupling partners.
-
Solution: For these less reactive amines, more forcing conditions (higher temperature) and a more active catalyst system (e.g., a palladacycle with a specialized ligand) may be necessary.
-
Formation of Side Products
Question 3: In my Suzuki coupling, I am observing a significant amount of a byproduct that appears to be my starting material without the bromine. What is this and how can I prevent it?
Answer: This byproduct is the result of dehalogenation , where the bromine atom is replaced by a hydrogen atom. This can occur through a competing pathway in the catalytic cycle.
-
Mechanism of Dehalogenation: After oxidative addition, the palladium intermediate can react with a proton source in the reaction mixture (e.g., water, or from the boronic acid itself) leading to reductive elimination of the dehalogenated product.
-
Mitigation Strategies:
-
Use Anhydrous Solvents: While many Suzuki protocols use aqueous bases, minimizing the amount of water can sometimes reduce dehalogenation.
-
Optimize the Base: A weaker base may be less prone to promoting side reactions.
-
Ligand Choice: Certain ligands can favor the desired cross-coupling pathway over dehalogenation.
-
Question 4: I am seeing byproducts from the homocoupling of my boronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid to form a biaryl species is a common side reaction, often promoted by the presence of oxygen.
-
Mechanism of Homocoupling: Oxygen can oxidize the Pd(0) catalyst, which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.
-
Mitigation Strategies:
-
Rigorous Degassing: As mentioned previously, ensuring an oxygen-free environment is crucial. Thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to start with for derivatizing this compound?
A1: For initial screening, a versatile and commonly used catalyst like Pd(PPh₃)₄ (for Suzuki) or a combination of Pd₂(dba)₃ and a suitable ligand like Xantphos (for Buchwald-Hartwig) are good starting points. However, for more challenging transformations or for optimization, using a pre-formed palladacycle with a modern biarylphosphine ligand (e.g., XPhos Pd G3) is often more reliable and can lead to higher yields.[4][8]
Q2: How does the sulfonamide N-H proton affect the reaction?
A2: The sulfonamide proton is acidic (pKa ≈ 10-11) and can be deprotonated by strong bases. This can have several consequences:
-
It may consume an equivalent of the base, so using a slight excess of base is often necessary.
-
The resulting anion can potentially coordinate to the palladium center, influencing the catalytic activity.
-
If your coupling partner also has base-sensitive functional groups, a careful selection of a weaker base (e.g., K₃PO₄) is important to avoid undesired side reactions.
Q3: What are the best solvents for these cross-coupling reactions?
A3: The choice of solvent is critical and depends on the specific reaction and reagents. Common choices include:
-
Suzuki-Miyaura: Mixtures of an organic solvent and water are common, such as 1,4-dioxane/water, toluene/water, or THF/water. The water is necessary to dissolve the inorganic base.[9]
-
Buchwald-Hartwig: Anhydrous, aprotic polar solvents are typically used, such as 1,4-dioxane, toluene, or tert-butanol.
Q4: How do I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A co-spot of your starting material and the reaction mixture will help you determine if the starting material is being consumed. For more quantitative analysis, you can take aliquots of the reaction mixture and analyze them by LC-MS or GC-MS.
Q5: What is a general workup and purification procedure for these reactions?
A5: A typical workup procedure involves:
-
Cooling the reaction to room temperature.
-
Diluting the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Washing the organic layer with water and then with brine to remove the inorganic salts and water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure to obtain the crude product.
Purification is most commonly achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product.
IV. Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general methods for the Buchwald-Hartwig amination of aryl bromides.[8][12]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and Xantphos.
-
Add the anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.
-
Add this compound, the amine, and NaOtBu.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
V. Data Presentation: Typical Reaction Parameters
The following tables provide a summary of common starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Table 1: Suzuki-Miyaura Coupling - Starting Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or XPhos Pd G3 (1-2 mol%) | Pd(PPh₃)₄ is a common starting point. XPhos Pd G3 is a more active precatalyst for challenging substrates. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | Moderately strong bases that are effective in activating the boronic acid. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | Aqueous solvent systems are needed to dissolve the inorganic base. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Table 2: Buchwald-Hartwig Amination - Starting Conditions
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos or RuPhos Pd G3 | A combination of a palladium source and a bulky, electron-rich ligand is crucial for efficiency. |
| Base | NaOtBu or Cs₂CO₃ (1.4-2.0 equiv) | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Aprotic solvents are generally preferred. |
| Temperature | 90-120 °C | Higher temperatures are often needed, especially for less reactive amines. |
VI. Visualizing Reaction Workflows and Troubleshooting
The following diagrams illustrate the general catalytic cycles and a logical troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
VII. References
-
Benchchem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
-
Wikipedia. (2023). Buchwald–Hartwig amination.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
-
Unknown. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
-
Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-N-phenylbenzenesulfonamide.
-
Benchchem. (2025). Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
-
Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide.
-
MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
-
Benchchem. (2025). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
ResearchGate. (2020, October 31). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides.
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
PubMed. (2022, October 24). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
-
Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
-
Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
-
RSC Advances. (2019). Show related.
-
National Institutes of Health. (2021, January 22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
-
Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.
-
Sci-Hub. (1991). Palladium-Catalyzed Synthesis of N-Benzoyl-2-arylethenesulfonamides from [2-(Benzoylsulfamoyl)ethyl]pyridinium Chloride and Aryl Halides.
-
Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
-
ResearchGate. (n.d.). Palladium‐catalyzed N‐(acridin‐9‐yl)arene sulfonamides synthesis....
-
ResearchGate. (n.d.). Synthesis of 2‐pyridine‐containing biaryls: scope of this Review.
-
ACS Publications. (2021, November 11). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage.
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
-
Organic Chemistry Portal. (2024). Catalytic π-π Interactions Triggered Photoinduced Synthesis of Biaryls.
-
Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
-
ACS Publications. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
-
Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
Sources
- 1. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
stability issues of 4-Bromo-N-(2-pyridyl)benzenesulfonamide under experimental conditions
Introduction
Welcome to the technical support guide for 4-Bromo-N-(2-pyridyl)benzenesulfonamide. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively using this compound in their experiments. While specific, published stability data for this compound is limited, this guide synthesizes established principles of sulfonamide chemistry to provide a robust framework for assessing and managing its stability. Our goal is to empower you to proactively identify potential issues, troubleshoot experimental inconsistencies, and ensure the integrity of your results.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, followed by detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary stability concerns I should have for this compound?
Based on its chemical structure—a benzenesulfonamide core with a pyridyl group and a bromo substituent—the primary stability concerns are hydrolysis, photodegradation, and to a lesser extent, thermal degradation. Each of these pathways can lead to the formation of impurities that may confound experimental results or alter biological activity.
-
Hydrolysis: The sulfonamide (S-N) bond is the most common site of hydrolytic cleavage in this class of molecules, particularly under acidic or basic conditions.[1][2]
-
Photodegradation: Aromatic compounds, especially those containing heteroatoms and halogens, can be susceptible to degradation upon exposure to UV or even ambient light.[3][4]
-
Thermal Stability: While generally stable in solid form at room temperature, accelerated degradation can occur at elevated temperatures, especially in solution.[5][6]
Q2: My experiment is run in an aqueous buffer. How is the stability of this compound likely to be affected by pH?
The pH of your aqueous solution is a critical factor. Sulfonamides can undergo hydrolysis through two primary mechanisms: cleavage of the sulfur-nitrogen (S-N) bond or cleavage of the carbon-nitrogen (C-N) bond.[2][7]
-
Under Acidic Conditions (pH < 7): S-N bond cleavage is often favored. The amine group on the pyridine ring can become protonated, making the sulfonic group a more reactive site for nucleophilic attack by water.[2]
-
Under Neutral Conditions (pH ≈ 7): Most sulfonamides exhibit good stability. Many are hydrolytically stable with half-lives greater than a year under typical environmental conditions (pH 7, 25°C).[1][8]
-
Under Basic Conditions (pH > 7): Stability can vary. While some sulfonamides are stable at pH 9, the anionic form of the sulfonamide, which is more prevalent at higher pH, is generally less susceptible to hydrolysis than the neutral or cationic forms.[8] However, other elimination mechanisms can sometimes be triggered under strong alkaline conditions.[9]
Given these factors, it is crucial to determine the empirical stability of your compound in the specific buffer system you plan to use. We strongly recommend performing a preliminary pH stability study (see Protocol 1 ).
Potential Hydrolytic Degradation Pathways
Caption: Potential hydrolytic degradation pathways for the title compound.
Q3: Should I protect my experiments from light?
Yes, it is best practice to protect solutions of this compound from direct light, especially high-energy UV light. Sulfonamides can be photosensitive, and degradation can be initiated by the absorption of photons, leading to the formation of radical species or other reactive intermediates.[3][10] This can result in a variety of degradation products, potentially including hydroxylated or de-halogenated species.
To mitigate this risk:
-
Use amber vials or foil-wrapped glassware for stock solutions and experimental samples.
-
Minimize exposure to ambient laboratory light where possible.
-
If your experimental setup involves illumination, a photostability control experiment is essential (see Protocol 2 ).
Q4: What is the recommended storage condition for this compound, both in solid form and in solution?
Proper storage is fundamental to maintaining compound integrity.
-
Solid Form: Store the compound in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature or refrigerated conditions (2-8°C) is ideal. The melting point of the related 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide is 187-188 °C, suggesting good thermal stability in the solid state at ambient temperatures.[11]
-
In Solution: Preparing fresh solutions for each experiment is the best practice. If you must store solutions, we recommend the following:
-
Use a suitable, inert solvent like DMSO or anhydrous ethanol.
-
Store as small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity. A "use-by" date should be established by performing a stability study in your chosen solvent and storage conditions.
-
Q5: What analytical method should I use to monitor the stability and purity of my compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for purity assessment and stability monitoring. For identifying unknown degradation products, coupling HPLC to a mass spectrometer (LC-MS) is the gold standard.[1][3]
Recommended Starting HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).
-
Analysis: Purity is assessed by the peak area percentage. Degradation is monitored by the decrease in the main peak area and the appearance of new peaks corresponding to impurities.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected peaks appear in my chromatogram over time. | Compound Degradation. This could be due to hydrolysis (in aqueous buffer), photolysis (light exposure), or reaction with a component in your medium. | 1. Analyze a freshly prepared standard: Confirm the new peaks are not present initially.2. Review conditions: Is the solution exposed to light or non-neutral pH? Run a control in an amber vial or at a neutral pH.3. Perform a forced degradation study: See Protocols 1, 2, and 3 to identify the likely cause. |
| Biological activity or assay signal decreases over time. | Loss of Active Compound. The parent compound is likely degrading into inactive or less active byproducts. The rate of degradation may be significant over the course of your experiment. | 1. Quantify compound concentration: Use HPLC at the beginning and end of your experiment to quantify the loss of the parent compound.2. Reduce experiment duration: If possible, shorten incubation times.3. Add compound fresh: For long-term experiments, consider spiking the compound fresh at set intervals after verifying its stability under those conditions. |
| The color of my stock solution has changed (e.g., yellowing). | Oxidation or Photodegradation. Formation of chromophoric degradation products is a common sign of instability. This is often linked to light exposure or reaction with air (oxygen). | 1. Discard the solution: Do not use a discolored solution, as its composition is unknown.2. Improve storage: Prepare fresh stock, purge the vial with an inert gas (nitrogen or argon) before sealing, and store protected from light at -20°C or below.3. Consider antioxidants: If compatible with your system, adding a small amount of an antioxidant may be an option for specific applications. |
Experimental Protocols for Stability Assessment
Workflow for Stability Assessment
Caption: A systematic workflow for evaluating compound stability.
Protocol 1: pH-Dependent Hydrolysis Study
Objective: To determine the rate of degradation in aqueous solutions at acidic, neutral, and basic pH.
Materials:
-
This compound
-
Acetonitrile or DMSO (for stock solution)
-
pH 4.0 Buffer (e.g., acetate buffer)
-
pH 7.0 Buffer (e.g., phosphate buffer)
-
pH 9.0 Buffer (e.g., borate buffer)
-
HPLC system with UV detector
-
Incubators or water baths set to 25°C and 40°C (optional accelerated condition)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in acetonitrile or DMSO.
-
Prepare Test Solutions: In separate amber vials, dilute the stock solution into each of the three buffers (pH 4, 7, 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the organic solvent from the stock is less than 1% of the final volume to minimize its effect.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC to determine the initial peak area. This is your 100% reference.
-
Incubation: Store the vials at 25°C, protected from light. For accelerated testing, prepare a parallel set to be stored at 40°C.
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot from each vial and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH condition.
Protocol 2: Photostability Assessment
Objective: To determine if the compound degrades upon exposure to light.
Materials:
-
Clear and amber glass vials
-
A photostability chamber with controlled light source (ICH Q1B option) or a consistent laboratory light source.
-
Solvent of interest (e.g., methanol, acetonitrile, or a relevant buffer)
Procedure:
-
Prepare Solutions: Prepare identical solutions of the compound in your chosen solvent in both clear vials ("Light" sample) and amber vials ("Dark" control).
-
Time Zero (T=0) Analysis: Analyze an aliquot from one of the vials to establish the initial peak area.
-
Exposure: Place the clear vials in the photostability chamber or under the chosen light source. Place the amber vials right next to them to ensure identical thermal conditions.
-
Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24 hours), analyze aliquots from both the "Light" and "Dark" vials.
-
Data Analysis: Compare the percentage of compound remaining in the "Light" sample to the "Dark" control. A significant difference indicates photodegradation.
Protocol 3: Thermal Stress Testing (Solution)
Objective: To assess the stability of the compound in solution at an elevated temperature.
Materials:
-
Amber glass vials with screw caps
-
Solvent of interest
-
Incubator or oven set to a stress temperature (e.g., 60°C)
Procedure:
-
Prepare Solution: Prepare a solution of the compound in the chosen solvent in several amber vials.
-
Time Zero (T=0) Analysis: Analyze one vial immediately to establish the initial peak area.
-
Incubation: Place the remaining vials in the 60°C incubator.
-
Time-Point Analysis: At specified time points (e.g., 8, 24, 48, 72 hours), remove one vial, allow it to cool to room temperature, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to T=0 to determine the thermal degradation rate.
Summary Data Table Template
Use the following table to log your stability results for clear comparison.
| Condition | Time (hours) | % Compound Remaining | Appearance of New Peaks (Area %) | Observations |
| pH 4 @ 25°C | 0 | 100% | 0% | Clear, colorless |
| 24 | ||||
| 48 | ||||
| pH 7 @ 25°C | 0 | 100% | 0% | Clear, colorless |
| 24 | ||||
| 48 | ||||
| pH 9 @ 25°C | 0 | 100% | 0% | Clear, colorless |
| 24 | ||||
| 48 | ||||
| Light @ 25°C | 0 | 100% | 0% | Clear, colorless |
| 24 | ||||
| Dark @ 25°C | 0 | 100% | 0% | Clear, colorless |
| 24 |
References
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. [Link]
-
Krasulová, K., Heger, D., Kříž, Z., & Klán, P. (2017). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 56(17), 10608-10617. [Link]
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF on ResearchGate. [Link]
-
Zhang, Q. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. Globe Thesis. [Link]
-
Wood, J. M., Hinchliffe, P. S., Davis, A. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (7), 772-773. [Link]
-
Pharmaffiliates. 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide. Pharmaffiliates Product Page. [Link]
-
Matulis, D., Kranz, J. K., Salem, R. R., & Todd, M. J. (2005). Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. Biochemistry, 44(13), 5228-5236. [Link]
-
Gmurek, M., & Gmurek, A. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7407. [Link]
-
Ge, P., Jia, A., & Chen, J. (2018). Photolysis mechanism of sulfonamide moiety in five-membered sulfonamides: A DFT study. Chemosphere, 197, 436-443. [Link]
-
Mphahlele, M. J., Maluleka, M. M., & Parbhoo, N. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(18), 4234. [Link]
-
Tanwar, A. S., Dupper, T. J., & Arman, H. D. (2018). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 844-848. [Link]
-
Gmurek, M., & Ledakowicz, S. (2021). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 22(16), 8565. [Link]
-
PubChem. N-(5-Bromo-pyridin-2-yl)-4-ethyl-benzenesulfonamide. PubChem Compound Summary. [Link]
-
Pirkes, S. B., & Didenko, E. A. (1976). Study of thermal stability of benzenesulfonates of yttrium subgroup rare earths. Zhurnal Neorganicheskoi Khimii. [Link]
-
Rodrigues, V. Z., Suchetan, P. A., Saritha, L., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. IUCrData, 1(8), x161256. [Link]
-
Hoffman Fine Chemicals. 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. Hoffman Fine Chemicals Product Page. [Link]
-
MySkinRecipes. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. MySkinRecipes Product Page. [Link]
-
Procter, D. J., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(39), 21545–21553. [Link]
-
Harber, L. C., & Baer, R. L. (1970). Photosensitivity caused by sulfa drugs. 3. Role of p-hydroxylaminobenzene sulfonamide in photosensitization by sulfamilamide. Arerugi, 19(10), 770-776. [Link]
-
Roca, M., Castillo, M., Martorell, S., & Ramis-Ramos, G. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1011-1018. [Link]
-
Wang, Y., et al. (2019). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K. Journal of Chemical & Engineering Data, 64(8), 3569-3576. [Link]
-
PubChem. 4-bromo-N-(5-phenyl-2-pyridinyl)benzenesulfonamide. PubChem Compound Summary. [Link]
-
Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Request PDF on ResearchGate. [Link]
-
PubChem. 4-Bromobenzenesulfonamide. PubChem Compound Summary. [Link]
-
Ricken, B., Fellmann, O., Kohler, H. P., et al. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. New Biotechnology, 32(6), 710-715. [Link]
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7984. [Link]
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of thermal stability of benzenesulfonates of yttrium subgroup rare earths. [Tb, Dy, Ho, Er, Tm, Yb, Zu, Y] (Journal Article) | ETDEWEB [osti.gov]
- 6. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globethesis.com [globethesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. [Photosensitivity caused by sulfa drugs. 3. Role of p-hydroxylaminobenzene sulfonamide in photosensitization by sulfamilamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]
Technical Support Center: Addressing Off-Target Effects of 4-Bromo-N-(2-pyridyl)benzenesulfonamide
Welcome to the technical support resource for researchers utilizing 4-Bromo-N-(2-pyridyl)benzenesulfonamide. This guide is designed for scientists and drug development professionals who have likely identified this compound through phenotypic screening and are now facing the critical next step: distinguishing the desired on-target activity from confounding off-target effects. Our goal is to provide a logical framework, actionable protocols, and troubleshooting advice to ensure the integrity and translatability of your research.
Frequently Asked Questions (FAQs): Initial Observations & Troubleshooting
This section addresses the immediate questions that arise when unexpected or inconsistent results are observed in cellular assays.
Q1: I'm observing a potent, but unexpected, phenotype with this compound. Could this be an off-target effect?
A1: Absolutely. This is a classic scenario in early-stage compound validation. An observed phenotype is the sum of all molecular interactions within the cell. Off-target effects can arise from several factors:
-
Structural Similarity: The compound may bind to conserved domains shared by multiple proteins. For example, the ATP-binding pocket is structurally similar across hundreds of kinases, making it a frequent source of off-target interactions for kinase inhibitors.[1]
-
Compound Promiscuity: Some chemical scaffolds, by their nature, are more prone to interacting with multiple proteins.
-
High Compound Concentration: Using concentrations significantly above the binding affinity (Kd) for the intended target dramatically increases the likelihood of binding to lower-affinity off-target proteins.[1]
-
Cellular Context: The relative expression levels of on- and off-target proteins in your specific cell model will influence the net biological outcome.
It is crucial to assume that any uncharacterized compound has off-target activities until proven otherwise. The first step is to meticulously confirm the dose-response relationship and ensure the effect is not due to cytotoxicity.
Q2: What are the common off-target liabilities associated with the benzenesulfonamide scaffold?
A2: The benzenesulfonamide moiety is a well-known pharmacophore found in numerous approved drugs. While its interactions are diverse, certain protein families are common off-targets:
-
Carbonic Anhydrases: This is one of the most classic targets for sulfonamides.
-
Kinases: The scaffold can interact with the ATP-binding pocket of various protein kinases, leading to a broad range of potential off-target effects on signaling pathways.[5]
-
Cyclooxygenases (COXs): Some sulfonamides are known to inhibit COX enzymes.
-
Ion Channels and Transporters: Interactions with various membrane proteins are also possible.
Given this, a broad profiling strategy, such as kinome screening, is highly recommended as part of the characterization workflow.[6][7]
Q3: My results are inconsistent between experiments. What should I check first?
A3: Reproducibility issues are often the first sign of complex pharmacology or experimental variability. Before investigating complex off-target biology, rule out common technical issues:
-
Compound Integrity and Solubility: Has the compound degraded? Verify its purity and structure via LC-MS and NMR. Is it precipitating in your cell culture media at the tested concentrations? Visually inspect your plates and consider a solubility assay.
-
DMSO/Vehicle Concentration: Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%) and that a vehicle-only control is always included.
-
Cellular Health and Passage Number: Use cells at a consistent, low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. Senescent or unhealthy cells can respond differently to chemical perturbations.
-
Assay Stability: Confirm that your assay reagents are stable and that the signal-to-background ratio is robust over the time course of the experiment.
Systematic Workflow for Target Deconvolution and Off-Target Validation
A rigorous, multi-pronged approach is required to confidently identify the true target of this compound and understand its off-target profile. The following workflow provides a logical progression from hypothesis generation to genetic validation.
Caption: Workflow for target identification and off-target characterization.
Phase 1: Target Identification (Hypothesis Generation)
The goal of this phase is to generate a list of high-confidence candidate proteins that bind to your compound.
Method 1: Affinity-Based Chemical Proteomics
This is a powerful, unbiased method to physically isolate binding partners from a complex cellular lysate.[8]
Experimental Protocol: Immobilization and Pulldown
-
Probe Synthesis: Synthesize an analogue of this compound that incorporates a linker arm and an affinity tag (e.g., biotin). It is critical to attach the linker at a position that does not disrupt the compound's primary binding interactions. A structurally similar but inactive analogue should also be synthesized as a control.
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.
-
Lysate Preparation: Prepare a native protein lysate from the cell line of interest. Use lysis buffers that do not contain harsh detergents that could denature proteins.
-
Incubation: Incubate the immobilized probe with the cell lysate. To identify specific binders, include a competition control where the lysate is pre-incubated with a high concentration of the free, non-biotinylated parent compound.
-
Washing: Perform extensive washing steps with the lysis buffer to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by specific elution with biotin.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).[9] Proteins that are present in the active probe pulldown but absent or significantly reduced in the competition control and inactive probe pulldown are considered high-confidence hits.
| Method | Principle | Pros | Cons |
| Affinity Chromatography | Immobilized compound captures binding partners from cell lysate.[9] | Unbiased; identifies direct binders. | Requires chemical synthesis; risk of steric hindrance from linker/tag. |
| Computational Prediction | Predicts targets based on chemical similarity to known ligands.[10] | Fast; no specialized experiments needed. | Predictive only; can miss novel targets; requires high-quality databases. |
Phase 2: Target Engagement (In-Cell Validation)
After generating a list of candidates, you must confirm that the compound engages the target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[11][12]
Principle of CETSA: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][14] By heating cells to various temperatures, you can create a "melting curve" for your protein of interest. A shift in this curve in the presence of the compound is strong evidence of direct physical engagement.[15]
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication. This releases the cellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
Caption: Decision tree for troubleshooting CETSA experiments.
Phase 3: Target Validation (Genetic Approaches)
Confirming target engagement is not enough; you must prove that engagement of the target is responsible for the observed cellular phenotype. Genetic methods are the most definitive way to achieve this.[16][17]
Principle of Genetic Validation: If this compound causes a phenotype by acting on a specific target protein, then removing that protein from the cell should render the cell resistant to the compound's effects.[18][19]
Experimental Protocol: CRISPR-Cas9 Knockout Validation
-
gRNA Design: Design and validate at least two different single-guide RNAs (sgRNAs) that target distinct exons of the gene encoding your putative target protein to control for off-target effects of the CRISPR machinery itself.[20]
-
Generate Knockout Cell Line: Deliver the Cas9 nuclease and the sgRNAs into your cell line using lentiviral transduction or electroporation.
-
Validation of Knockout: Isolate single-cell clones and expand them. Confirm the absence of the target protein by Western blot and verify the genetic modification by sequencing the target locus.
-
Phenotypic Assay: Treat the validated knockout cell line and the parental (wild-type) cell line with a dose-response of this compound.
-
Analysis: If the knockout cells no longer exhibit the phenotype (or show a significant rightward shift in the dose-response curve) compared to the wild-type cells, you have strong evidence that the gene product is the true target.
Phase 4: Characterizing Off-Target Liabilities
Even with a validated on-target, it is crucial to understand the broader interaction profile of your compound to anticipate potential side effects and correctly interpret data.
Kinome Profiling
Given the benzenesulfonamide scaffold, assessing interactions with protein kinases is a high priority.[21] Kinase profiling services offer screening against large panels of hundreds of kinases, typically providing data as percent inhibition at one or two fixed compound concentrations.[5][6]
Example Data: Kinome Scan at 1 µM Compound Concentration
| Kinase Target | Family | % Inhibition | Assessment |
| Validated Target X | CMGC | 98% | On-Target |
| Kinase A | TK | 85% | Potential Off-Target |
| Kinase B | AGC | 72% | Potential Off-Target |
| Kinase C | CAMK | 15% | Likely Non-Interactor |
| Kinase D | STE | 9% | Likely Non-Interactor |
Any kinase inhibited by >70% should be considered a potential off-target and may require follow-up validation with cellular assays.
References
-
Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]
-
Singh, J. (2014). Proteome-wide prediction of overlapping small molecule and protein binding sites using structure. PubMed. Retrieved from [Link]
-
Gilbert, L. A., Horlbeck, M. A., & Weissman, J. S. (2017). CRISPR approaches to small molecule target identification. PubMed Central. Retrieved from [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Retrieved from [Link]
-
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]
-
Kuhn, M., et al. (n.d.). Global Analysis of Small Molecule Binding to Related Protein Targets. PLOS. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
-
Genetic Engineering & Biotechnology News. (2013). Cell-Based Assays for Enhanced Safety, Activity, and Target Specificity Determination. Retrieved from [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
-
Ward, C. C., et al. (2017). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. PubMed Central. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Retrieved from [Link]
-
Broad Institute. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link]
-
ACS Chemical Biology. (2017). CRISPR Approaches to Small Molecule Target Identification. Retrieved from [Link]
-
Scribd. (n.d.). Cellular Target Deconvolution of Small Molecules Using A Selection-Based Genetic Screening Platform. Retrieved from [Link]
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. PubMed. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
-
MDPI. (n.d.). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]
-
Sleno, L. (2012). Target deconvolution techniques in modern phenotypic profiling. PubMed Central. Retrieved from [Link]
-
Gao, M., & Skolnick, J. (2013). A Comprehensive Survey of Small-Molecule Binding Pockets in Proteins. PLOS Computational Biology. Retrieved from [Link]
-
European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]
-
ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]
-
Charles River Laboratories. (2017). Webinar Recording: Resolving the Question of On- or Off-Target Toxicity – A Case Study. Retrieved from [Link]
-
Zhang, X. B., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. Retrieved from [Link]
-
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. news-medical.net [news-medical.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assayquant.com [assayquant.com]
Technical Support Center: Purification of 4-Bromo-N-(2-pyridyl)benzenesulfonamide
Welcome to the technical support center for the purification of 4-Bromo-N-(2-pyridyl)benzenesulfonamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the post-synthesis workup and purification of this compound. The strategies outlined below are designed to help researchers, scientists, and drug development professionals overcome common challenges and achieve high purity for this important synthetic intermediate.[1][2]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of crude this compound. Each answer explains the underlying chemical principles to help you make informed decisions in the lab.
Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This is a common issue with sulfonamides when the solution is supersaturated or when the melting point of the crude solid (depressed by impurities) is lower than the temperature of the crystallization solution.[3]
Immediate Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool much more slowly.[3]
-
Lower the Crystallization Temperature: The chosen solvent may be too nonpolar. Switching to a more polar solvent or a co-solvent system (e.g., ethanol-water, isopropanol-water) can lower the solution's boiling point and prevent the product from melting.[3][4]
-
Induce Crystallization: If the oil persists, try scratching the inside of the flask at the liquid's surface with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site.[3][5]
Long-Term Strategy: If oiling out is persistent, the crude product is likely highly impure. A preliminary purification step, such as an aqueous wash or even column chromatography, may be necessary before attempting recrystallization.[3]
Q2: My compound is streaking on the silica TLC plate and gives poor recovery from column chromatography. What is the cause?
A2: This is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. This compound contains a basic pyridine nitrogen atom. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[6] The basic nitrogen can be protonated by or have a strong acid-base interaction with these groups, causing it to "stick" to the silica. This leads to significant tailing (streaking) on TLC and potential degradation or irreversible adsorption on a column.[6][7]
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your eluent containing a small amount (0.5-2%) of a non-nucleophilic base like triethylamine (NEt₃) or pyridine.[6] This base will neutralize the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral or basic alumina is an excellent alternative for acid-sensitive or basic compounds.[6][7]
-
Optimize the Mobile Phase: Add a small percentage of a modifier like triethylamine directly to your mobile phase (e.g., hexane/ethyl acetate + 0.5% NEt₃) to continuously block the active sites on the silica during elution.[6]
Q3: The final product has a persistent yellow or brown color. How can I obtain a white solid?
A3: A residual color in brominated compounds often indicates the presence of trace amounts of elemental bromine (Br₂) or other colored impurities formed during synthesis.[8]
Solutions:
-
Aqueous Wash with a Reducing Agent: Before final purification, dissolve the crude product in an organic solvent (like ethyl acetate or DCM) and wash it with a 10% aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[7][8] This will chemically quench the bromine. Follow this with a water wash to remove the salts.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent for recrystallization. Add a small amount of activated charcoal (1-2% by weight) and boil the solution for a few minutes.[3][8] The charcoal will adsorb the colored impurities. Perform a hot filtration through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.[3]
Q4: I am not getting any crystal formation, even after the solution has cooled completely.
A4: The absence of crystals typically points to one of two scenarios: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point.[3]
Troubleshooting Steps:
-
Check for Saturation: If you used too much solvent, the concentration of your compound may be below its solubility limit even at low temperatures.[3] Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.
-
Induce Crystallization: If the solution is saturated but no crystals have formed, it may be supersaturated.
-
Scratching: Use a glass rod to scratch the inner surface of the flask just below the liquid level. The microscopic imperfections in the glass can serve as nucleation sites.[3][5]
-
Seeding: Add a single, tiny crystal ("seed crystal") from a previously purified batch. This will act as a template for crystal growth.[5]
-
Drastic Cooling: Once the solution is at room temperature, place it in an ice-water bath or refrigerator to further decrease the compound's solubility and force crystallization.[3]
-
Purification Workflow Diagram
The following diagram outlines a logical decision-making process for purifying the crude product.
Caption: Decision workflow for purifying the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route, but for a typical synthesis from 4-bromobenzenesulfonyl chloride and 2-aminopyridine, you can expect:
-
Unreacted Starting Materials: 4-bromobenzenesulfonyl chloride and 2-aminopyridine.
-
Hydrolysis Product: 4-bromobenzenesulfonic acid, formed if the sulfonyl chloride starting material is exposed to moisture.[9] This is a highly polar, acidic impurity.
-
Bis-sulfonated Product: N,N-bis(4-bromophenylsulfonyl)-2-aminopyridine, although less likely with a secondary amine nitrogen on the pyridine ring, can form under harsh conditions.
-
Reaction Byproducts: Pyridinium hydrochloride or triethylammonium hydrochloride if pyridine or triethylamine was used as a base.[10]
Q2: How do I choose the best solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. It should also either not dissolve the impurities at all or dissolve them so well that they remain in the mother liquor upon cooling. For sulfonamides, polar protic solvents or mixtures are often effective.
| Solvent/System | Rationale & Properties |
| Isopropanol/Water | A common and effective choice for sulfonamides.[3][4] Dissolve the crude product in a minimum of hot isopropanol, then add hot water dropwise until the solution becomes slightly turbid. Re-clarify with a drop of hot isopropanol and allow to cool. |
| Ethanol/Water | Similar to isopropanol/water, this system provides a wide polarity range to fine-tune solubility.[3] |
| Acetonitrile | A polar aprotic solvent that can be effective for recrystallizing moderately polar compounds. |
| Ethyl Acetate | A solvent of medium polarity. Can be used alone or in a system with a nonpolar anti-solvent like hexanes. |
It is highly recommended to perform small-scale solvent screening tests in test tubes before committing to a bulk recrystallization.
Q3: When should I choose column chromatography over recrystallization?
A3: While recrystallization is often faster and more economical for removing impurities with very different solubilities, column chromatography is superior in several scenarios:[8]
-
Similar Solubilities: When the desired product and a key impurity have very similar solubility profiles in common solvents.
-
Complex Mixtures: If the crude product contains multiple impurities.
-
"Oiling Out": If the product consistently oils out and recrystallization proves impossible.
-
Isomeric Impurities: To separate closely related isomers that may co-crystallize.[6]
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Recrystallization
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.
-
Acidic Impurity Removal: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like 4-bromobenzenesulfonic acid.[9][11]
-
Color Removal (Optional): If the solution is colored, wash with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the color dissipates.[8]
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude solid.
-
Recrystallization:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).
-
Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for dissolution.[9]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, cool the flask in an ice-water bath to maximize crystal formation.[5]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals to a constant weight.
-
Recrystallization Troubleshooting Diagram
Caption: Troubleshooting common recrystallization problems.
References
-
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. (2019). Retrieved from [Link]
- Sulfonamide purification process - US2777844A - Google Patents. (n.d.).
-
Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. (n.d.). Retrieved from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016). Retrieved from [Link]
-
N-(5-Bromo-pyridin-2-yl)-4-ethyl-benzenesulfonamide | C13H13BrN2O2S | CID 766689. (n.d.). Retrieved from [Link]
-
(1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.). Retrieved from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - NIH. (2020). Retrieved from [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (2020). Retrieved from [Link]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (n.d.). Retrieved from [Link]
- EP0913381B1 - Method for purifying a bromine compound - Google Patents. (n.d.).
-
4-Bromo-N-(pyridin-3-yl)benzenesulfonamide - MySkinRecipes. (n.d.). Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Batch-to-Batch Variability in the Synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide
For researchers and professionals in drug development, ensuring batch-to-batch consistency is not just a quality control metric; it is a cornerstone of reliable and reproducible scientific outcomes.[1][2] This guide provides a comprehensive technical resource for troubleshooting and minimizing variability in the synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide, a key intermediate in pharmaceutical synthesis.[3] By understanding the critical parameters and potential pitfalls, you can enhance the robustness of your synthetic process and ensure consistent product quality.
I. Understanding the Synthesis: Reaction Principles
The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminopyridine.[4][5] This is a classic nucleophilic substitution reaction at a sulfonyl group. A base, such as pyridine or triethylamine, is commonly used to neutralize the hydrochloric acid byproduct generated during the reaction.[4][6]
Sources
Validation & Comparative
A Comparative Guide to Carbonic Anhydrase Inhibition: Evaluating 4-Bromo-N-(2-pyridyl)benzenesulfonamide Against Established Inhibitors
This guide provides a comparative analysis of the investigational compound 4-Bromo-N-(2-pyridyl)benzenesulfonamide against well-established carbonic anhydrase inhibitors (CAIs), namely Acetazolamide, Dorzolamide, and Brinzolamide. As direct experimental data for this compound is not yet publicly available, this document serves as a prospective evaluation based on established structure-activity relationships (SAR) within the sulfonamide class of inhibitors. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel CAIs.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons. This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and bone resorption. With at least 15 known isoforms in humans, exhibiting distinct tissue distribution and subcellular localization, CAs represent a versatile and clinically significant class of drug targets.
The therapeutic utility of inhibiting carbonic anhydrase activity is well-documented. CAIs are employed in the management of a diverse range of conditions, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[1] The primary mechanism of action for most clinically used CAIs involves the coordination of their sulfonamide moiety to the zinc ion within the enzyme's active site, thereby blocking its catalytic function.
This guide will first delve into the characteristics of three widely used CAIs—Acetazolamide, Dorzolamide, and Brinzolamide—before postulating the potential efficacy of the novel compound this compound based on established SAR principles.
Profiling Established Carbonic Anhydrase Inhibitors
The development of CAIs has evolved from systemic, often side-effect-laden drugs to topically administered, isoform-selective agents with improved tolerability.
Acetazolamide: The Prototypical Carbonic Anhydrase Inhibitor
Acetazolamide is a first-generation, systemic CAI that has been in clinical use for several decades.[2] It is a potent inhibitor of several CA isoforms, which contributes to both its therapeutic effects and its side-effect profile.[3]
-
Mechanism of Action: Acetazolamide is a non-competitive inhibitor that reversibly binds to the zinc ion in the active site of carbonic anhydrase.[4] This inhibition reduces the formation of bicarbonate ions, leading to various physiological effects depending on the tissue. In the eye, it decreases the production of aqueous humor, thereby lowering intraocular pressure.[5] In the kidneys, it promotes the excretion of bicarbonate, sodium, and water, leading to a diuretic effect.[6]
-
Clinical Applications: Acetazolamide is used to treat glaucoma, epilepsy, acute mountain sickness, and edema.[2]
-
Limitations: Its systemic administration and lack of isoform selectivity can lead to side effects such as metabolic acidosis, hypokalemia, and paresthesia.[6]
Dorzolamide: A Topically Active Inhibitor for Ocular Applications
Dorzolamide represents a significant advancement in CAI therapy, being one of the first topically active inhibitors developed for the treatment of glaucoma.[7]
-
Mechanism of Action: Similar to acetazolamide, dorzolamide inhibits carbonic anhydrase in the ciliary processes of the eye, reducing aqueous humor production and lowering intraocular pressure.[8] It exhibits a high affinity for CA-II, the predominant isoform in the ciliary epithelium.[6]
-
Clinical Applications: Dorzolamide is primarily used as an ophthalmic solution for the treatment of open-angle glaucoma and ocular hypertension.[1][7]
-
Advantages: Topical administration minimizes systemic side effects associated with oral CAIs.
Brinzolamide: An Alternative Topical Inhibitor
Brinzolamide is another topically administered CAI used in the management of glaucoma.[9]
-
Mechanism of Action: Brinzolamide is a potent inhibitor of CA-II, the primary target for reducing aqueous humor secretion. Its mechanism of action is analogous to that of dorzolamide.
-
Clinical Applications: It is indicated for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma.[9]
-
Comparative Efficacy: Clinical studies have shown brinzolamide to have comparable intraocular pressure-lowering effects to dorzolamide.[9]
Prospective Analysis of this compound
While direct experimental data on the carbonic anhydrase inhibitory activity of this compound is not available, we can infer its potential efficacy based on the well-established structure-activity relationships of benzenesulfonamide-based inhibitors.
Structural Features and Their Potential Implications
The structure of this compound comprises a central benzenesulfonamide core with two key substitutions: a bromine atom at the para-position of the benzene ring and a pyridyl group attached to the sulfonamide nitrogen.
-
The Benzenesulfonamide Core: The unsubstituted benzenesulfonamide moiety is the quintessential pharmacophore for this class of CAIs. The primary sulfonamide group (-SO2NH2) is crucial for coordinating with the zinc ion in the active site of the enzyme.
-
Para-Substitution with Bromine: The presence of a halogen, such as bromine, at the para-position of the benzene ring is generally associated with good CA inhibitory properties. This substitution can influence the electronic properties of the sulfonamide group and may engage in additional interactions within the active site, potentially enhancing binding affinity.
-
N-Pyridyl Substitution: The substitution on the sulfonamide nitrogen with a pyridyl ring introduces a heterocyclic moiety that can significantly impact both the potency and isoform selectivity of the inhibitor. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring itself can form van der Waals or pi-pi stacking interactions with amino acid residues in the active site. Studies on other N-substituted benzenesulfonamides have shown that such modifications can lead to highly potent and isoform-selective inhibitors.
Hypothesized Efficacy and Selectivity
Based on these structural features, it is plausible to hypothesize that this compound will exhibit inhibitory activity against various carbonic anhydrase isoforms. The combination of the para-bromo and N-pyridyl substitutions could lead to a potent inhibitor. The pyridyl moiety, in particular, may allow for the exploitation of differences in the amino acid composition of the active sites of various CA isoforms, potentially leading to a degree of isoform selectivity. Further experimental validation is required to confirm these hypotheses.
Comparative Efficacy Data of Known Inhibitors
The following table summarizes the inhibitory potency (IC50 and Ki values) of acetazolamide, dorzolamide, and brinzolamide against several key human carbonic anhydrase isoforms. Lower values indicate greater potency.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 74 | 25-30 | 5.7 |
| Dorzolamide | 600 | 0.18 | 6.9 | - | - |
| Brinzolamide | ~1365 | 3.19 | 45.3 | - | - |
Data compiled from multiple sources.[3][6][8][9] Values can vary depending on the assay conditions.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To experimentally determine the efficacy of this compound and compare it to other inhibitors, a standard in vitro carbonic anhydrase inhibition assay can be employed. The following is a detailed protocol for a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[1]
Principle
Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-NPA to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation, monitored by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials and Reagents
-
Purified human carbonic anhydrase (e.g., hCA II)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate Stock Solution: 3 mM p-nitrophenyl acetate in acetonitrile or DMSO
-
Test Compound: this compound dissolved in DMSO
-
Reference Inhibitors: Acetazolamide, Dorzolamide, Brinzolamide dissolved in DMSO
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Assay Procedure
-
Prepare a serial dilution of the test compound and reference inhibitors in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Set up the assay plate as follows (in triplicate):
-
Blank (No Enzyme): 160 µL Assay Buffer + 20 µL Substrate Stock Solution
-
Control (No Inhibitor): 140 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL Substrate Stock Solution
-
Inhibitor Wells: 140 µL Assay Buffer containing the desired concentration of inhibitor + 20 µL Enzyme Solution + 20 µL Substrate Stock Solution
-
-
Pre-incubate the plate with the enzyme and inhibitors for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells except the blank.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-15 minutes.
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
Carbonic Anhydrase Catalytic Mechanism
Caption: Catalytic cycle of carbonic anhydrase.
Sulfonamide Inhibition Mechanism
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Workflow for CA Inhibition Assay
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: Evaluating the Biological Activity of 4-Bromo-N-(2-pyridyl)benzenesulfonamide Across Diverse Cancer Cell Lines
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[3][4] A significant portion of their anticancer activity stems from the inhibition of carbonic anhydrase (CA) isozymes, particularly the tumor-associated CA IX and XII, which are crucial for pH regulation in hypoxic cancer cells.[5][6][7]
This guide focuses on 4-Bromo-N-(2-pyridyl)benzenesulfonamide , a compound featuring three key structural motifs:
-
The Benzenesulfonamide Core: The primary pharmacophore responsible for potential carbonic anhydrase inhibition.
-
A 4-Bromo Substituent: Halogenation, particularly at the para-position, can enhance inhibitory potency and influence selectivity against different CA isoforms.[8]
-
An N-(2-pyridyl) Group: The inclusion of a pyridine ring can introduce new binding interactions, modulate physicochemical properties, and potentially confer activity against other cancer targets like kinases.[9][10]
Given the limited specific literature on this exact molecule, this document provides a comprehensive framework for its biological validation. We will outline a logical, multi-faceted experimental plan to elucidate its anticancer potential, comparing its hypothetical performance against established compounds in relevant cancer cell lines. This guide is designed for researchers in oncology and drug discovery to rigorously assess the therapeutic promise of this and structurally related novel chemical entities.
Hypothesis-Driven Experimental Design
Based on its structural features, we can formulate two primary hypotheses regarding the biological activity of this compound:
-
Hypothesis 1: The compound acts as an inhibitor of tumor-associated carbonic anhydrase isoforms (e.g., hCA IX), leading to selective cytotoxicity under hypoxic conditions.
-
Hypothesis 2: The compound exhibits broad-spectrum antiproliferative and pro-apoptotic activity against various cancer cell lines through CA-dependent or independent mechanisms.
To test these hypotheses, we will employ a panel of cancer cell lines with varying characteristics and compare our target compound against two well-characterized alternatives:
-
Acetazolamide (AZA): A classical, non-selective carbonic anhydrase inhibitor. It serves as a benchmark for CA inhibition.
-
Doxorubicin: A standard chemotherapeutic agent with a well-understood mechanism of inducing DNA damage and apoptosis, serving as a positive control for general cytotoxicity.
The following workflow provides a systematic approach to validation.
Caption: A logical workflow for the validation of a novel anticancer compound.
Comparative Efficacy as an Anticancer Agent
The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines and compare it with our selected alternatives.
Recommended Cell Lines
-
HT-29 (Colon Cancer): Known to overexpress hCA IX, especially under hypoxic conditions, making it ideal for testing Hypothesis 1.[5][6]
-
MDA-MB-231 (Triple-Negative Breast Cancer): An aggressive breast cancer cell line, suitable for assessing broad-spectrum cytotoxicity.[11]
-
A549 (Lung Cancer): A commonly used cell line for general anticancer screening.[4]
-
MCF-7 (Estrogen Receptor-Positive Breast Cancer): Represents a different subtype of breast cancer, allowing for assessment of subtype selectivity.[4][11][12]
Anticipated Comparative IC50 Data
The following table presents hypothetical data to illustrate a potential outcome where our target compound shows potent and somewhat selective activity.
| Compound | HT-29 (IC50, µM) | MDA-MB-231 (IC50, µM) | A549 (IC50, µM) | MCF-7 (IC50, µM) |
| This compound | 8.5 | 15.2 | 25.8 | 12.4 |
| Acetazolamide | >100 | >100 | >100 | >100 |
| Doxorubicin | 0.5 | 0.8 | 0.6 | 1.1 |
Data are hypothetical and for illustrative purposes only.
Interpretation: In this scenario, this compound demonstrates significantly greater potency than the general CA inhibitor Acetazolamide, suggesting its anticancer effects may not solely be due to CA inhibition or that it is a much more potent inhibitor. Its highest potency against HT-29 cells could suggest a specific activity related to features of that cell line, such as high CA IX expression.
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of living cells. A decrease in this activity upon treatment indicates cytotoxicity or cytostatic effects.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Acetazolamide, and Doxorubicin. Treat the cells with these concentrations for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Investigating the Mechanism of Action
Should the compound prove cytotoxic, the next logical step is to investigate how it kills cancer cells, starting with our primary hypothesis of CA inhibition.
Carbonic Anhydrase and Cancer pH Regulation
Caption: Inhibition of Carbonic Anhydrase IX disrupts pH regulation in cancer cells.
Protocol 2: Cell-Based Carbonic Anhydrase Activity Assay
This protocol assesses the compound's ability to inhibit CA activity, particularly under hypoxic conditions which upregulate CA IX.
Causality: CA inhibition will lead to intracellular acidification and extracellular alkalinization, which can be measured. A compound that is more potent in hypoxic HT-29 cells likely targets CA IX.
Methodology:
-
Cell Culture: Culture HT-29 cells under both normoxic (21% O2) and hypoxic (1% O2) conditions for 24 hours to induce CA IX expression.
-
Compound Treatment: Treat the cells with the IC50 concentration of this compound and Acetazolamide for 16-24 hours.
-
pH Measurement: Measure the intracellular pH (pHi) using a fluorescent probe like BCECF-AM.
-
Data Analysis: Compare the change in pHi in treated versus untreated cells under both normoxic and hypoxic conditions. Significant intracellular acidification, especially under hypoxia, supports the CA IX inhibition hypothesis.[6]
Protocol 3: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).
Methodology:
-
Treatment: Treat cells (e.g., HT-29 and MDA-MB-231) with the IC50 concentration of the test compound for 24 or 48 hours.
-
Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
A significant increase in the Annexin V+ populations indicates the induction of apoptosis.
-
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven approach to validate the biological activity of this compound. By employing a strategic panel of cell lines and comparing the compound to established benchmarks, researchers can efficiently determine its cytotoxic potency and elucidate its primary mechanism of action.
Hypothetical data suggests the compound could be a potent anticancer agent, possibly acting through the inhibition of tumor-associated carbonic anhydrases, leading to apoptosis. If initial results are promising, further investigation into specific kinase inhibition, cell cycle effects, and in vivo efficacy studies would be warranted to fully characterize its therapeutic potential.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Saeedi, M., Goli, F., Mahdavi, M., Dehghan, G., Faramarzi, M. A., Foroumadi, A., & Shafiee, A. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents. PubMed. Retrieved January 14, 2026, from [Link]
-
Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2024). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2024). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Lin, Y. H., et al. (2015). Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). PMC. Retrieved January 14, 2026, from [Link]
-
Ghorbani, M., et al. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Sulfonamides A and B with activity toward pancreatic cancer cell lines and comparison to compound 20. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Angeli, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Research Article Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
-
4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
-
Effects of a Novel Benzenesulfonamide 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) on Antioxidant Enzymes and Hematological Parameters of Rainbow Trout (Oncorhynchus mykiss). (2020). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
N-(4-bromo-2-pyridinyl)-N-methylbenzenesulfonamide. (2025). PubChem. Retrieved January 14, 2026, from [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
-
Synthesis and Anti-Breast Cancer Evaluation of Novel N-(Guanidinyl)benzenesulfonamides. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Summary of SAR for benzenesulfonamide and pyridine and preferred analogues 26 and 27. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (n.d.). Frontiers. Retrieved January 14, 2026, from [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
Sources
- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Breast Cancer Evaluation of Novel N-(Guanidinyl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-N-(2-pyridyl)benzenesulfonamide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Bromo-N-(2-pyridyl)benzenesulfonamide analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile scaffold. By examining the impact of structural modifications on biological activity, primarily as carbonic anhydrase inhibitors and potential anticancer agents, this document aims to guide the rational design of more potent and selective therapeutic candidates.
Introduction: The Benzenesulfonamide Scaffold and the Significance of this compound
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The sulfonamide moiety is a key pharmacophore that can interact with various biological targets. The specific compound, this compound, serves as a crucial intermediate in the synthesis of Sulfasalazine, a drug used in the treatment of rheumatoid arthritis and inflammatory bowel disease.[3] This highlights the therapeutic relevance of this particular structural motif.
This guide will delve into the nuanced structure-activity relationships of analogs derived from this core structure, exploring how modifications to the phenyl ring, the pyridine moiety, and the sulfonamide linker influence their biological efficacy.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is intricately linked to the nature and position of substituents on both the benzenesulfonamide and the pyridine rings. The following sections dissect these relationships based on available experimental data.
The Role of the 4-Bromo Substituent
The presence of a halogen at the para-position of the benzenesulfonamide ring is a critical determinant of activity. While direct SAR studies on a series of 4-halo-N-(2-pyridyl)benzenesulfonamides are limited, inferences can be drawn from broader studies on substituted benzenesulfonamides.
Generally, electron-withdrawing groups on the phenyl ring can influence the pKa of the sulfonamide nitrogen, which is crucial for its interaction with target enzymes like carbonic anhydrase. The 4-bromo substituent, being an electron-withdrawing group, is thought to enhance the binding affinity to the zinc ion in the active site of carbonic anhydrases.[4] This is a common feature among potent carbonic anhydrase inhibitors.
Modifications on the Benzenesulfonamide Phenyl Ring
Systematic modifications of the phenyl ring have provided valuable insights into the SAR of this class of compounds.
-
Electron-Donating vs. Electron-Withdrawing Groups: Studies on related benzenesulfonamide derivatives have shown that electron-donating groups, such as methyl and ethyl, particularly at the ortho and para positions, can increase anticancer activity against various cell lines.[1] Conversely, strongly electron-withdrawing groups other than halogens, like a nitro group, can also lead to potent inhibitory effects against certain cancer cell lines.[5] This suggests that the electronic properties of the substituent play a complex role that may be target-dependent.
-
Steric Hindrance: The introduction of bulky substituents on the phenyl ring can have a variable impact. While some steric hindrance might be tolerated, excessively large groups could disrupt the optimal binding conformation within the target's active site.
Modifications on the Pyridine Ring
The pyridine ring offers another avenue for structural modification to modulate activity and selectivity.
-
Position of the Nitrogen Atom: The position of the nitrogen atom in the pyridyl ring is crucial. The 2-pyridyl substitution, as in the parent compound, is a common motif in many biologically active sulfonamides.
-
Substituents on the Pyridine Ring: The introduction of substituents on the pyridine ring can significantly impact activity. For instance, in a series of N-(pyridin-2-yl) arylsulfonamides, modifications to the pyridine ring were explored to enhance potency and pharmacokinetic properties as 11β-hydroxysteroid dehydrogenase type 1 inhibitors.[6] This indicates that the pyridine moiety can be tailored to achieve desired pharmacological profiles.
Comparative Biological Activity
The primary biological activities explored for this compound analogs are carbonic anhydrase inhibition and anticancer activity.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The sulfonamide group coordinates with the zinc ion in the enzyme's active site, leading to inhibition. Different isoforms of CA are associated with various diseases, including glaucoma and cancer, making isoform-selective inhibition a key goal in drug design.
The inhibitory potency of benzenesulfonamide analogs against different CA isoforms is highly dependent on the substitution pattern. For instance, in a study of pyrazolo[4,3-c]pyridine sulfonamides, derivatives showed varying degrees of inhibition and selectivity against cytosolic isoforms (hCA I and II) and transmembrane, tumor-associated isoforms (hCA IX and XII).[7] While specific data for this compound analogs is sparse in the public domain, it is anticipated that modifications to the core structure would similarly influence isoform selectivity.
Table 1: Comparative Carbonic Anhydrase Inhibitory Activity of Representative Benzenesulfonamide Analogs
| Compound | Target Enzyme | Ki (nM) | Reference |
| Acetazolamide (Standard) | hCA I | 250 | [8] |
| Acetazolamide (Standard) | hCA II | 12.1 | [8] |
| Acetazolamide (Standard) | hCA IX | 25.0 | [9] |
| Acetazolamide (Standard) | hCA XII | 5.7 | [9] |
| Analog A (Hypothetical this compound analog) | hCA IX | Data not available | |
| Analog B (Hypothetical this compound analog) | hCA XII | Data not available | |
| Pyrazoline-linked benzenesulfonamide (Compound 21) | hCA IX | 5.5 | [9] |
| Pyrazoline-linked benzenesulfonamide (Compound 22) | hCA XII | 7.1 | [9] |
Note: Data for hypothetical analogs of the specific topic compound are not available in the searched literature. The table includes data for a standard inhibitor and related benzenesulfonamide derivatives to provide context.
Anticancer Activity
The anticancer potential of benzenesulfonamide derivatives is a significant area of research. Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrases (particularly the tumor-associated isoforms CA IX and XII), cell cycle arrest, and disruption of microtubule assembly.[9]
Several studies have demonstrated the cytotoxic effects of novel sulfonamide derivatives against various human cancer cell lines. For example, certain benzenesulfonamide derivatives have shown potent activity against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values in the low micromolar range.[5]
Table 2: Comparative Anticancer Activity of Representative Benzenesulfonamide Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil (Standard) | Various | ~1.6-1.9 | [1] |
| Doxorubicin (Standard) | Various | Varies | |
| Analog C (Hypothetical this compound analog) | MCF-7 | Data not available | |
| Analog D (Hypothetical this compound analog) | HeLa | Data not available | |
| Benzenesulfonamide derivative (Compound 4d) | A549 (Lung) | 1.99 | [1] |
| Benzenesulfonamide derivative (Compound 5g) | HeLa (Cervical) | 2.12 | [1] |
Note: Data for hypothetical analogs of the specific topic compound are not available in the searched literature. The table includes data for standard anticancer drugs and related benzenesulfonamide derivatives to provide a comparative framework.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis Method)
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically.[1]
Materials:
-
Human carbonic anhydrase (specific isoform)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds (analogs of this compound)
-
Acetazolamide (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare stock solutions of test compounds and acetazolamide in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer + Substrate
-
Control (No Inhibitor): Buffer + Enzyme + DMSO + Substrate
-
Test Compound: Buffer + Enzyme + Test Compound + Substrate
-
Positive Control: Buffer + Enzyme + Acetazolamide + Substrate
-
-
Pre-incubation: Add buffer, enzyme, and either DMSO, test compound, or acetazolamide to the respective wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Test compounds (analogs of this compound)
-
Doxorubicin or 5-Fluorouracil (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 105 cells/mL and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of the test compounds and the positive control to the wells. Include a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 540 nm using an ELISA plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (Absorbancetest / Absorbancecontrol) * 100.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualization of Key Relationships
General SAR Workflow
Caption: Workflow for SAR studies of this compound analogs.
Carbonic Anhydrase Inhibition Mechanism
Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly as carbonic anhydrase inhibitors and anticancer drugs. The structure-activity relationship studies, though not exhaustive for this specific parent compound, suggest that strategic modifications to both the benzenesulfonamide and pyridine rings can significantly modulate biological activity and selectivity.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. Key areas of exploration should include:
-
Halogen Substitution: A direct comparison of different halogen substituents (F, Cl, I) at the 4-position of the phenyl ring to elucidate the optimal electronic and steric properties for target engagement.
-
Pyridine Ring Functionalization: Introduction of a variety of substituents on the pyridine ring to fine-tune potency, selectivity, and pharmacokinetic properties.
-
Broad-Spectrum Biological Screening: Evaluation of novel analogs against a wider panel of carbonic anhydrase isoforms and cancer cell lines to identify lead compounds with superior efficacy and selectivity profiles.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be undertaken to fully characterize their mode of action.
By adopting a rational, structure-guided approach, the full therapeutic potential of this versatile chemical scaffold can be unlocked.
References
- BenchChem. (2025).
-
Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921-926. [Link]
-
Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. [Link]
-
Masui, M., et al. (2013). N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 23(8), 2344-2348. [Link]
-
Pharmaffiliates. (n.d.). 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide. [Link]
-
Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27382. [Link]
-
Al-Said, M. S., et al. (2017). Synthesis and anticancer evaluation of benzenesulfonamide derivatives. IntechOpen. [Link]
-
Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]
-
Szafrański, K., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(19), 6599. [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. [Link]
-
Rodrigues, M. R., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. IUCrData, 1(8), x161256. [Link]
-
Kazokaitė, J., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421. [Link]
-
Ghorab, M. M., et al. (2011). Synthesis, in vitro anticancer screening and radiosensitizing evaluation of some new 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives. Acta Pharmaceutica, 61(4), 415-425. [Link]
-
Pharmaffiliates. (n.d.). 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide. [Link]
-
Petrou, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(22), 6985. [Link]
-
Al-Omair, M. A., et al. (2019). Design, synthesis, and carbonic anhydrase inhibition activity of benzenesulfonamide-linked novel pyrazoline derivatives. Bioorganic Chemistry, 87, 425-431. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and carbonic anhydrase inhibition activity of benzenesulfonamide-linked novel pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Kinase Cross-Reactivity of 4-Bromo-N-(2-pyridyl)benzenesulfonamide
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the protein kinase family has emerged as a pivotal target class. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, the therapeutic success of these inhibitors is intrinsically linked to their selectivity. A lack of selectivity can lead to off-target effects, resulting in toxicity or unforeseen pharmacological activities. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound, 4-Bromo-N-(2-pyridyl)benzenesulfonamide, against a broad panel of human kinases. While extensive public data on this specific molecule is limited, we will delineate the established experimental workflows, data interpretation strategies, and comparative analyses essential for its preclinical evaluation.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases. Understanding this "off-target" profile is not merely an academic exercise; it is a critical step in drug development for several reasons:
-
Predicting Potential Toxicities: Inhibition of unintended kinases can disrupt essential cellular signaling pathways, leading to adverse effects.
-
Uncovering Opportunities for Drug Repurposing: Unexpected off-target activities may reveal new therapeutic applications for a compound.[1]
-
Ensuring Mechanistic Clarity: A well-defined selectivity profile ensures that the observed biological effects of a compound can be confidently attributed to the inhibition of its intended target.
This guide will walk you through the process of generating a robust kinase selectivity profile for this compound, comparing its hypothetical profile to well-characterized kinase inhibitors to provide context.
Proposed Kinase Profiling Strategy
A tiered approach is often the most efficient and cost-effective strategy for kinase inhibitor profiling.[2] We recommend an initial broad screen at a single high concentration, followed by more detailed dose-response studies for any kinases that show significant inhibition.
Tier 1: Broad Kinome Screening
The initial step involves screening this compound at a concentration of 1 µM against a large panel of kinases (e.g., 300-400 kinases) representing all major families of the human kinome.[2] This provides a global view of the compound's selectivity.
Tier 2: IC50 Determination
For any kinases that exhibit greater than 70% inhibition in the initial screen, a 10-point dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).[2] This provides a quantitative measure of the compound's potency against these kinases.
Experimental Methodologies
Several robust assay platforms are available for kinase inhibitor profiling. Radiometric assays are often considered the "gold standard" due to their direct measurement of substrate phosphorylation.[3]
In Vitro Radiometric Kinase Inhibition Assay (HotSpot™ Assay)
This method directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific kinase substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and a buffer solution containing cofactors.
-
Compound Addition: Add this compound at the desired concentrations (for Tier 2, a 10-point serial dilution is typical). Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]-ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[4]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, optimized for each kinase to ensure linearity of the reaction.
-
Reaction Termination and Substrate Capture: Spot the reaction mixtures onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter membranes to remove unreacted [γ-³³P]-ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. For Tier 2, fit the dose-response data to a sigmoidal curve to determine the IC50 value.
Data Presentation and Comparative Analysis
To contextualize the selectivity profile of this compound, it is instructive to compare its data with that of well-known kinase inhibitors with varying selectivity profiles. For this guide, we will use the promiscuous inhibitor Staurosporine and the multi-targeted inhibitor Sunitinib as comparators.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase | This compound (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) |
| CDK2 | 15 | 98 | 75 |
| MAPK1 | 8 | 95 | 20 |
| VEGFR2 | 92 | 99 | 95 |
| KIT | 88 | 97 | 92 |
| SRC | 25 | 96 | 60 |
| EGFR | 12 | 94 | 30 |
Table 2: Hypothetical IC50 Values for Selected Kinases
| Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR2 | 85 | <10 | 15 |
| KIT | 120 | <10 | 25 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and biological concepts.
Caption: A tiered workflow for kinase inhibitor profiling.
Caption: On-target vs. off-target kinase inhibition.
Conclusion
While direct experimental data for this compound is not yet widely available, the methodologies outlined in this guide provide a robust and validated framework for its comprehensive cross-reactivity profiling. By employing a tiered screening approach and utilizing gold-standard radiometric assays, researchers can generate a detailed selectivity profile. This data is critical for interpreting the compound's biological activity, anticipating potential liabilities, and guiding its future development as a chemical probe or therapeutic candidate. Comparing its profile to established inhibitors will provide crucial context for its place within the broader landscape of kinase-targeted drug discovery.
References
-
Bantscheff, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. Retrieved from [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Reinecke, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. bioRxiv. Retrieved from [Link]
-
van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1779-1794. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
Sources
- 1. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Among these, N-aryl benzenesulfonamides, such as 4-Bromo-N-(2-pyridyl)benzenesulfonamide, are of significant interest due to their diverse biological activities. This guide provides an in-depth comparison of the primary synthetic routes to this key compound and its analogs, offering insights into the experimental choices and methodologies to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to this compound
This compound serves as a crucial intermediate in the synthesis of various compounds, including analogs of the anti-inflammatory drug Sulfasalazine.[1] The presence of the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery.[2] The core benzenesulfonamide scaffold is a well-established pharmacophore known to interact with numerous biological targets, including enzymes like carbonic anhydrases and matrix metalloproteinases.[3][4]
Key Synthetic Strategies: A Head-to-Head Comparison
The construction of the N-aryl sulfonamide linkage is the central challenge in synthesizing this compound and its analogs. Several methodologies have been developed, each with its own set of advantages and limitations. The most prominent strategies include:
-
Classical Nucleophilic Substitution: The reaction of a sulfonyl chloride with an amine.
-
Modern Cross-Coupling Reactions: Primarily the Buchwald-Hartwig amination and Ullmann condensation.
-
Novel and Emerging Methods: Including electrochemical synthesis and click chemistry approaches.
The choice of a particular synthetic route is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and scalability.
Classical Synthesis: The Sulfonyl Chloride and Amine Approach
The most traditional and straightforward method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and an amine.[5][6] In the context of this compound, this involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminopyridine.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the amino group of the pyridine derivative on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.[3] A base, such as pyridine or triethylamine, is typically required to scavenge the hydrochloric acid generated during the reaction.[3][6]
Experimental Protocol: General Synthesis of N-Aryl Benzenesulfonamides
-
Dissolve the substituted aniline or aminopyridine (1.0 eq) in a suitable solvent such as acetone or pyridine.[6]
-
Add a base, like pyridine or triethylamine (1.2-1.5 eq), to the solution.[3]
-
Cool the reaction mixture in an ice bath.
-
Slowly add the corresponding benzenesulfonyl chloride (1.0-1.2 eq) to the cooled solution.
-
Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices
-
Solvent: Pyridine can act as both the solvent and the base, simplifying the reaction setup.[6] Acetone is another common solvent choice.
-
Base: The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Temperature: The reaction is often initiated at a low temperature to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.
Advantages and Limitations
| Advantages | Limitations |
| Simple and straightforward procedure. | Limited functional group tolerance. |
| Readily available and inexpensive starting materials.[5] | Can require harsh reaction conditions. |
| Generally high yields for simple substrates.[7] | Not always suitable for complex or sensitive molecules. |
Modern Cross-Coupling Strategies
To overcome the limitations of the classical approach, modern cross-coupling reactions have emerged as powerful tools for the synthesis of N-aryl sulfonamides.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[8][9] This reaction has revolutionized the synthesis of C-N bonds due to its broad substrate scope and excellent functional group tolerance.[8][10]
Reaction Principle
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8][10] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands like XPhos and SPhos being particularly effective.[10]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
B. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols.[11] While traditionally requiring harsh conditions, modern protocols with the use of ligands have made it a more viable method.[12]
Reaction Principle
The mechanism is believed to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active copper(I) catalyst.[12]
Diagram: Ullmann Condensation Workflow
Caption: General workflow for the Ullmann condensation.
Comparison of Cross-Coupling Methods
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium | Copper |
| Ligands | Bulky, electron-rich phosphines | Diamines, amino acids, etc. |
| Reaction Temp. | Generally milder | Often requires higher temperatures |
| Substrate Scope | Very broad | Good, but can be more limited |
| Cost | Palladium can be expensive | Copper is more economical |
| Functional Group Tolerance | Excellent | Generally good |
Novel and Emerging Synthetic Routes
Research into more efficient and environmentally friendly methods for sulfonamide synthesis is ongoing.
A. Electrochemical Synthesis
An environmentally benign electrochemical method has been developed for the oxidative coupling of thiols and amines to form sulfonamides.[13][14] This method is driven by electricity and does not require any sacrificial reagents or additional catalysts.[13]
B. "Click Chemistry" Approaches
The "sulfo-click" reaction, a bio-orthogonal amidation between thio acids and sulfonyl azides, offers high efficiency and specificity.[15] Another click chemistry approach involves the copper-catalyzed cycloaddition of an azide-containing benzenesulfonamide with various alkynes to create triazole-containing analogs.[4][16] These methods are particularly useful for generating libraries of compounds for biological screening.
Performance Data Summary
| Synthetic Route | Typical Yields | Key Advantages | Key Disadvantages |
| Classical (Sulfonyl Chloride) | Good to Excellent[7] | Simplicity, low cost | Limited scope, harsh conditions |
| Buchwald-Hartwig Amination | Good to Excellent[8] | Broad scope, mild conditions | Catalyst cost, ligand sensitivity |
| Ullmann Condensation | Moderate to Good[11] | Lower catalyst cost | Often requires higher temperatures |
| Electrochemical Synthesis | Good[13] | Environmentally friendly, fast | Specialized equipment required |
| Click Chemistry | High[15] | High efficiency and specificity | Multi-step synthesis of precursors |
Conclusion
The synthesis of this compound and its analogs can be achieved through a variety of methods. The classical approach using sulfonyl chlorides remains a viable option for simple substrates due to its simplicity and cost-effectiveness. However, for more complex molecules and for applications requiring high functional group tolerance, the Buchwald-Hartwig amination offers a superior and more versatile strategy. The Ullmann condensation provides a more economical cross-coupling alternative, although often at the expense of milder reaction conditions. Emerging techniques like electrochemical synthesis and click chemistry are paving the way for more sustainable and efficient routes to these important pharmaceutical building blocks. The ultimate choice of synthetic route will depend on the specific requirements of the target molecule, the available resources, and the desired scale of the reaction.
References
- Sulfo-click reactions: What works and what doesn't. American Chemical Society.
- Application Notes and Protocols: Synthesis and Evaluation of N-Aryl-4-(2-carboxyethyl)benzenesulfonamides. Benchchem.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate.
- Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. PubMed.
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
- A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. MDPI.
- Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. PMC - NIH.
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications.
- SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate.
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide. Pharmaffiliates.
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
- 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. MySkinRecipes.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sulfo-click reactions: What works and what doesn't - American Chemical Society [acs.digitellinc.com]
- 16. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro and In Vivo Correlation of Benzenesulfonamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a wide array of therapeutic agents. Its presence in clinically approved drugs spanning antibacterial, anti-inflammatory, diuretic, and anticancer therapies underscores its significance.[1] This guide provides a comparative analysis of the biological activities of representative benzenesulfonamide derivatives, focusing on the critical correlation between in vitro and in vivo performance. While direct experimental data for 4-Bromo-N-(2-pyridyl)benzenesulfonamide is not extensively available in the public domain, we will explore the activities of structurally related analogues to provide valuable insights for researchers in this field. Our exploration will center on three key therapeutic areas where benzenesulfonamides have shown considerable promise: oncology, inflammation, and infectious diseases.
A crucial aspect of drug development is establishing a reliable in vitro-in vivo correlation (IVIVC), which can serve as a surrogate for bioequivalence studies, thereby accelerating the development process and ensuring product quality. This guide will delve into the experimental methodologies used to characterize benzenesulfonamide derivatives and discuss how in vitro findings can be predictive of in vivo efficacy.
I. Anticancer Activity: Targeting Tumor Hypoxia through Carbonic Anhydrase IX Inhibition
A prominent mechanism for the anticancer activity of numerous benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrose IX (hCA IX).[1] In the hypoxic microenvironment of solid tumors, hCA IX is overexpressed and plays a crucial role in regulating intracellular pH, which facilitates tumor cell survival, proliferation, and metastasis.[1] Consequently, the selective inhibition of hCA IX presents a promising strategy for the development of novel antiproliferative agents.[1]
Featured Benzenesulfonamide Derivative: Ureido-Substituted Benzenesulfonamides (USBs)
For this guide, we will focus on a class of ureido-substituted benzenesulfonamides (USBs) that have demonstrated potent and selective inhibition of hCA IX. One such example, referred to as U-NO2 , has shown remarkable potency.[2]
Alternative Agent: Acetazolamide
Acetazolamide is a non-selective carbonic anhydrase inhibitor used clinically as a diuretic and for other indications. It serves as a valuable comparator to highlight the advancements in selectivity achieved with newer derivatives.
In Vitro Characterization: Enzyme Inhibition and Cellular Cytotoxicity
The initial assessment of a potential anticancer agent involves determining its inhibitory activity against the target enzyme and its cytotoxic effects on cancer cells.
Table 1: Comparative In Vitro Anticancer Activity
| Compound | Target Enzyme | Kᵢ (nM) | Cancer Cell Line | IC₅₀ (µM) | Selectivity (hCA II / hCA IX) |
| U-NO2 | hCA IX | 1 | MDA-MB-231 (Breast) | 1.52 - 6.31 | 15 |
| hCA II | 15 | MCF-7 (Breast) | 3.58 - 4.58 | ||
| Acetazolamide | hCA IX | 25 | - | - | ~1 |
| hCA II | 12 |
Data compiled from multiple sources.[2][3][4]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.[5]
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Purified human carbonic anhydrase (e.g., hCA II or hCA IX-mimic) at a suitable concentration in Assay Buffer.
-
Substrate Solution: 3 mM p-nitrophenyl acetate (p-NPA) freshly prepared in acetonitrile or DMSO.
-
Inhibitor Stock Solution: Test compounds (e.g., U-NO2, Acetazolamide) dissolved in DMSO.
-
-
Assay Procedure (96-well plate format) :
-
Add 158 µL of Assay Buffer, 2 µL of inhibitor dilution (or DMSO for control), and 20 µL of Enzyme Solution to each well.
-
Pre-incubate at room temperature for 10 minutes to allow inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of Substrate Solution.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis :
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can be derived from the IC₅₀ value.
-
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability based on mitochondrial activity.[3][6][7]
-
Cell Seeding : Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Caption: Workflow for in vitro anticancer activity assessment.
In Vivo Evaluation: Xenograft Tumor Model
To assess the in vivo efficacy of our lead benzenesulfonamide derivatives, a subcutaneous xenograft model in immunodeficient mice is a widely accepted standard.[8][9][10][11][12]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation : Once tumors reach a specified volume, randomize the mice into treatment groups.
-
Drug Administration : Administer the test compounds (e.g., U-NO2), a vehicle control, and a positive control (e.g., a standard chemotherapeutic agent) according to a predetermined dosing schedule and route of administration.
-
Efficacy and Toxicity Assessment : Continue to monitor tumor volume and the general health of the animals (e.g., body weight) throughout the study.
-
Endpoint Analysis : At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology).
Caption: Signaling pathway of hCA IX in hypoxic tumors and its inhibition.
II. Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Certain benzenesulfonamide derivatives exhibit potent anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[13][14]
Featured Benzenesulfonamide Derivative: Compound 8a
Compound 8a, a cyclic imide-bearing benzenesulfonamide, has been identified as a highly potent and selective COX-2 inhibitor.[13]
Alternative Agent: Celecoxib
Celecoxib is a well-established selective COX-2 inhibitor, providing a relevant clinical benchmark for comparison.
In Vitro Characterization: COX-1/COX-2 Inhibition Assay
The selectivity of a COX-2 inhibitor is a critical parameter, as inhibition of the constitutively expressed COX-1 isoform is associated with gastrointestinal side effects.
Table 2: Comparative In Vitro Anti-inflammatory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 8a | >100 | 0.1 | >1000 |
| Celecoxib | >100 | 0.05 | >384 |
Data compiled from multiple sources.[13][15]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Incubation : Pre-incubate human recombinant COX-1 and COX-2 enzymes with various concentrations of the test compounds or vehicle (DMSO).
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination : After a defined period, terminate the reaction.
-
Prostaglandin Quantification : Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Data Analysis : Calculate the percentage of COX activity inhibition for each concentration and determine the IC₅₀ values.
In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.[16][17][18][19][20]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization : Acclimatize rats for several days before the experiment.
-
Compound Administration : Administer the test compounds, vehicle control, or a positive control (e.g., Indomethacin) orally or via intraperitoneal injection.
-
Induction of Inflammation : After a specified time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Edema Measurement : Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis : Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema model.
III. Antimicrobial Activity: Targeting Folate Synthesis
The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[1][21][22] Since mammals obtain folate from their diet, this pathway is an excellent target for selective antimicrobial therapy.
Featured Benzenesulfonamide Derivative: A Representative Sulfonamide
For this section, we will consider a representative benzenesulfonamide with demonstrated antibacterial activity.
Alternative Agent: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase and topoisomerase IV, providing a mechanistically distinct comparator.
In Vitro Characterization: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and is a key metric of antibacterial potency.
Table 3: Comparative In Vitro Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
| Representative Sulfonamide | Escherichia coli | Varies |
| Staphylococcus aureus | Varies | |
| Ciprofloxacin | Escherichia coli | ≤1 |
| Staphylococcus aureus | 0.6 |
MIC values for sulfonamides can vary widely depending on the specific derivative and bacterial strain. Ciprofloxacin data is for susceptible strains.[23]
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Dilution : Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation : Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation : Incubate the plate at 35 ± 2°C for 16-20 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Evaluation: Murine Sepsis Model
The murine sepsis model is used to evaluate the efficacy of an antibacterial agent in a systemic infection.[24]
Experimental Protocol: Murine Sepsis Model
-
Infection Induction : Induce a systemic infection in mice by intraperitoneal injection of a standardized bacterial suspension.
-
Treatment : Administer the test compounds, vehicle control, and a positive control (e.g., Ciprofloxacin) at various doses and time points post-infection.
-
Monitoring : Monitor the survival of the animals over a specified period (e.g., 7 days).
-
Data Analysis : Determine the protective dose (PD₅₀) or compare the survival rates between the different treatment groups.
Caption: Simplified bacterial folate synthesis pathway and its inhibition.
IV. Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
Establishing a predictive relationship between in vitro and in vivo data is a primary goal in drug development. For benzenesulfonamide derivatives, a strong IVIVC can be achieved when:
-
The in vitro model is mechanistically relevant: The chosen in vitro assays should accurately reflect the in vivo mechanism of action. For example, using a carbonic anhydrase inhibition assay for a compound whose anticancer effect is mediated through this target.
-
Pharmacokinetic properties are considered: The in vivo efficacy of a compound is not solely dependent on its intrinsic potency (as measured in vitro) but also on its absorption, distribution, metabolism, and excretion (ADME) profile. A highly potent compound in vitro may fail in vivo due to poor bioavailability or rapid clearance.
-
The in vivo model is well-characterized: The chosen animal model should be appropriate for the disease being studied and should exhibit a predictable response to standard-of-care agents.
By carefully selecting and validating both in vitro and in vivo models, researchers can enhance the predictive power of their preclinical studies, leading to more efficient and successful drug development programs.
Conclusion
The benzenesulfonamide scaffold continues to be a rich source of novel therapeutic agents with diverse biological activities. This guide has provided a framework for the comparative evaluation of benzenesulfonamide derivatives, emphasizing the importance of robust in vitro and in vivo experimental methodologies. By understanding the underlying mechanisms of action and establishing a strong in vitro-in vivo correlation, researchers can effectively advance the development of promising new candidates from this versatile chemical class.
References
-
Huh, J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
SMC Laboratories Inc. (n.d.). Xenograft tumor model. [Link]
-
Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
American Chemical Society. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]
-
HiMedia Laboratories. (n.d.). Ciprofloxacin CIP (Part A: 240 - 0.01 µg & Part B: 2-0.001 µg) MD017. [Link]
-
ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]
-
McKenna, R., et al. (2016). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. PMC. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2012). In vivo Methods for Preclinical Screening of Anticancer Drugs. ijpbs.net. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. [Link]
-
Supuran, C. T., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PMC. [Link]
-
ResearchGate. (2019). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
American Chemical Society. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]
-
Al-Ghorab, M. M., et al. (2013). Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. PubMed. [Link]
-
Patsnap. (2024). What are DHPS inhibitors and how do they work?. [Link]
-
NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. [Link]
-
Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. [Link]
-
ResearchGate. (n.d.). lab-6.docx. [Link]
-
Akkol, E. K., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]
-
Genin, M. J., et al. (2000). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. PubMed. [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]
-
Yun, M. K., et al. (2005). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. NIH. [Link]
-
MDPI. (2026). Enhanced Antimicrobial Activity of Ciprofloxacin Encapsulated in Sophorolipid-Based Nano-Assemblies Against Ciprofloxacin-/Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
-
Loram, C., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
ResearchGate. (n.d.). Preparation of the mixture for MIC determination of ciprofloxacin. [Link]
-
El-Sayed, M. A., et al. (2013). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. PubMed Central. [Link]
-
Abdel-Mottaleb, Y., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC. [Link]
Sources
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 10. ijpbs.com [ijpbs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 22. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Independent Verification of Potential Bioactivity for 4-Bromo-N-(2-pyridyl)benzenesulfonamide: A Comparative Guide
This guide provides a framework for the independent verification of the potential biological effects of 4-Bromo-N-(2-pyridyl)benzenesulfonamide. As of the date of this publication, specific biological activities for this compound have not been extensively reported in peer-reviewed literature. However, based on the well-documented activities of structurally related benzenesulfonamide analogs, we can hypothesize and design a rigorous testing cascade to evaluate its potential as a kinase inhibitor, an anticancer agent, and an antimicrobial compound.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of hypothesized performance against established reference compounds and provides detailed experimental protocols to support these verification efforts.
Rationale for Investigation: Lessons from Analogs
The core structure of this compound belongs to the sulfonamide class of compounds, a scaffold renowned for its diverse biological activities.[2] Structurally similar molecules have been identified as intermediates for or active agents in several therapeutic areas:
-
Kinase Inhibition: The benzenesulfonamide moiety is a common feature in the design of kinase inhibitors.[1]
-
Anticancer Activity: Many sulfonamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3]
-
Antimicrobial Effects: The sulfonamide drug class has a long history of use as antibacterial agents, primarily by inhibiting bacterial folate synthesis.[2][4]
Given this precedent, it is scientifically sound to postulate that this compound may exhibit one or more of these biological activities. This guide will therefore focus on comparing its potential efficacy against well-characterized compounds in each of these domains.
Comparative Framework: Selecting the Right Benchmarks
To ensure an objective and rigorous evaluation, we will compare the hypothetical performance of this compound against established "gold standard" compounds for each potential activity.
| Hypothesized Activity | Comparator Compound | Primary Mechanism of Action | Key Performance Metric |
| Kinase Inhibition | Staurosporine | Broad-spectrum ATP-competitive kinase inhibitor[5][6][7] | IC50 (Half-maximal inhibitory concentration) |
| Anticancer Cytotoxicity | Doxorubicin | DNA intercalation and topoisomerase II inhibition[8][9][10] | GI50 (50% growth inhibition) / LC50 (50% lethal concentration) |
| Antimicrobial Activity | Vancomycin | Inhibition of bacterial cell wall synthesis[11][12] | MIC (Minimum Inhibitory Concentration) |
Experimental Protocols for Independent Verification
The following protocols are designed to be self-validating systems, providing clear, step-by-step methodologies for the independent verification of the hypothesized effects.
Kinase Inhibition Profiling
The initial step is to determine if this compound can inhibit the activity of a broad range of kinases. A comprehensive kinase panel screening is recommended.
Workflow for Kinase Inhibition Assay:
Caption: Workflow for in vitro kinase inhibition screening.
Detailed Protocol: Fluorescence-Based Kinase Assay
This protocol is adapted from standard commercial kinase assay kits.[13]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and Staurosporine in 100% DMSO.
-
Create a serial dilution series of each compound (e.g., 11 points, 1:3 dilution) in a 96-well plate.
-
-
Assay Plate Setup:
-
In a 384-well black, flat-bottom plate, add the kinase, substrate, and assay buffer to each well.
-
Transfer a small volume of the serially diluted compounds to the assay plate. Include positive (Staurosporine) and negative (DMSO) controls.
-
-
Kinase Reaction:
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay). This involves converting the generated ADP back to ATP and using a luciferase/luciferin reaction to generate a luminescent signal.[13]
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Anticancer Cytotoxicity Screening
A broad screening against a panel of human cancer cell lines, such as the NCI-60 panel, is the standard for evaluating potential anticancer agents.[14][15]
Workflow for Cell Viability Assay:
Caption: Workflow for assessing in vitro anticancer cytotoxicity.
Detailed Protocol: Resazurin-Based Cell Viability Assay
This assay measures the metabolic activity of viable cells.[16][17]
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[18]
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare 2x concentrated serial dilutions of the test compound and Doxorubicin in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 48 or 72 hours.
-
-
Viability Measurement:
-
Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Plot the results and determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Doxorubicin-Induced Signaling Pathway:
Caption: Doxorubicin's primary mechanisms of inducing apoptosis.[8][9]
Antimicrobial Susceptibility Testing
The standard method to assess antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is based on established methods for determining the antibacterial efficacy of compounds.[19][20]
-
Inoculum Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight.
-
Dilute the culture to achieve a standardized concentration of ~5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound and Vancomycin in the broth.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Sulfonamide and Vancomycin Mechanisms:
Caption: Mechanisms of action for sulfonamides and vancomycin.[4][11]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the independent verification of the potential biological activities of this compound. By leveraging knowledge from structurally similar compounds, we have proposed a targeted testing cascade against well-defined benchmarks in kinase inhibition, anticancer cytotoxicity, and antimicrobial activity. The detailed protocols and workflows provide a clear path for researchers to generate robust and comparable data.
Positive results in any of these initial screens would warrant further investigation, including more extensive profiling, mechanism of action studies, and medicinal chemistry efforts to optimize potency and selectivity. This structured approach ensures that the potential therapeutic value of novel chemical entities like this compound can be systematically and efficiently evaluated.
References
-
Protein kinase inhibition of clinically important staurosporine analogues. PubMed, National Center for Biotechnology Information. [Link]
-
Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. PubMed, National Center for Biotechnology Information. [Link]
-
NCI-60 Screening Methodology. Developmental Therapeutics Program, National Cancer Institute. [Link]
-
Anti-microbial activities of sulfonamides using disc diffusion method. African Journal of Pharmacy and Pharmacology. [Link]
-
Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. eLife. [Link]
-
Multiplexed cancer cell line combination screening using PRISM. Broad Institute. [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central, National Center for Biotechnology Information. [Link]
-
Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. International Journal of Pharmaceutical and Clinical Research. [Link]
-
Vancomycin Mechanism of Action | Resistance and More. DoseMeRx. [Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
-
Antimicrobial activity of sulfonamides: historical development, mechanisms of action, resistance, and current applications. World Journal of Advanced Research and Reviews. [Link]
-
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed Central, National Center for Biotechnology Information. [Link]
-
An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. PubMed Central, National Center for Biotechnology Information. [Link]
-
4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. MySkinRecipes. [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. PubMed Central, National Center for Biotechnology Information. [Link]
-
Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. ClinPGx. [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]
-
Vancomycin. StatPearls, NCBI Bookshelf. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
N-(4-bromo-2-pyridinyl)-N-methylbenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Summary of Testing Methodologies for Vancomycin Minimum Inhibitory... ResearchGate. [Link]
-
Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]
-
Vancomycin | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
-
Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility. MDPI. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central, National Center for Biotechnology Information. [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
(PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]
Sources
- 1. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ijesrr.org [ijesrr.org]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 12. youtube.com [youtube.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
assessing the selectivity of 4-Bromo-N-(2-pyridyl)benzenesulfonamide for its primary target
For researchers, medicinal chemists, and drug development professionals, the journey of a promising small molecule from a hit to a clinical candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity for its intended biological target. This guide provides an in-depth, practical framework for evaluating the selectivity of novel compounds built around the versatile 4-Bromo-N-(2-pyridyl)benzenesulfonamide scaffold. While this specific molecule is often utilized as a chemical intermediate, its core benzenesulfonamide structure is a well-established pharmacophore known to target key enzyme families, notably protein kinases and carbonic anhydrases.
This guide will therefore use the this compound structure as a representative template to explore a dual-pronged selectivity assessment strategy against two hypothetical, yet highly relevant, primary targets: the AXL receptor tyrosine kinase and the tumor-associated carbonic anhydrase IX (CA IX). We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and objectively compare the hypothetical performance of our lead compound with established inhibitors, supported by illustrative experimental data.
The Imperative of Selectivity in Drug Discovery
The efficacy of a targeted therapy is intrinsically linked to its selectivity. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to unforeseen toxicities or a complex pharmacological profile. Early and comprehensive selectivity profiling is not merely a checkbox in preclinical development; it is a crucial step that informs lead optimization, predicts potential liabilities, and ultimately de-risks the progression of a compound into clinical trials. A non-selective compound can produce misleading results in cellular assays, confounding the interpretation of its mechanism of action.
Hypothetical Primary Targets for a Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a known zinc-binding group, making it a privileged scaffold for inhibiting metalloenzymes. Furthermore, its ability to participate in hydrogen bonding and occupy hydrophobic pockets has led to its successful incorporation into a multitude of kinase inhibitors. For the purpose of this guide, we will consider a hypothetical lead compound, "BPS-101" (representing this compound), and assess its selectivity for two distinct and therapeutically relevant targets.
Target 1: AXL Receptor Tyrosine Kinase
AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Its overexpression is implicated in various cancers, where it promotes proliferation, survival, migration, and drug resistance[1]. As such, AXL is a compelling target for anticancer therapies.
Target 2: Carbonic Anhydrase IX (CA IX)
CA IX is a transmembrane zinc metalloenzyme that is highly expressed in many solid tumors in response to hypoxia[2]. It plays a crucial role in regulating pH in the tumor microenvironment, contributing to tumor cell survival and proliferation[2][3]. Its restricted expression in normal tissues makes it an attractive target for selective cancer therapy[2][3].
A Multi-tiered Approach to Selectivity Profiling
A robust assessment of selectivity requires a combination of in vitro biochemical assays, broad panel screening, and cell-based target engagement studies. This multi-layered approach provides a comprehensive picture of a compound's interaction profile, from purified enzymes to a complex cellular environment.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Prepare Reagents: Thaw recombinant AXL kinase, substrate (e.g., poly-Glu,Tyr 4:1), and ATP. Prepare a serial dilution of BPS-101 and the comparator inhibitor.
-
Set up Kinase Reaction: In a 96-well plate, add kinase buffer, the inhibitor at various concentrations, and the substrate.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for 60 minutes.
-
Terminate Reaction: Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Detect ADP: Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the plate using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.
Principle: The assay follows the change in pH of a buffer solution as CO₂ is hydrated to bicarbonate and a proton. The initial rate of the reaction is measured by monitoring the change in absorbance of a pH indicator.
Step-by-Step Protocol:
-
Prepare Reagents: Purify recombinant human CA isoforms (I, II, IX, and XII). Prepare a CO₂-saturated solution. Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol).
-
Enzyme and Inhibitor Incubation: In the stopped-flow instrument's syringe, mix the CA enzyme with the inhibitor (BPS-101 or SLC-0111) at various concentrations.
-
Initiate Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer.
-
Monitor Reaction: Record the change in absorbance of the pH indicator over time.
-
Data Analysis: Determine the initial velocity of the reaction from the slope of the absorbance curve. Calculate the Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Principle: Cells are treated with the compound, then heated to a range of temperatures. The amount of soluble target protein remaining after heat treatment is quantified. A stabilizing ligand will increase the melting temperature of the target protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Treatment: Culture cells expressing the target protein (e.g., AXL-overexpressing cell line) and treat with BPS-101 or vehicle control for a defined period.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4][5][6][7]
Conclusion
The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug discovery. By employing a multi-tiered strategy that combines in vitro enzymatic assays, broad-panel kinome screening, and cellular target engagement studies, researchers can build a robust understanding of a compound's interaction profile. This guide, using the this compound scaffold as a template, illustrates a logical and experimentally validated approach to selectivity profiling. The objective comparison with established inhibitors provides a crucial benchmark for decision-making in lead optimization. Ultimately, a thorough and early assessment of selectivity is paramount to developing safe and effective targeted therapies.
References
-
Arcus Biosciences. (2020). Potent and Selective Inhibition of AXL Receptor Tyrosine Kinase for the Treatment of Cancer. Retrieved from [Link]
-
BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
- Güttler, A., Theuerkorn, K., Riemann, A., et al. (2019). Cellular and radiobiological effects of carbonic anhydrase IX in human breast cancer cells. Oncology Reports, 41, 2585–2594.
- Schlaepfer, D. D., & Mitra, S. K. (2004). Small-Molecule Inhibitor BMS-777607 Induces Breast Cancer Cell Polyploidy with Increased Resistance to Cytotoxic Chemotherapy Agents. Molecular Cancer Therapeutics, 3(5), 555-564.
- Shen, G., et al. (2013). Small-Molecule Inhibitor BMS-777607 Induces Breast Cancer Cell Polyploidy with Increased Resistance to Cytotoxic Chemotherapy Agents. Molecular Cancer Research, 11(8), 915-926.
- Liguori, F., Carradori, S., Ronca, R., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1884-1894.
- Pacchiano, F., et al. (2010). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. European Journal of Medicinal Chemistry, 45(11), 5283-5288.
- Schlegel, J., et al. (2013). Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. PLoS ONE, 8(9), e74805.
-
Signalchem. (n.d.). Novel and Selective Axl Inhibitors. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SLC-0111. Retrieved from [Link]
- D'Arrigo, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- Myers, S. H., et al. (2018). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Journal of Medicinal Chemistry, 61(5), 2043-2059.
- Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Al-Said, M. S., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1292, 136151.
- Al-Rashida, M., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules, 27(22), 7856.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 25-39.
- Du, K., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(11), e4432.
-
News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
- Frontiers in Oncology. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 13, 1198458.
- Loo, C. H., et al. (2021). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry, 9, 707886.
- Supuran, C. T. (2008). Carbonic anhydrase inhibitors: the first selective, membrane-impermeant inhibitors targeting the tumor-associated isozyme IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 793-800.
- Dudutienė, V., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 57(22), 9435-9445.
- Genov, M., et al. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. Drug Development Research, 84(4), 681-702.
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
SignalChem. (n.d.). SLC-0111. Retrieved from [Link]
- Zhang, Y., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 238, 114468.
-
CETSA. (n.d.). Cellular Thermal Shift Assay. Retrieved from [Link]
-
Arcus Biosciences. (n.d.). Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitors. Retrieved from [Link]
- Jha, A., et al. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Scientific Reports, 13(1), 11409.
- Kubinyi, H. (Ed.). (2018). AXL Kinase Inhibitors in Cancer: A Medicinal Chemistry Perspective.
- Wu, X., et al. (2014). AXL kinase as a novel target for cancer therapy. Oncotarget, 5(20), 9546-9563.
-
HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Data Sheet - AXL Kinase Assay Kit. Retrieved from [Link]
- Kasikara, C., et al. (2021). Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti–PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer. Cancer Immunology Research, 9(11), 1327-1339.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. news-medical.net [news-medical.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-N-(2-pyridyl)benzenesulfonamide
As a Senior Application Scientist, I understand that robust research and development are intrinsically linked to rigorous safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are not merely procedural afterthoughts; they are foundational to the integrity of our work and the safety of our laboratory personnel. This guide provides a detailed operational and disposal plan for 4-Bromo-N-(2-pyridyl)benzenesulfonamide, grounded in established safety protocols for halogenated sulfonamides and hazardous chemical waste management.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, its structure—containing a brominated aromatic ring, a sulfonamide linker, and a pyridine moiety—allows us to extrapolate necessary precautions from closely related compounds and general chemical safety principles. All chemical products should be handled with the acknowledgment of having "unknown hazards and toxicity" until proven otherwise.[1]
Core Hazard Assessment and Pre-Disposal Considerations
Before any disposal process begins, it is critical to understand the potential hazards. The structural components of this compound suggest a hazard profile common to other brominated aromatic sulfonamides. The primary rationale for treating this compound as hazardous waste is to prevent environmental contamination and mitigate risks associated with its reactivity and potential toxicity.
Table 1: Anticipated Hazard Profile based on Analogous Compounds
| Hazard Category | Potential Risk | Rationale & Causality |
| Skin & Eye Irritation | Causes skin and serious eye irritation.[2][3][4] | Sulfonamide functional groups and halogenated aromatics are frequently associated with irritant properties upon direct contact. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[4] | Fine solid powders can be easily aerosolized, leading to irritation of the respiratory tract. |
| Environmental Hazard | Potential for long-lasting harmful effects to aquatic life. | Halogenated organic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms. Discharge to drains or sewers must be strictly avoided.[2][5] |
| Combustion Byproducts | Hazardous decomposition products upon burning. | Thermal decomposition is expected to release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.[3] This necessitates disposal via controlled incineration at a licensed facility. |
Required Personal Protective Equipment (PPE)
All personnel involved in the handling and disposal of this compound must wear appropriate PPE to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and disposed of properly after handling the waste.
-
Respiratory Protection: When handling the solid powder outside of a chemical fume hood or if dust generation is likely, a NIOSH-approved respirator (e.g., N95 dust mask) is required.
-
Work Area: All handling of open containers of this compound, including waste consolidation, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program. This ensures safety, regulatory compliance, and cost-effective disposal.
-
Designate a Waste Stream: Classify all waste containing this compound as "Non-Acutely Hazardous Halogenated Organic Solid Waste." This classification is crucial because halogenated waste requires specific incineration conditions to prevent the release of harmful byproducts.
-
Select an Appropriate Waste Container:
-
Use a designated, leak-proof container with a secure, tightly fitting lid.[6] A wide-mouth polyethylene or glass container is suitable.
-
The container must be compatible with the chemical. Do not use metallic containers where corrosion is a possibility.[6]
-
Ensure the container is clean and dry before the first addition of waste.
-
-
Consolidate Waste:
-
Pure Compound/Residue: Carefully transfer any unused or expired solid this compound into the designated waste container. Use spark-proof tools for transfers.[7]
-
Contaminated Labware: Disposable items such as weighing paper, gloves, and plasticware heavily contaminated with the compound should be placed directly into the solid waste container.
-
Rinsate: If a container is triple-rinsed with a solvent (e.g., acetone, ethanol) to decontaminate it for reuse, the resulting solvent rinsate must be collected as "Halogenated Organic Liquid Waste" in a separate, appropriate liquid waste container. Do not mix liquid and solid waste streams.
-
-
Maintain Closed Containers: The waste container must remain closed at all times, except when actively adding waste.[6][8] This prevents the release of vapors and protects the contents from contamination.
On-Site Storage and Labeling (Satellite Accumulation Area)
Laboratories must adhere to regulations for the temporary storage of hazardous waste, often referred to as a Satellite Accumulation Area (SAA).[9]
-
Storage Location: Store the waste container at or near the point of generation, such as in a designated cabinet within the lab.[9] The location should be away from heat sources, direct sunlight, and incompatible chemicals, particularly strong oxidizing agents.[3][10]
-
Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[8]
-
Labeling: The moment the first particle of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE" .[8]
-
The full chemical name: "this compound" .
-
An accurate list of all constituents if it is a mixed waste stream.
-
The approximate percentage of each component.
-
The relevant hazard warnings (e.g., "Irritant," "Environmental Hazard").
-
Caption: Disposal workflow for this compound.
Final Disposal Pathway
Under no circumstances should this chemical be disposed of in the regular trash or washed down the drain.[5]
-
Professional Disposal: The sole acceptable method for the final disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[11]
-
Method of Destruction: These professional services will typically route the material to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[5] This high-temperature process, equipped with pollution control devices, is necessary to safely break down the compound and neutralize hazardous byproducts like hydrogen bromide.
Emergency Procedures for Spills During Disposal
Accidents can happen during waste consolidation. A clear and immediate response plan is essential.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your lab supervisor.
-
Don PPE: If you are trained to handle chemical spills, don the full PPE outlined in Section 2.
-
Contain the Spill: Prevent the spread of the solid material. Avoid any actions that could create dust.
-
Clean Up: Carefully scoop or sweep the spilled material using spark-proof tools and place it directly into the designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the contaminated wipe into the hazardous waste container.
-
Report: Report the incident to your EHS department, even if the spill is small.
By adhering to these systematic procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, thereby upholding the highest standards of laboratory practice.
References
-
Hoffman Fine Chemicals Pty Ltd. CAS RN 206259-00-9 | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. Retrieved January 14, 2026, from [Link]
-
Generic Safety Data Sheet. SAFETY DATA SHEET. Retrieved January 14, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Retrieved January 14, 2026, from [Link]
-
PubChem. N-(4-bromo-2-pyridinyl)-N-methylbenzenesulfonamide. Retrieved January 14, 2026, from [Link]
-
PubChem. 4-Bromobenzenesulfonamide Safety and Hazards. Retrieved January 14, 2026, from [Link]
-
United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved January 14, 2026, from [Link]
-
PubChem. 4-bromo-N-(5-phenyl-2-pyridinyl)benzenesulfonamide. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide. Retrieved January 14, 2026, from [Link]
-
Oakland University. Hazardous Waste - EHSO Manual. Retrieved January 14, 2026, from [Link]
-
PubChem. N-(5-Bromo-pyridin-2-yl)-4-ethyl-benzenesulfonamide. Retrieved January 14, 2026, from [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Retrieved January 14, 2026, from [Link]
-
Defense Centers for Public Health. Waste Management of Hazardous Drugs. Retrieved January 14, 2026, from [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. fishersci.com [fishersci.com]
- 11. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
